Dopropidil
Descripción
Propiedades
IUPAC Name |
1-[1-(2-methylpropoxy)-3-(1-prop-1-ynylcyclohexyl)oxypropan-2-yl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-4-10-20(11-6-5-7-12-20)23-17-19(16-22-15-18(2)3)21-13-8-9-14-21/h18-19H,5-9,11-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITWYAUFKJXWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCCCC1)OCC(COCC(C)C)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117241-47-1 (hydrochloride) | |
| Record name | Dopropidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079700611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30868539 | |
| Record name | 1-[1-(2-Methylpropoxy)-3-{[1-(prop-1-yn-1-yl)cyclohexyl]oxy}propan-2-yl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79700-61-1 | |
| Record name | Dopropidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079700611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOPROPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9XQ7N7ZRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Dopropidil's Mechanism of Action as a Calcium Channel Modulator
Disclaimer: A comprehensive, in-depth analysis of Dopropidil's mechanism of action is limited by the public availability of primary research data. The foundational peer-reviewed article, "this compound, A Novel Antianginal Calcium Modulating Agent" by J. Planellas, et al., which is cited by most available sources, could not be accessed in its entirety. Consequently, this guide synthesizes the available data from abstracts and supplier technical sheets, which provide a high-level overview but lack the detailed experimental protocols and in-depth mechanistic studies required for a complete whitepaper.
Executive Summary
This compound is identified as a novel anti-anginal agent with purported intracellular calcium antagonist activity.[1] Publicly available data from functional assays suggest that this compound inhibits smooth muscle contraction induced by various stimuli, pointing towards an activity related to calcium ion modulation. Specifically, it has been shown to inhibit contractions stimulated by caffeine (B1668208), norepinephrine (B1679862), and veratrine (B1232203) in vascular tissue.[1] The term "intracellular calcium antagonist" suggests a mechanism that may differ from traditional calcium channel blockers, possibly involving the modulation of calcium release from intracellular stores like the sarcoplasmic reticulum, or other novel interactions with calcium signaling pathways. However, without access to detailed electrophysiology or binding studies, the precise molecular target and mechanism remain speculative.
Quantitative Data Summary
The available quantitative data for this compound is derived from functional assays on vascular smooth muscle, specifically rabbit renal arteries. These studies measure the concentration of this compound required to inhibit contractions induced by different pharmacological agents by 50% (IC50).
| Assay Type | Inducing Agent | Tissue | IC50 (μM) | Inferred Mechanism of Inhibition |
| Inhibition of Contraction | Caffeine | Rabbit Renal Artery (in Ca2+-free medium) | 30.0 | Inhibition of Ca2+ release from intracellular stores (sarcoplasmic reticulum) |
| Inhibition of Contraction | Norepinephrine (NE) | Rabbit Renal Artery | 2.7 and 29.8* | Inhibition of Ca2+ influx and/or release triggered by α-adrenergic receptor activation |
| Inhibition of Contraction | Veratrine | Not Specified | 2.8 | Inhibition of voltage-gated Na+ channels, leading to reduced Ca2+ influx via Na+/Ca2+ exchanger |
*Note: The two distinct IC50 values for norepinephrine were not explained in the available sources.
Experimental Protocols
Detailed experimental protocols are not available in the public domain. Based on the data, the methodologies likely involved standard organ bath techniques for studying vascular pharmacology. A generalized, hypothetical protocol is described below.
Hypothetical Protocol: Isolated Rabbit Renal Artery Contraction Assay
-
Tissue Preparation:
-
Male New Zealand White rabbits are euthanized according to ethical guidelines.
-
The renal arteries are carefully dissected, cleaned of adhering connective tissue, and cut into rings of 2-3 mm in width.
-
The arterial rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2.
-
-
Tension Measurement:
-
One end of the artery ring is fixed to a stationary hook, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, with the bath solution being replaced every 15-20 minutes.
-
-
Experimental Procedure:
-
Viability Test: Rings are contracted with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability.
-
Induction of Contraction: After a washout period, a stable contraction is induced using one of the following agents:
-
Norepinephrine: Added to the bath to achieve a concentration that produces approximately 80% of the maximal response.
-
Caffeine: For studying intracellular calcium release, tissues are placed in a calcium-free physiological salt solution containing a chelator like EGTA for a short period before caffeine is added.
-
Veratrine: Added to the bath to induce sodium channel-dependent depolarization and subsequent contraction.
-
-
This compound Application: Once a stable contraction plateau is reached, this compound is added to the organ bath in a cumulative concentration-response manner.
-
Data Analysis: The relaxation induced by this compound at each concentration is measured as a percentage of the pre-induced contraction. The IC50 value is calculated using a suitable nonlinear regression model.
-
Signaling Pathways and Visualizations
The precise signaling pathway for this compound is not elucidated in the available literature. Based on its description as an "intracellular calcium antagonist" and its effect on caffeine-induced contractions, a potential mechanism involves the modulation of calcium release from the sarcoplasmic reticulum (SR).
Caption: Proposed mechanism of this compound in vascular smooth muscle cells.
Workflow for Investigating Mechanism of Action
Caption: Standard experimental workflow for characterizing a calcium modulating agent.
Conclusion and Future Directions
The available evidence suggests that this compound is a vasodilator that acts by modulating calcium signaling in smooth muscle cells. Its inhibitory effect on contractions induced by caffeine in the absence of extracellular calcium is the strongest, albeit indirect, evidence for an intracellular mechanism of action.
To fully characterize this compound's mechanism, the following studies are essential:
-
Patch-clamp electrophysiology: To directly assess its effects on various ion channels, particularly L-type calcium channels and sodium channels, in isolated vascular smooth muscle cells.
-
Calcium imaging studies: To directly measure its impact on intracellular calcium transients evoked by different stimuli.
-
Binding studies: To identify its molecular target(s) and determine binding affinities.
Without access to the primary literature, a definitive and detailed technical guide on this compound's mechanism of action cannot be completed. The information presented here should be considered preliminary and requires validation through rigorous, controlled experimental studies.
References
The Discovery and Developmental Odyssey of a Unique Anti-Anginal Agent: A Technical Guide to Bepridil (Dopropidil)
Introduction
Bepridil (B108811), a novel anti-anginal agent, emerged from research in the 1970s as a calcium channel blocker with a distinctive pharmacological profile. Initially developed by a team led by R. Y. Mauvernay at the Centre Européen de Recherches Mauvernay (C.E.R.M.), this compound, also referred to as CERM 1978, presented a unique multi-channel blocking capability that set it apart from other calcium antagonists of its time. While the term "Dopropidil" appears in some literature with a similar therapeutic description, the vast body of scientific evidence points to "Bepridil" as the widely recognized name for this compound. This technical guide provides an in-depth exploration of the discovery, developmental history, mechanism of action, and key experimental findings related to Bepridil.
Discovery and Early Development
The journey of Bepridil began in the 1970s, a period of significant advancement in cardiovascular pharmacology. Researchers at C.E.R.M. synthesized and screened a series of compounds for potential anti-anginal properties. Bepridil, a tertiary amine and a member of the pyrrolidine (B122466) class, was identified as a promising candidate.[1] Patents filed in the early 1970s by Mauvernay and colleagues document the initial synthesis and composition of matter for Bepridil.[2]
Early preclinical investigations revealed that Bepridil possessed potent anti-ischemic effects in various animal models.[3][4] These studies demonstrated its ability to reduce the physiological disturbances associated with myocardial ischemia, laying the groundwork for its progression into clinical development.
Mechanism of Action: A Multi-Channel Approach
Bepridil exerts its therapeutic effects through a complex and multifaceted mechanism of action, primarily centered on the modulation of ion channels in cardiovascular tissues. Unlike more selective calcium channel blockers, Bepridil inhibits multiple ion currents, contributing to its unique clinical profile.[5]
The primary mechanism involves the blockade of L-type (slow) calcium channels in both cardiac and vascular smooth muscle.[1][5] This inhibition of transmembrane calcium influx leads to several beneficial effects in the context of angina pectoris:
-
Coronary Vasodilation: By relaxing the smooth muscle of coronary arteries, Bepridil increases coronary blood flow, thereby improving oxygen supply to the myocardium.[6]
-
Reduced Myocardial Oxygen Demand: Bepridil decreases heart rate and arterial pressure, which reduces the workload on the heart and, consequently, its oxygen consumption.[1][7]
-
Negative Inotropic and Chronotropic Effects: Inhibition of calcium influx into cardiac muscle cells leads to a decrease in myocardial contractility and heart rate.[6]
In addition to its calcium channel blocking activity, Bepridil also demonstrates inhibitory effects on fast sodium inward currents and potassium outward currents.[1][5] This multi-channel blockade contributes to its anti-arrhythmic properties, although it also underlies some of its potential adverse effects.[6][8] Furthermore, Bepridil has been shown to interfere with calcium binding to calmodulin, an intracellular calcium-binding protein involved in various signaling pathways.[1]
Signaling Pathway
The following diagram illustrates the primary signaling pathway affected by Bepridil's action on vascular smooth muscle cells.
Caption: Bepridil's mechanism of action in vascular smooth muscle.
Preclinical and Clinical Development
Following promising preclinical results, Bepridil entered clinical trials to evaluate its safety and efficacy in patients with chronic stable angina pectoris.
Preclinical Studies
A summary of key quantitative data from preclinical studies is presented in the table below.
| Parameter | Species/System | Value | Reference |
| In Vitro | |||
| IC50 (Norepinephrine-induced response) | Rabbit renal arteries | 2.7 µM and 29.8 µM | [3] |
| IC50 (Caffeine-induced contraction) | Rabbit renal arteries (Ca²⁺-free medium) | 30.0 µM | [3] |
| IC50 (Veratrine-induced diastolic pressure increase) | Not Specified | 2.8 µM | [3] |
| In Vivo | |||
| Reduction in Ischemia-induced Disturbances | Anesthetized dogs | Dose-dependent (1 and 2.5 mg/kg) | [3] |
| Reduction in Isoproterenol-induced Tachycardia | Anesthetized dogs | Significant at 50 mg/kg (intraduodenal) | [3] |
| Reduction in Resting Heart Rate | Conscious dogs | ~10 beats/min at 12-14 mg/kg (p.o.) | [3] |
Clinical Trials
Numerous clinical trials were conducted to assess the anti-anginal efficacy of Bepridil. These studies were typically randomized, double-blind, and placebo-controlled, often with a crossover design.
Summary of Key Clinical Trial Data for Bepridil in Chronic Stable Angina
| Parameter | Dosage | Result | p-value | Reference |
| Angina Frequency | ||||
| Reduction vs. Placebo | 300 mg/day | 68% reduction (8.5 to 2.7 attacks/week) | < 0.001 | [9] |
| Reduction vs. Placebo | 400 mg/day | 4.4 vs 8.5 episodes/week | < 0.01 | [10] |
| Nitroglycerin Consumption | ||||
| Reduction vs. Placebo | 300 mg/day | 76% reduction | < 0.001 | [9] |
| Reduction vs. Placebo | 400 mg/day | 3.6 vs 7.2 tablets/week | < 0.01 | [10] |
| Exercise Tolerance | ||||
| Increase in Exercise Duration vs. Placebo | 300 mg/day | 26% increase (6.9 to 8.7 minutes) | < 0.001 | [9] |
| Increase in Exercise Duration vs. Placebo | 400 mg/day | 2.6 ± 1.8 minutes increase | < 0.05 | [11] |
| Increase in Time to Onset of Angina vs. Placebo | 400 mg/day | 3.3 ± 1.6 minutes increase | < 0.05 | [11] |
| Increase in Time to 1mm ST-segment Depression vs. Placebo | 400 mg/day | 2.2 ± 2.3 minutes increase | < 0.05 | [11] |
Experimental Protocols
In Vitro Inhibition of Norepinephrine-Induced Response
Objective: To determine the inhibitory concentration (IC50) of Bepridil on norepinephrine-induced contractions in isolated rabbit renal arteries.
Methodology:
-
Rabbit renal arteries were isolated and mounted in organ baths containing a physiological salt solution.
-
Contractions were induced by the addition of norepinephrine (B1679862) to the bath.
-
Concentration-response curves for norepinephrine were generated in the presence and absence of varying concentrations of Bepridil.
-
The IC50 value, representing the concentration of Bepridil required to inhibit 50% of the maximal norepinephrine-induced contraction, was calculated.
Clinical Trial Protocol for Chronic Stable Angina
Objective: To evaluate the efficacy and safety of Bepridil in reducing angina frequency and improving exercise tolerance in patients with chronic stable angina.
Methodology (Example based on a double-blind, placebo-controlled, crossover trial):
-
Patient Population: Patients with a documented history of coronary artery disease and stable, exercise-induced angina.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design.
-
Treatment Phases:
-
Phase 1 (Run-in): 2-week single-blind placebo period to establish baseline angina frequency and exercise tolerance.
-
Phase 2 (Treatment Period 1): Patients were randomized to receive either Bepridil (e.g., 300 mg/day) or a matching placebo for a predefined period (e.g., 4 weeks).
-
Phase 3 (Washout): A period of placebo administration to allow for the elimination of the study drug.
-
Phase 4 (Treatment Period 2): Patients were crossed over to the alternate treatment (Bepridil or placebo) for the same duration as in Phase 2.
-
-
Efficacy Assessments:
-
Primary Endpoints: Change in angina attack frequency (recorded in patient diaries) and change in exercise duration on a standardized treadmill test (e.g., Bruce protocol).
-
Secondary Endpoints: Change in nitroglycerin consumption, time to onset of angina during exercise, and time to 1mm ST-segment depression.
-
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Developmental Workflow
The following diagram outlines the typical developmental workflow for a cardiovascular drug like Bepridil.
Caption: A generalized workflow for drug development.
Conclusion
Bepridil represents a significant development in the pharmacological management of angina pectoris. Its discovery and subsequent elucidation of a unique multi-channel blocking mechanism of action provided a valuable therapeutic option for patients. The extensive preclinical and clinical trial data have robustly demonstrated its efficacy in reducing anginal symptoms and improving exercise capacity. While its use has been associated with certain adverse effects, a thorough understanding of its developmental history and pharmacological profile, as detailed in this guide, is crucial for researchers and clinicians in the field of cardiovascular medicine. The story of Bepridil underscores the intricate and rigorous process of drug discovery and development, from initial synthesis to clinical application.
References
- 1. Bepridil | C24H34N2O | CID 2351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2016098128A1 - Process for the preparation of bepridil - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bepridil (CERM-1978) blockade of action potentials in cultured rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bepridil hydrochloride? [synapse.patsnap.com]
- 6. Bepridil. A review of its pharmacological properties and therapeutic use in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bepridil hydrochloride [glowm.com]
- 8. Bepridil - Wikipedia [en.wikipedia.org]
- 9. Bepridil for chronic stable angina pectoris: results of a prospective multicenter, placebo-controlled, dose-ranging study in 77 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bepridil improves left ventricular performance in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of bepridil on exercise tolerance in chronic stable angina: a double-blind, randomized, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Dopropidil: A Technical Guide to its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopropidil is a novel anti-anginal agent characterized by its activity as an intracellular calcium ion modulating agent. This technical guide provides a comprehensive overview of the chemical structure and known physicochemical properties of this compound. The document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed information on the molecule's characteristics, alongside standardized experimental protocols for their determination. While specific experimental data for this compound is limited in publicly accessible literature, this guide compiles available information and presents it in a structured format, including tabulated data and a proposed signaling pathway, to facilitate further investigation and application.
Chemical Structure and Identification
This compound is a synthetic compound with a complex molecular architecture. Its systematic IUPAC name is 1-[1-(2-methylpropoxy)-3-(1-prop-1-ynylcyclohexyl)oxypropan-2-yl]pyrrolidine.[1] The key structural features include a pyrrolidine (B122466) ring, a cyclohexyl group with a propynyl (B12738560) substituent, and an isobutoxy ether moiety.
| Identifier | Value |
| IUPAC Name | 1-[1-(2-methylpropoxy)-3-(1-prop-1-ynylcyclohexyl)oxypropan-2-yl]pyrrolidine[1] |
| CAS Number | 79700-61-1 |
| Molecular Formula | C₂₀H₃₅NO₂[1][2] |
| Molecular Weight | 321.5 g/mol [1] |
| SMILES String | CC#CC1(CCCCC1)OCC(COCC(C)C)N2CCCC2[1] |
| InChI Key | FITWYAUFKJXWPL-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME). The available data for this compound are summarized below.
| Property | Value |
| Melting Point | Not available |
| Boiling Point | 413 °C at 760 mmHg[2] |
| Density | 0.99 g/cm³[2] |
| Solubility | Soluble in DMSO[3] |
| pKa | Not available |
| LogP | 3.80410[2] |
| Flash Point | 113 °C[2] |
Mechanism of Action and Signaling Pathway
This compound is described as a novel anti-anginal agent with intracellular calcium antagonist activity.[1][2] Its mechanism of action is centered on the modulation of intracellular calcium ion concentrations, which plays a crucial role in cardiac and vascular smooth muscle function. In vitro studies have shown that this compound can inhibit caffeine-induced contractions in rabbit renal arteries with an IC₅₀ of 30.0 µM, suggesting an interaction with ryanodine (B192298) receptors on the sarcoplasmic reticulum.[1][2] Furthermore, it inhibits norepinephrine-induced responses with IC₅₀ values of 2.7 and 29.8 µM, indicating an interference with calcium signaling pathways activated by adrenergic stimulation.[1][2]
Based on its characterization as an intracellular calcium antagonist, a proposed signaling pathway for this compound's action in a vascular smooth muscle cell is depicted below. This pathway illustrates how this compound may interfere with calcium release from the sarcoplasmic reticulum, leading to vasodilation.
Experimental Protocols
While specific experimental protocols for the characterization of this compound are not detailed in the available literature, the following sections outline standard methodologies for determining the key physicochemical properties of a lipophilic, basic pharmaceutical compound like this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical physical property indicating its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 30 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.
-
Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it completely liquefies (clear point) are recorded as the melting range.
Determination of pKa
The ionization constant (pKa) is crucial for understanding the solubility and permeability of a drug at different physiological pH values. As this compound contains a basic nitrogen atom in the pyrrolidine ring, determining its pKa is important.
Methodology: Potentiometric Titration
-
Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. The ionic strength is adjusted with a neutral salt (e.g., 0.1 M KCl).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of Aqueous Solubility
Aqueous solubility is a key factor influencing drug dissolution and absorption.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4).
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Processing: The suspensions are filtered through a non-adsorbing filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Conclusion
This compound presents an interesting pharmacological profile as an intracellular calcium antagonist. This guide has summarized the currently available data on its chemical structure and physicochemical properties. While some key experimental values are not publicly available, the provided standardized protocols offer a framework for their determination. A deeper understanding of its specific molecular interactions within the calcium signaling cascade is necessary to fully elucidate its mechanism of action and therapeutic potential. Further research is warranted to fill the existing data gaps and to explore the full clinical utility of this compound.
References
Dopropidil (CAS 79700-61-1): A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopropidil (CAS number 79700-61-1) is a novel anti-anginal agent characterized by its distinctive mechanism of action as an intracellular calcium ion modulating agent.[1][2] This technical guide provides an in-depth overview of the research applications of this compound, consolidating available data on its pharmacological effects, mechanism of action, and relevant experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
This compound has emerged as a compound of interest in cardiovascular research due to its potential therapeutic applications in conditions such as angina pectoris.[1][2] Its primary activity lies in its ability to antagonize intracellular calcium, a key signaling ion in cardiac and vascular smooth muscle function.[1] This guide will explore the in vitro and in vivo research applications of this compound, presenting quantitative data, outlining experimental methodologies, and visualizing its proposed mechanism of action.
Pharmacological Profile
In Vitro Activity
This compound has demonstrated significant inhibitory effects on contractions induced by various stimuli in isolated vascular preparations. Notably, it inhibits caffeine-induced contractions in rabbit renal arteries in a calcium-free medium, suggesting a direct effect on intracellular calcium release mechanisms.[1] The compound also effectively inhibits norepinephrine-induced vascular responses.[1]
Table 1: In Vitro Inhibitory Concentrations of this compound
| Assay | Tissue/Cell Type | Inducing Agent | IC50 Value (µM) | Reference |
| Contraction Inhibition | Rabbit Renal Arteries | Caffeine (in Ca²⁺-free medium) | 30.0 | [1] |
| Contraction Inhibition | Not Specified | Norepinephrine (NE) | 2.7 | [1] |
| Contraction Inhibition | Not Specified | Norepinephrine (NE) | 29.8 | [1] |
| Diastolic Tension Inhibition | Not Specified | Veratrine | 2.8 | [1] |
In Vivo Efficacy
In animal models, this compound has shown potent anti-ischemic and cardiovascular effects. In anesthetized dogs, it dose-dependently mitigates the detrimental electrical, biochemical, and mechanical consequences of myocardial ischemia.[1] Furthermore, oral and intraduodenal administration in dogs has been shown to reduce heart rate and counteract isoproterenol-induced tachycardia, indicating good absorption and a prolonged duration of action.[1]
Table 2: In Vivo Effects of this compound
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Anesthetized Dog | Intravenous | 1 and 2.5 mg/kg | Reduction of ST-segment elevation, lactate (B86563) production, potassium release, and loss of myocardial contractility during ischemia. | [1] |
| Conscious Dog | Oral (p.o.) | 12-14 mg/kg | Reduction of resting heart rate by approximately 10 beats/min. | [1] |
| Anesthetized Dog | Intraduodenal | 50 mg/kg | Significant reduction of isoproterenol-induced tachycardia. | [1] |
| Rabbit (Hypercholesterolemic) | Oral (p.o.) | 30 mg/kg per day (14 weeks) | Investigated for effects on vasoactive agent reactivity in the context of atherosclerosis. | [1] |
Mechanism of Action: Intracellular Calcium Antagonism
The primary mechanism of action of this compound is attributed to its ability to function as an intracellular calcium antagonist. Unlike traditional calcium channel blockers that primarily inhibit the influx of extracellular calcium, this compound appears to interfere with the release of calcium from intracellular stores, such as the sarcoplasmic reticulum (SR).[1][3]
The inhibition of caffeine-induced contractions in a calcium-free environment is a key piece of evidence supporting this mechanism. Caffeine is known to trigger calcium release from the SR by sensitizing ryanodine (B192298) receptors. This compound's ability to counteract this effect points towards a direct or indirect interaction with the SR calcium release machinery.
References
Dopropidil: An In-depth Technical Guide to its Intracellular Calcium Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopropidil is a novel anti-anginal agent that has demonstrated significant intracellular calcium antagonist activity. This technical guide provides a comprehensive overview of the core pharmacological data, likely experimental protocols used in its evaluation, and visual representations of its proposed mechanism of action. The information is compiled from available scientific literature and is intended to serve as a resource for researchers and professionals in drug development. While quantitative data from key studies are presented, it is important to note that detailed experimental protocols from the primary research are not fully available in the public domain. The methodologies described herein are based on established pharmacological techniques.
Quantitative Pharmacological Data
This compound's activity has been quantified in several key in vitro experiments. The following tables summarize the available data on its inhibitory concentrations (IC50) against various induced smooth muscle contractions.
Table 1: Inhibitory Activity of this compound on Induced Contractions in Rabbit Renal Artery
| Inducing Agent | This compound IC50 (µM) | Reference |
| Caffeine (B1668208) (in Ca2+-free medium) | 30.0 | [1] |
| Norepinephrine (B1679862) | 2.7 and 29.8 | [1] |
Table 2: Inhibitory Activity of this compound on Veratrine-Evoked Diastolic Tension
| Inducing Agent | This compound Concentration (µM) | Effect | IC50 (µM) | Reference |
| Veratrine | 3 and 10 | Significant reduction in maximum increase in diastolic tension | 2.8 | [1] |
Proposed Mechanism of Intracellular Calcium Antagonism
This compound's ability to inhibit caffeine-induced contractions in a calcium-free medium strongly suggests a mechanism that involves the modulation of intracellular calcium release from the sarcoplasmic reticulum (SR), rather than a direct blockade of plasma membrane calcium channels.[1] Caffeine is a known activator of ryanodine (B192298) receptors (RyRs), which are calcium-release channels on the SR membrane. Therefore, it is hypothesized that this compound may directly or indirectly inhibit RyR-mediated calcium release.
The following diagram illustrates the proposed signaling pathway for this compound's action on intracellular calcium.
Detailed Experimental Protocols (Presumed)
While the definitive protocols from the primary literature are unavailable, the following sections describe standard methodologies for the types of experiments cited for this compound.
In Vitro Assessment of Smooth Muscle Contraction
Objective: To determine the inhibitory effect of this compound on agonist-induced contractions of isolated vascular smooth muscle.
Experimental Workflow Diagram:
Methodology:
-
Tissue Preparation: A male New Zealand White rabbit is euthanized, and the renal arteries are carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution. The arteries are cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in width.
-
Mounting: The arterial rings are mounted between two stainless steel hooks in a water-jacketed organ bath (10-20 mL capacity) filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes.
-
Viability Check: The viability of the arterial rings is assessed by contracting them with a high-potassium solution (e.g., 60 mM KCl).
-
Experimental Protocol:
-
After washout of the KCl and return to baseline tension, a stable contraction is induced by adding an agonist such as norepinephrine or caffeine to the organ bath. For experiments with caffeine in a calcium-free medium, the standard Krebs-Henseleit solution is replaced with one lacking CaCl2 and containing EGTA (e.g., 0.1 mM) to chelate any residual calcium.
-
Once a stable plateau of contraction is reached, this compound is added to the bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.
-
-
Data Acquisition and Analysis: The isometric tension is continuously recorded using a data acquisition system. The inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the agonist. The IC50 value (the concentration of this compound that produces 50% of the maximal inhibition) is determined by non-linear regression analysis of the concentration-response curve.
In Vivo Assessment of Anti-Ischemic Effects in Anesthetized Dogs
Objective: To evaluate the protective effects of this compound against myocardial ischemia-induced electrical, biochemical, and mechanical dysfunction in an anesthetized dog model.
Experimental Workflow Diagram:
Methodology:
-
Animal Preparation: Mongrel dogs of either sex are anesthetized (e.g., with sodium pentobarbital), intubated, and ventilated with room air. A catheter is inserted into a femoral vein for drug administration and into a femoral artery for blood pressure monitoring.
-
Surgical Procedure: A left thoracotomy is performed in the fifth intercostal space, and the heart is suspended in a pericardial cradle. A segment of the left anterior descending (LAD) coronary artery is isolated, and a hydraulic occluder or a snare is placed around it to induce ischemia.
-
Instrumentation:
-
ECG: Subcutaneous needle electrodes are placed to record a standard limb lead II electrocardiogram (ECG) for monitoring ST-segment changes.
-
Biochemical Markers: A catheter is placed in the great cardiac vein to sample coronary venous blood for the measurement of lactate and potassium levels. Arterial blood samples are taken from the femoral artery catheter.
-
Myocardial Contractility: A strain gauge arch or ultrasonic crystals are sutured to the epicardial surface of the area of the left ventricle that will be rendered ischemic to measure regional myocardial segment contractility.
-
-
Experimental Protocol:
-
After a stabilization period, baseline measurements of all parameters are recorded.
-
Myocardial ischemia is induced by inflating the hydraulic occluder or tightening the snare on the LAD artery.
-
This compound is administered intravenously or intraduodenally at various doses.
-
ECG, blood samples, and contractility data are collected at specific time points during the ischemic period.
-
-
Data Analysis: The changes in ST-segment elevation, myocardial lactate production (arteriovenous difference), potassium release, and the loss of myocardial contractility are quantified and compared between control (vehicle-treated) and this compound-treated groups.
Conclusion
The available data strongly indicate that this compound possesses intracellular calcium antagonist properties, likely mediated through the inhibition of calcium release from the sarcoplasmic reticulum. Its efficacy in in vitro and in vivo models of cardiovascular dysfunction suggests its potential as a novel anti-anginal agent. Further research to fully elucidate its molecular mechanism of action on intracellular calcium channels, particularly the ryanodine receptor, is warranted. The presumed experimental protocols provided in this guide offer a framework for such future investigations.
References [1] Planellas, J., Coudray, P., Winslow, E., & Massingham, R. (1994). This compound, A Novel Antianginal Calcium Modulating Agent. Cardiovascular Drug Reviews, 12(3), 208-224. (Cited in multiple secondary sources)
References
An In-Depth Technical Guide to the Synthesis and Purification of Dopropidil for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthesis Pathway for Dopropidil
The synthesis of this compound, chemically known as propyl 1-(3-(propylamino)-2-hydroxypropyl)-1H-indole-2-carboxylate, can be logically approached in a three-step sequence starting from indole-2-carboxylic acid. This pathway involves an initial esterification, followed by N-alkylation with epichlorohydrin (B41342), and culminating in the ring-opening of the resulting epoxide with propylamine (B44156).
Step 1: Esterification of Indole-2-carboxylic Acid
The first step in the proposed synthesis is the esterification of the carboxylic acid group of indole-2-carboxylic acid with propanol (B110389) to yield propyl 1H-indole-2-carboxylate. This is a standard Fischer esterification reaction, typically catalyzed by a strong acid.
Reaction:
Indole-2-carboxylic acid + Propanol --(H+)--> Propyl 1H-indole-2-carboxylate + Water
Step 2: N-Alkylation with Epichlorohydrin
The second step involves the N-alkylation of the indole (B1671886) nitrogen of propyl 1H-indole-2-carboxylate with epichlorohydrin. This reaction introduces the three-carbon chain containing the epoxide ring, a crucial intermediate for the final step. The reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, facilitating its nucleophilic attack on epichlorohydrin.
Reaction:
Propyl 1H-indole-2-carboxylate + Epichlorohydrin --(Base)--> Propyl 1-(oxiran-2-ylmethyl)-1H-indole-2-carboxylate + Salt
Step 3: Epoxide Ring-Opening with Propylamine
The final step in the synthesis of this compound is the nucleophilic ring-opening of the epoxide intermediate with propylamine. This reaction introduces the propylamine moiety and creates the desired β-amino alcohol functionality. The reaction typically proceeds via an SN2 mechanism, with the amine attacking the less sterically hindered carbon of the epoxide.
Reaction:
Propyl 1-(oxiran-2-ylmethyl)-1H-indole-2-carboxylate + Propylamine --> this compound
Experimental Protocols (Representative)
The following are representative experimental protocols for each step of the proposed synthesis. These are based on general procedures for similar reactions and should be optimized for the specific synthesis of this compound.
Protocol 1: Synthesis of Propyl 1H-indole-2-carboxylate
-
Materials:
-
Indole-2-carboxylic acid
-
n-Propanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
Suspend indole-2-carboxylic acid in an excess of n-propanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess propanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude propyl 1H-indole-2-carboxylate.
-
The crude product may be purified further by column chromatography on silica (B1680970) gel if necessary.
-
Protocol 2: Synthesis of Propyl 1-(oxiran-2-ylmethyl)-1H-indole-2-carboxylate
-
Materials:
-
Propyl 1H-indole-2-carboxylate
-
Epichlorohydrin
-
A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Water
-
Organic solvent (e.g., ethyl acetate)
-
Brine
-
-
Procedure:
-
Dissolve propyl 1H-indole-2-carboxylate in the anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add the base portion-wise.
-
Stir the mixture at room temperature for a period to allow for the formation of the indole anion.
-
Add epichlorohydrin dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel.
-
Protocol 3: Synthesis of this compound (Propyl 1-(3-(propylamino)-2-hydroxypropyl)-1H-indole-2-carboxylate)
-
Materials:
-
Propyl 1-(oxiran-2-ylmethyl)-1H-indole-2-carboxylate
-
Propylamine
-
A suitable solvent (e.g., methanol (B129727), ethanol, or isopropanol)
-
-
Procedure:
-
Dissolve propyl 1-(oxiran-2-ylmethyl)-1H-indole-2-carboxylate in the chosen solvent in a round-bottom flask.
-
Add an excess of propylamine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess propylamine under reduced pressure.
-
The resulting crude this compound can then be subjected to purification.
-
Purification of this compound
The purification of the final product, a β-amino alcohol, is critical to obtaining a compound of high purity suitable for research. A combination of techniques may be necessary.
Purification Strategy:
-
Acid-Base Extraction: The basic nature of the amine in this compound allows for an initial purification step using acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to extract the protonated amine into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free base extracted back into an organic solvent. This process helps to remove neutral and acidic impurities.
-
Crystallization as a Hydrochloride Salt: A common and effective method for purifying amines is to convert them into their hydrochloride salts and crystallize them.
-
Protocol:
-
Dissolve the purified this compound free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate (B1210297), or isopropanol).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol).
-
The this compound hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
Recrystallization from a suitable solvent system can be performed to further enhance purity.
-
-
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.
-
Considerations:
-
The basicity of the amine can lead to tailing on standard silica gel. To mitigate this, the mobile phase can be modified by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia.
-
A typical mobile phase system would be a gradient of methanol in dichloromethane (B109758) or a mixture of ethyl acetate and hexanes with a basic additive.
-
-
Data Presentation
| Parameter | Step 1: Esterification | Step 2: N-Alkylation | Step 3: Ring-Opening | Purification |
| Expected Yield | High | Moderate to High | High | Varies |
| Purity (Crude) | >80% (typical) | >70% (typical) | >80% (typical) | - |
| Purity (Purified) | >95% | >95% | >95% | >98% |
| Analytical Techniques | TLC, NMR, IR | TLC, NMR, MS | TLC, NMR, MS, HRMS | HPLC, NMR, Elemental Analysis |
Visualizations
Caption: Proposed three-step synthesis pathway for this compound.
Caption: Recommended purification workflow for this compound.
Dopropidil: A Technical Overview of its Chemical Identity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopropidil is a novel pharmaceutical compound identified as a potent anti-anginal and anti-ischemic agent.[1][2][3][4][5] Its mechanism of action is attributed to its role as a calcium ion modulating agent with intracellular calcium antagonist activity.[1][2][3][4] This technical guide provides a comprehensive overview of this compound's chemical identity, including its IUPAC name and known synonyms, alongside a summary of its biological activity and relevant experimental data.
Chemical Identity
The unambiguous identification of a chemical entity is foundational in research and development. This compound is systematically named and cataloged under various identifiers.
IUPAC Name
The systematically generated IUPAC name for this compound is:
1-({1-(prop-1-yn-1-yl)cyclohexyl}methoxy)-3-(2-methylpropoxy)propan-2-yl pyrrolidine-2-carboxylate
Chemical Synonyms and Identifiers
For comprehensive referencing, this compound is also known by the following synonyms and identifiers:
| Identifier Type | Value |
| Recommended INN | This compound[5] |
| Synonym | Dopropidilum[5] |
| CAS Number | 79700-61-1[1][2][3][4][5] |
| Molecular Formula | C₂₀H₃₅NO₂[1][2][3][5] |
| SMILES | CC#CC1(CCCCC1)OCC(COCC(C)C)N2CCCC2[1] |
| Related Compound | This compound hydrochloride[6] |
Physicochemical and Bioactivity Data
A summary of the key physicochemical properties and biological activity data for this compound is presented below.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 321.5 g/mol | [1] |
| Density | 0.99 g/cm³ | [2] |
| Boiling Point | 413°C at 760 mmHg | [2] |
| Flash Point | 113°C | [2] |
In Vitro Bioactivity
| Assay | IC₅₀ | Source |
| Inhibition of caffeine-induced contractions (rabbit renal arteries, Ca²⁺-free medium) | 30.0 µM | [2][4] |
| Inhibition of norepinephrine-induced responses | 2.7 µM and 29.8 µM | [2][3] |
| Reduction of veratrine-evoked diastolic tension increase | 2.8 µM | [2][3] |
In Vivo Bioactivity
| Animal Model | Dosage | Effect | Source |
| Anesthetized Dog | 1 and 2.5 mg/kg | Dose-dependent reduction of ischemia-induced electrical, biochemical, and mechanical perturbations. | [2][4] |
| Anesthetized Dog | 50 mg/kg (intraduodenal) | Significant reduction of isoproterenol-induced tachycardia. | [2][4] |
| Conscious Dog | 12-14 mg/kg (p.o.) | Reduction of resting heart rate by approximately 10 beats/min. | [2][4] |
Experimental Protocols
A foundational study on the effects of this compound involved a 14-week treatment of rabbits to assess its impact on vascular changes.
In Vivo Study of this compound in Rabbits [2]
-
Objective: To investigate the effects of this compound on blood vessels in rabbits on a high-cholesterol diet.
-
Subjects: Groups of rabbits.
-
Dietary Regimens:
-
Normal diet (Control)
-
Diet containing 1% Cholesterol
-
-
Treatment Groups:
-
Vehicle
-
Diltiazem (10 mg/kg per day, p.o.)
-
This compound (30 mg/kg per day, p.o.)
-
-
Duration: 14 weeks.
-
Endpoint Analysis: Following the treatment period, animals were euthanized, and specific blood vessels were examined macroscopically, microscopically, and pharmacologically for reactivity to various vasoactive agents.
Mechanism of Action and Signaling Pathway
This compound functions as an intracellular calcium antagonist.[1][2][3][4] This mechanism suggests an interaction with cellular pathways that regulate calcium homeostasis, which is critical in cardiac and vascular smooth muscle function. The anti-anginal and anti-ischemic effects likely stem from its ability to modulate calcium-dependent processes that govern vasoconstriction and myocardial contractility.
The proposed signaling pathway for this compound's action as a calcium modulating agent can be visualized as follows:
Caption: Proposed mechanism of action for this compound.
References
- 1. This compound (79700-61-1) for sale [vulcanchem.com]
- 2. This compound | CAS#:79700-61-1 | Chemsrc [chemsrc.com]
- 3. This compound | Calcium Channel | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.who.int [cdn.who.int]
- 6. 117241-47-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
Navigating the Physicochemical Landscape of Dopropidil: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide offers a comprehensive overview of the solubility and stability characteristics of Dopropidil, a calcium channel blocker. Designed for researchers, scientists, and professionals in drug development, this document outlines the known properties of this compound and provides standardized protocols for its further physicochemical characterization. While publicly available quantitative data is limited, this guide furnishes the necessary methodological framework to empower researchers in generating crucial data for formulation and development.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on available data, this compound exhibits a preference for organic solvents. A summary of its known qualitative solubility is presented below.
Qualitative Solubility Data
| Solvent | Solubility | Reference |
| Organic Solvents | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | A stock solution can be prepared at 40 mg/mL. | [2] |
| Ethanol (EtOH) | Sparingly Soluble | [1] |
| Water | Insoluble | [1] |
Experimental Protocol: Quantitative Solubility Determination
To augment the existing qualitative data, the following protocol outlines a standardized method for determining the quantitative solubility of this compound in common laboratory solvents.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound reference standard
-
Solvents: Purified Water (Type I), Ethanol (≥99.5%), Methanol (HPLC grade), Dimethyl Sulfoxide (DMSO, ≥99.9%), Acetonitrile (B52724) (HPLC grade)
-
Mortar and pestle
-
Calibrated analytical balance
-
Spatula
-
Glass vials with screw caps (B75204) (e.g., 4 mL)
-
Thermostatic shaker or rotator
-
Calibrated pH meter
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative quantitative method.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 10-20 mg, accurately weighed) to a series of vials. The excess should be sufficient to ensure undissolved solid remains at equilibrium.
-
Pipette a precise volume (e.g., 2 mL) of each selected solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-point experiment is recommended to determine the time to equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter.
-
Dilute the filtered sample quantitatively with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated stability-indicating HPLC method or other suitable quantitative technique.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the original filtered sample based on the dilution factor and the calibration curve. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.
-
Visualization: Solubility Determination Workflow
Stability Profile and Degradation Pathways
Stability testing is crucial for determining the shelf-life and appropriate storage conditions for a drug substance. It involves subjecting the API to various stress conditions to identify potential degradation products and pathways.
Forced Degradation Studies
Forced degradation studies, or stress testing, are essential to develop and validate stability-indicating analytical methods. These studies expose the drug to conditions more severe than accelerated stability testing.
Objective: To identify the degradation products of this compound under various stress conditions and to establish its intrinsic stability.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C for a specified period (e.g., 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60°C for a specified period (e.g., 2 hours). Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for 48 hours. Also, expose the stock solution to the same conditions.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all generated degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Quantify the amount of this compound remaining and the percentage of each degradation product formed.
-
If significant degradation products are observed, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed for structural elucidation.
-
Data Presentation: Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay of this compound | % Total Impurities | Remarks (e.g., No. of Degradants) |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60°C | |||
| Base Hydrolysis | 0.1 N NaOH | 2 h | 60°C | |||
| Oxidation | 3% H₂O₂ | 24 h | RT | |||
| Thermal (Solid) | Dry Heat | 48 h | 80°C | |||
| Thermal (Solution) | Dry Heat | 48 h | 80°C | |||
| Photolytic (Solid) | ICH Q1B | - | RT | |||
| Photolytic (Solution) | ICH Q1B | - | RT |
Visualization: Hypothetical Degradation Pathway
In the absence of specific experimental data for this compound, the following diagram illustrates a hypothetical degradation pathway involving common hydrolytic cleavage of an ether linkage, a potential route for molecules with similar functional groups. This is a generalized representation and not a confirmed pathway for this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound based on currently available information. The detailed experimental protocols and visualization workflows presented herein offer a robust framework for researchers to conduct comprehensive investigations into these critical physicochemical properties. Generating quantitative solubility and stability data is paramount for the successful formulation, development, and regulatory approval of this compound-containing drug products.
References
The In Vitro and In Vivo Bioactivity of Dopropidil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopropidil is a novel anti-anginal agent characterized by its unique pharmacological profile, which includes intracellular calcium antagonist activity and the ability to modulate membrane calcium ion channels.[1][2] This dual mechanism of action contributes to its anti-ischemic effects observed in various preclinical models. This technical guide provides a comprehensive overview of the in vitro and in vivo bioactivity of this compound, presenting quantitative data in structured tables, detailing experimental methodologies for key studies, and illustrating its mechanism of action through signaling pathway diagrams.
Introduction
This compound is an anti-anginal drug with a distinctive profile that encompasses both antiarrhythmic and potential anti-atherosclerotic properties.[2] Its primary therapeutic effects are attributed to its ability to modulate intracellular calcium levels and block voltage-gated calcium channels.[2][3] By inhibiting the electrical, biochemical, and functional consequences of myocardial ischemia, this compound presents a promising therapeutic strategy for angina pectoris.[1][2] This document serves as an in-depth technical resource, summarizing the key preclinical data and methodologies associated with the bioactivity of this compound.
In Vitro Bioactivity
The in vitro effects of this compound have been primarily characterized by its inhibitory actions on vascular smooth muscle contraction.
Quantitative In Vitro Data
| Parameter | Experimental Model | Agonist/Condition | Value (IC50) | Reference |
| Inhibition of Contraction | Rabbit Renal Arteries | Caffeine (in calcium-free medium) | 30.0 µM | [1] |
| Inhibition of Response | Rabbit Renal Arteries | Norepinephrine (B1679862) (NE) | 2.7 µM and 29.8 µM | [1] |
| Reduction of Diastolic Tension | Not Specified | Veratrine | 2.8 µM | [1] |
Experimental Protocols: In Vitro Assays
This protocol is a representative method for assessing the effect of compounds on vascular smooth muscle contraction, similar to the studies conducted on this compound.
Objective: To determine the inhibitory effect of this compound on agonist-induced contractions of isolated arterial rings.
Materials:
-
Rabbit renal arteries
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Agonists: Norepinephrine, Caffeine
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a rabbit and carefully dissect the renal arteries. Clean the arteries of adherent connective tissue and cut them into rings of 2-3 mm in width.
-
Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the bath solution every 15-20 minutes.
-
Viability Test: Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability. Wash the tissues and allow them to return to baseline.
-
Experimental Protocol:
-
Induce a stable contraction with a submaximal concentration of the agonist (e.g., norepinephrine or caffeine).
-
Once a stable plateau is reached, add this compound in a cumulative manner to the organ bath to obtain a concentration-response curve.
-
Record the relaxation at each concentration.
-
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the agonist. Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the maximal contraction) using non-linear regression analysis.
In Vivo Bioactivity
In vivo studies in animal models have demonstrated the anti-ischemic and cardiovascular effects of this compound.
Quantitative In Vivo Data
| Species | Model | Administration Route | Dosage | Key Findings | Reference |
| Anesthetized Dog | Myocardial Ischemia | Intravenous (i.v.) | 1 and 2.5 mg/kg | Dose-dependent reduction in ST segment elevation, lactate (B86563) production, potassium release, and loss of myocardial contractility. | [1] |
| Anesthetized Dog | Isoproterenol-induced tachycardia | Intraduodenal | 50 mg/kg | Significant reduction in tachycardia, indicating rapid absorption and long duration of action (15-120 min). | [1] |
| Conscious Dog | Resting Heart Rate | Oral (p.o.) | 12-14 mg/kg | Reduction in resting heart rate by approximately 10 beats/min. | [1] |
Experimental Protocols: In Vivo Models
This protocol outlines a general procedure for inducing and assessing myocardial ischemia in an anesthetized dog model, relevant to the in vivo studies of this compound.[4][5]
Objective: To evaluate the effect of this compound on cardiac function and ischemic markers during acute myocardial ischemia.
Materials:
-
Beagle dogs
-
Anesthetics (e.g., pentobarbital (B6593769) sodium)
-
Ventilator
-
Surgical instruments
-
ECG monitoring system
-
Intracardiac pressure transducers
-
Coronary artery occluder (e.g., balloon occluder)
-
Blood gas and electrolyte analyzer
-
Lactate measurement kit
Procedure:
-
Animal Preparation: Anesthetize the dogs and maintain anesthesia with a continuous infusion. Intubate and ventilate the animals with room air supplemented with oxygen.[6]
-
Instrumentation:
-
Perform a left thoracotomy to expose the heart.
-
Place a hydraulic occluder or a ligature around the left anterior descending (LAD) or circumflex coronary artery to induce regional ischemia.[4]
-
Insert a catheter into the left ventricle to measure left ventricular pressure and dP/dt.
-
Place epicardial electrodes to record a local electrocardiogram.
-
Catheterize a femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
-
Experimental Protocol:
-
Allow the animal to stabilize after surgery.
-
Record baseline hemodynamic and ECG parameters.
-
Administer this compound or vehicle intravenously.
-
Induce myocardial ischemia by inflating the coronary occluder for a predetermined period (e.g., 90 minutes).
-
Continuously monitor ECG for ST-segment changes and arrhythmias.
-
Collect coronary sinus or arterial blood samples at various time points to measure lactate and potassium levels.
-
Assess myocardial contractility using sonomicrometry or other techniques.
-
-
Data Analysis: Compare the changes in ST-segment elevation, lactate production, potassium release, and myocardial contractility between the this compound-treated and vehicle-treated groups.
Mechanism of Action and Signaling Pathways
This compound's bioactivity stems from its dual action on calcium homeostasis. It functions as both an intracellular calcium antagonist and a blocker of L-type voltage-gated calcium channels in the cell membrane.[2][3]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanisms of action of this compound.
Caption: this compound's dual mechanism of action.
The diagram above illustrates how this compound exerts its effects by blocking the influx of extracellular calcium through L-type voltage-gated calcium channels and by inhibiting the release of calcium from intracellular stores like the sarcoplasmic reticulum.
Caption: In Vitro Vascular Smooth Muscle Contraction Assay Workflow.
This workflow diagram outlines the key steps involved in assessing the inhibitory effect of this compound on vascular smooth muscle contraction in an in vitro setting.
Conclusion
This compound demonstrates significant in vitro and in vivo bioactivity as a calcium modulating agent. Its ability to inhibit vascular smooth muscle contraction and protect against myocardial ischemia in preclinical models is well-documented. The dual mechanism of action, involving both intracellular calcium antagonism and blockade of membrane calcium channels, provides a strong rationale for its anti-anginal effects. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals interested in the pharmacology of this compound and related cardiovascular agents. Further investigation into the specific molecular interactions and downstream signaling cascades will continue to elucidate the full therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of an anesthetized dog model of transient cardiac ischemia and rapid pacing: a pilot study for preclinical assessment of the potential for proarrhythmic risk of novel drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myocardial tolerance to total ischemia in the dog anesthetized with halothane or isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of two different anesthetic protocols on cardiac flow measured by two dimensional phase contrast MRI - PMC [pmc.ncbi.nlm.nih.gov]
Dopropidil: A Novel Calcium-Modulating Agent with Potential Therapeutic Applications in Angina Pectoris
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopropidil is an emerging therapeutic agent demonstrating a unique pharmacological profile with potential applications in the management of angina pectoris. This technical guide synthesizes the current understanding of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The compound exhibits both antiarrhythmic and antiatherosclerotic properties, primarily attributed to its function as a calcium modulating agent with significant intracellular calcium antagonistic actions. This document aims to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound.
Introduction to this compound
This compound is a novel, orally active antianginal agent.[1] Its pharmacological profile is distinguished by its ability to modulate calcium ion channels, leading to a range of cardiovascular effects beneficial for patients with angina pectoris. Unlike traditional calcium channel blockers, this compound also exhibits significant intracellular calcium antagonistic actions, suggesting a broader mechanism of action.[1] Preclinical studies have demonstrated its efficacy in various animal models of myocardial ischemia, highlighting its anti-ischemic and antiarrhythmic properties.[2][3]
Mechanism of Action
This compound's primary mechanism of action involves the modulation of calcium ion channels. It inhibits contractions in both smooth and cardiac muscle induced by the activation of voltage-operated channels and has been shown to inhibit the 'slow' inward calcium current in cardiac tissue.[1] This suggests a direct blockade of membrane calcium ion channels.
However, its activity extends beyond simple channel blockade. This compound noncompetitively inhibits smooth muscle contractions induced by various agonists that act on receptor-operated channels.[1] Furthermore, it inhibits caffeine-induced contractions in cardiac and smooth muscle, indicating an interference with intracellular calcium release mechanisms.[1] This dual action on both transmembrane calcium influx and intracellular calcium handling contributes to its potent antianginal effects.
Signaling Pathway of this compound
The proposed signaling pathway for this compound's action in alleviating angina pectoris involves multiple integrated effects on the cardiovascular system. These include bradycardia, decreased myocardial oxygen consumption, and coronary and systemic vasodilation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Assay | Tissue/Preparation | Agonist | IC50 (µM) | Reference |
| Contraction Inhibition | Rabbit Renal Arteries (Calcium-free medium) | Caffeine (B1668208) | 30.0 | [2][3] |
| Contraction Inhibition | Rabbit Renal Arteries | Norepinephrine (B1679862) | 2.7 and 29.8 | [2][3] |
| Diastolic Tension Increase | Veratrine-induced | Veratrine | 2.8 | [2][3] |
Table 2: In Vivo Efficacy of this compound in Anesthetized Dogs
| Parameter | Dosage | Effect | Reference |
| Ischemia-induced disturbances | 1 and 2.5 mg/kg | Dose-dependent reduction in ST segment elevation, lactate (B86563) production, and potassium release | [2][3] |
| Isoproterenol-induced tachycardia | 50 mg/kg (intraduodenal) | Significant reduction | [2][3] |
| Resting Heart Rate | 12-14 mg/kg p.o. (conscious dogs) | Reduction of approximately 10 beats/min | [3] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key preclinical experiments to evaluate the efficacy of this compound.
In Vitro Smooth Muscle Contraction Assays
-
Objective: To determine the effect of this compound on agonist-induced smooth muscle contraction.
-
Protocol:
-
Tissue Preparation: Rabbit renal arteries are dissected and cut into rings.
-
Experimental Setup: The rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.
-
Contraction Induction: Contractions are induced by adding agonists such as norepinephrine or caffeine to the organ bath. For experiments in a calcium-free medium, a modified salt solution lacking calcium is used.
-
This compound Application: this compound is added to the bath at varying concentrations prior to the addition of the agonist to determine its inhibitory effect.
-
Data Analysis: The tension of the arterial rings is measured isometrically. The concentration of this compound that produces 50% inhibition of the agonist-induced contraction (IC50) is calculated.
-
In Vivo Myocardial Ischemia Model in Anesthetized Dogs
-
Objective: To assess the anti-ischemic effects of this compound in a whole-animal model.
-
Protocol:
-
Animal Preparation: Anesthetized dogs are instrumented for the measurement of cardiovascular parameters, including electrocardiogram (ECG), myocardial segment contractility, and coronary blood flow.
-
Ischemia Induction: Myocardial ischemia is induced by occluding a coronary artery for a defined period.
-
This compound Administration: this compound is administered intravenously or intraduodenally at different doses.
-
Data Collection:
-
Electrical changes: ST-segment elevation is measured from the ECG.
-
Biochemical changes: Myocardial lactate production and potassium release are measured from coronary sinus blood samples.
-
Mechanical changes: Loss of myocardial segment contractility is assessed using sonomicrometry.
-
-
Data Analysis: The effects of this compound on the ischemia-induced changes are compared to a control group.
-
Experimental Workflow for Preclinical Evaluation
References
Methodological & Application
Application Notes and Protocols for In Vitro Calcium Flux Assay with Dopropidil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopropidil is identified as a novel anti-anginal agent with intracellular calcium antagonist activity.[1] It has been shown to modulate calcium ions, suggesting its therapeutic effects are linked to the regulation of intracellular calcium levels. This document provides a detailed protocol for an in vitro calcium flux assay to characterize the inhibitory effect of this compound on L-type voltage-gated calcium channels. The assay utilizes a fluorescent calcium indicator, Fluo-4 AM, and a fluorescence microplate reader to measure changes in intracellular calcium concentration in a recombinant cell line stably expressing the human L-type calcium channel (Ca_v1.2).
Principle of the Assay
This assay quantifies the ability of this compound to inhibit the influx of extracellular calcium through L-type calcium channels. The workflow involves the following key steps:
-
Cell Culture and Plating: A selected cell line expressing L-type calcium channels is cultured and seeded into microplates.
-
Dye Loading: The cells are loaded with Fluo-4 AM, a cell-permeant dye that becomes fluorescent upon binding to free calcium in the cytoplasm.
-
Compound Incubation: The cells are incubated with varying concentrations of this compound.
-
Stimulation of Calcium Influx: Depolarization of the cell membrane, typically with a high concentration of potassium chloride (KCl), opens the voltage-gated L-type calcium channels, leading to an influx of calcium and a subsequent increase in Fluo-4 fluorescence.
-
Fluorescence Measurement: A fluorescence microplate reader records the change in fluorescence intensity over time, before and after stimulation.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the fluorescence signal in the presence of the compound compared to the control, and an IC50 value is determined.
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Purpose |
| This compound | 10 mM in DMSO | 0.1 nM - 100 µM | Test Compound |
| Nifedipine | 10 mM in DMSO | 10 µM | Positive Control (L-type channel blocker) |
| DMSO | 100% | ≤ 0.5% | Vehicle Control |
| Fluo-4 AM | 1 mM in DMSO | 2-5 µM | Calcium Indicator |
| Pluronic F-127 | 20% in DMSO | 0.02 - 0.04% | Facilitates Dye Loading |
| Potassium Chloride (KCl) | 1 M | 50-90 mM | Depolarizing Agent (Stimulus) |
Table 2: Example Data for IC50 Determination of this compound
| This compound Conc. (µM) | Log(this compound Conc.) | % Inhibition (Mean ± SD) |
| 0.001 | -9 | 2.5 ± 1.1 |
| 0.01 | -8 | 8.1 ± 2.3 |
| 0.1 | -7 | 25.6 ± 4.5 |
| 1 | -6 | 48.9 ± 3.8 |
| 10 | -5 | 75.3 ± 2.9 |
| 100 | -4 | 95.2 ± 1.7 |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes. Actual results may vary.
Experimental Protocols
Choice of Cell Line
For studying the specific effect of this compound on L-type calcium channels, a human embryonic kidney (HEK293) cell line stably expressing the human L-type calcium channel (Ca_v1.2), along with its auxiliary β2 and α2δ subunits, is recommended.[1] This provides a robust and specific system for assessing the compound's activity on the target of interest. Alternatively, cell lines with endogenous expression of L-type calcium channels, such as the human neuroblastoma cell line SH-SY5Y, can be used.[2][3][4]
Materials and Reagents
-
HEK293 cells stably expressing human L-type calcium channel (Ca_v1.2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
D-PBS (without Ca²⁺ and Mg²⁺)
-
Black-walled, clear-bottom 96-well microplates
-
This compound
-
Nifedipine (positive control)
-
DMSO (vehicle)
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Potassium Chloride (KCl)
Experimental Workflow Diagram
Caption: Workflow for the this compound in vitro calcium flux assay.
Detailed Protocol
1. Cell Plating:
-
Culture HEK293-Ca_v1.2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
On the day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 50,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Plate: Perform serial dilutions of the this compound stock solution in Assay Buffer (HBSS with 20 mM HEPES) to obtain a range of concentrations (e.g., 0.1 nM to 100 µM). Also, prepare solutions for the positive control (Nifedipine) and vehicle control (DMSO at the same final concentration as in the this compound solutions).
-
Dye Loading Solution: Prepare a 2X working solution of Fluo-4 AM. For 10 mL of solution, mix 10 µL of 1 mM Fluo-4 AM stock with 10 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer. Protect from light.
-
KCl Stimulant Solution: Prepare a high concentration KCl solution in Assay Buffer to achieve a final in-well concentration of 50-90 mM upon addition.
3. Dye Loading and Compound Incubation:
-
Remove the culture medium from the cell plate.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 100 µL of the 2X Fluo-4 AM dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 100 µL of the appropriate concentrations of this compound, Nifedipine, or vehicle control from the compound plate to the respective wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
4. Fluorescence Measurement:
-
Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the reader to perform a kinetic read:
-
Record a baseline fluorescence for 10-20 seconds.
-
Automatically inject the KCl stimulant solution into each well.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the peak response.
-
Data Analysis
-
Data Extraction: Export the raw fluorescence data over time for each well.
-
Background Subtraction: If necessary, subtract the background fluorescence from a set of wells containing no cells.
-
Calculate Response: For each well, determine the peak fluorescence intensity after the addition of KCl and subtract the baseline fluorescence to get the net fluorescence response.
-
Normalization and % Inhibition:
-
The response in the vehicle control wells represents 0% inhibition.
-
The response in the positive control (e.g., 10 µM Nifedipine) wells represents 100% inhibition.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Response_this compound - Response_PositiveControl) / (Response_Vehicle - Response_PositiveControl))
-
-
IC50 Calculation:
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Diagram
Caption: this compound's inhibitory action on calcium signaling.
References
- 1. Human CACNA1C/CACNB2/CACNA2D1 Stable Cell Line-HEK293 (CSC-RI0067) - Creative Biogene [creative-biogene.com]
- 2. Expression and pharmacology of endogenous Cav channels in SH-SY5Y human neuroblastoma cells [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Characterisation of Na(v) types endogenously expressed in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for an Animal Model of Myocardial Ischemia Using Dopropidil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Dopropidil in a canine model of myocardial ischemia. The protocols outlined below are based on established methodologies and available data on the pharmacological effects of this compound.
Introduction
This compound is a novel antianginal agent possessing intracellular calcium antagonist activity, which has demonstrated significant anti-ischemic effects in predictive animal models.[1][2][3][4] In anesthetized dogs, this compound has been shown to dose-dependently mitigate the electrical, biochemical, and mechanical disturbances induced by myocardial ischemia.[1][2][3][4] This document provides detailed protocols for inducing myocardial ischemia in a canine model and for assessing the cardioprotective effects of this compound.
Data Presentation
The following tables summarize the reported effects of this compound in canine models of myocardial ischemia and related cardiac conditions.
Table 1: Effects of this compound on Ischemia-Induced Perturbations in Anesthetized Dogs
| Parameter | Dosage of this compound (mg/kg, i.v.) | Observed Effect |
| Electrical | ||
| ST-Segment Elevation | 1 and 2.5 | Dose-dependent reduction[1][2][3][4] |
| Biochemical | ||
| Lactate (B86563) Production | 1 and 2.5 | Dose-dependent reduction[1][2][3][4] |
| Potassium Release | 1 and 2.5 | Dose-dependent reduction[1][2][3][4] |
| Mechanical | ||
| Myocardial Segment Contractility | 1 and 2.5 | Reduction in the loss of contractility[1][2][3][4] |
Table 2: Other Reported Cardiovascular Effects of this compound in Dogs
| Model | Administration Route | Dosage of this compound | Observed Effect |
| Isoproterenol-Induced Tachycardia | Intraduodenal | 50 mg/kg | Significant reduction in tachycardia[1][2][3][4] |
| Conscious Dogs (Resting) | Oral (p.o.) | 12-14 mg/kg | Reduction in resting heart rate by approximately 10 beats/min[1][2][3][4] |
Experimental Protocols
Animal Model: Canine Model of Myocardial Ischemia
Objective: To induce a reproducible model of myocardial ischemia in dogs to evaluate the cardioprotective effects of this compound.
Materials:
-
Adult mongrel dogs of either sex
-
Anesthesia (e.g., sodium pentobarbital)
-
Mechanical ventilator
-
Surgical instruments for thoracotomy
-
Suture materials
-
Electrocardiogram (ECG) machine
-
Hemodynamic monitoring equipment (for blood pressure, heart rate)
Protocol:
-
Anesthesia and Ventilation: Anesthetize the dogs and maintain a stable plane of anesthesia throughout the procedure. Intubate the animals and provide mechanical ventilation.
-
Surgical Preparation: Perform a left thoracotomy to expose the heart.
-
Instrumentation:
-
Place ECG leads to monitor cardiac electrical activity, specifically focusing on ST-segment changes.
-
Catheterize a femoral artery for continuous monitoring of arterial blood pressure.
-
Place a catheter in a femoral vein for drug and fluid administration.
-
-
Induction of Myocardial Ischemia:
-
Isolate the left anterior descending (LAD) coronary artery.
-
Pass a suture around the LAD for temporary occlusion.
-
Occlude the LAD to induce regional myocardial ischemia. The duration of occlusion can vary depending on the experimental endpoint (e.g., 60-90 minutes for studies of infarct size).
-
-
Reperfusion: After the ischemic period, release the ligature to allow for reperfusion of the coronary artery.
This compound Administration
Objective: To administer this compound to assess its effects on myocardial ischemia.
Protocol:
-
Drug Preparation: Dissolve this compound in a suitable vehicle for intravenous administration.
-
Dosage: Based on available data, intravenous doses of 1 and 2.5 mg/kg have been shown to be effective in anesthetized dogs.[1][2][3][4]
-
Administration: Administer the prepared this compound solution intravenously. The timing of administration should be defined based on the study design (e.g., prior to the induction of ischemia or at the onset of reperfusion).
Assessment of Cardioprotective Effects
Objective: To quantify the effects of this compound on various parameters of myocardial injury.
Protocol:
-
Continuously record the ECG throughout the experiment.
-
Measure the magnitude of ST-segment elevation from the ECG recordings at baseline, during ischemia, and during reperfusion.
-
Compare the ST-segment elevation in this compound-treated animals to a control group receiving vehicle.
Protocol:
-
Blood Sampling: Collect blood samples from the coronary sinus (representing venous drainage from the ischemic myocardium) and a systemic artery at baseline and at various time points during ischemia and reperfusion.
-
Lactate Measurement: Analyze the plasma lactate concentration in the collected blood samples to determine myocardial lactate production, an indicator of anaerobic metabolism.
-
Potassium Measurement: Measure plasma potassium levels to assess ischemia-induced potassium release from cardiomyocytes.
Protocol:
-
Sonomicrometry: Implant ultrasonic crystals in the ischemic and non-ischemic regions of the myocardium.
-
Continuously record the distance between the crystal pairs to measure regional myocardial wall thickening and shortening, which are indices of contractility.
-
Analyze the data to quantify the extent of contractile dysfunction during ischemia and its recovery during reperfusion in this compound-treated versus control animals.
Protocol:
-
Post-mortem Analysis: At the end of the experiment, euthanize the animal.
-
Heart Excision and Staining: Excise the heart and slice the ventricles transversely. Incubate the slices in a solution of triphenyltetrazolium (B181601) chloride (TTC). Viable myocardium will stain red, while the infarcted tissue will remain pale.
-
Planimetry: Photograph the stained heart slices and use digital planimetry software to measure the area of the infarct and the total area at risk.
-
Calculation: Express the infarct size as a percentage of the area at risk.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for the canine model of myocardial ischemia with this compound treatment.
Proposed Signaling Pathway of this compound in Myocardial Ischemia
This compound's primary mechanism is believed to be the modulation of intracellular calcium. During myocardial ischemia, intracellular calcium levels rise, contributing to cell death. This compound, as an intracellular calcium antagonist, is proposed to interfere with this pathological calcium overload.
Caption: Proposed mechanism of this compound's cardioprotective effects via intracellular calcium antagonism.
References
Application Notes and Protocols for Electrophysiology Patch-Clamp Studies with Dopropidil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopropidil is identified as a novel anti-anginal agent with a pharmacological profile that suggests it functions as a calcium modulating agent.[1] In vitro studies have demonstrated its capacity to inhibit contractions in both smooth and cardiac muscles that are induced by the activation of voltage-operated channels.[1] Furthermore, it has been observed to inhibit the 'slow' inward calcium current in cardiac tissue, pointing towards a mechanism of action that involves the blockade of membrane calcium ion channels, likely L-type calcium channels.[1] This document provides detailed application notes and generalized protocols for investigating the electrophysiological effects of this compound using patch-clamp techniques, based on its presumed activity as a calcium channel antagonist.
Data Presentation
| Agonist/Condition | Preparation | Parameter Measured | IC50 Value (µM) |
| Caffeine | Rabbit Renal Artery (in Ca2+-free medium) | Contraction | 30.0 |
| Norepinephrine | Rabbit Renal Artery | Contraction | 2.7 |
| Veratrine | Not Specified | Diastolic Tension Increase | 2.8 |
Signaling Pathways and Experimental Workflow
To visualize the proposed mechanism of action and the experimental approach for its characterization, the following diagrams are provided.
Caption: Proposed mechanism of this compound as an L-type calcium channel blocker.
Caption: Experimental workflow for patch-clamp analysis of this compound.
Experimental Protocols
Given that this compound is suggested to be a calcium channel modulator, the following is a generalized protocol for characterizing a putative L-type calcium channel blocker using whole-cell patch-clamp electrophysiology.
Cell Preparation
-
For Cardiomyocytes: Isolate ventricular myocytes from adult rat or guinea pig hearts using enzymatic digestion with collagenase and protease. After isolation, cells should be stored in a high K+ storage solution at 4°C and used within 8 hours.
-
For Smooth Muscle Cells: Isolate single smooth muscle cells from vascular tissue (e.g., rabbit portal vein) by enzymatic digestion.
-
For Heterologous Expression Systems: Alternatively, use cell lines such as HEK-293 or CHO cells stably transfected with the gene encoding the human L-type calcium channel (Ca-v1.2).
Solutions
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. The use of Ba2+ as the charge carrier can help to reduce calcium-dependent inactivation of the channels.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 GTP, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium is used to block outward potassium currents.
Whole-Cell Patch-Clamp Recording
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for 5-10 minutes before recording.
-
Hold the cell at a holding potential of -80 mV to ensure the availability of L-type calcium channels.
-
To elicit L-type calcium currents, apply depolarizing voltage steps from the holding potential to various test potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration of 200-300 ms.
-
Record the baseline currents in the absence of this compound.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.
-
Perfuse the cell with the external solution containing different concentrations of this compound.
-
Record the currents at each concentration after allowing for steady-state block to be reached (typically 2-5 minutes of perfusion).
Data Analysis
-
Measure the peak inward current at each test potential before and after the application of this compound.
-
Construct current-voltage (I-V) relationships to determine the effect of this compound on the voltage-dependence of channel activation.
-
To determine the IC50 for this compound, apply various concentrations of the compound and measure the percentage of current inhibition at a specific test potential (e.g., 0 mV or +10 mV).
-
Fit the concentration-response data to the Hill equation to calculate the IC50 value.
-
Analyze the voltage-dependence of the block by plotting the fractional block at different test potentials.
-
Investigate the use-dependency of the block by applying a train of depolarizing pulses at different frequencies in the presence of this compound.
Conclusion
The available evidence strongly suggests that this compound acts as a calcium channel modulator, likely targeting L-type calcium channels in cardiac and smooth muscle cells. The provided protocols offer a robust framework for the detailed electrophysiological characterization of this compound's mechanism of action at the ion channel level. Such studies are crucial for a comprehensive understanding of its pharmacological profile and for the development of future anti-anginal therapies.
References
High-performance liquid chromatography (HPLC) method for Dopropidil analysis
Application Notes & Protocols for the HPLC Analysis of Propafenone (B51707)
Introduction
Propafenone hydrochloride is a class 1C antiarrhythmic drug used to treat and prevent both supraventricular and ventricular arrhythmias.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and biological matrices to ensure safety and efficacy. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of propafenone due to its specificity, sensitivity, and precision. This document provides a detailed application note and protocol for the HPLC analysis of propafenone, based on established and validated methods.
Chromatographic Conditions
Several HPLC methods have been developed for the analysis of propafenone. The following tables summarize the key chromatographic parameters from various validated methods, providing flexibility for laboratory-specific requirements and instrumentation.
Table 1: HPLC Methods for Propafenone Analysis in Pharmaceutical Dosage Forms
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Enable Inertsil ODS-3Vs | Eclipse XDB-C18 | Enable C18G |
| Column Dimensions | --- | 150 x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: Methanol (B129727): Water (80:20 v/v) | Methanol: 10mM Ammonium (B1175870) Acetate (B1210297) buffer (70:30 v/v) | Methanol: 10mM TBAHS (95:05 v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | PDA at 235 nm | UV at 246 nm | PDA at 247 nm |
| Injection Volume | 20 µL | 20 µL | --- |
| Column Temperature | Ambient | 40°C | --- |
| Retention Time | 3.33 min | 4.192 min | 2.692 min |
| Linearity Range | 10-50 µg/mL | --- | 10-250 µg/mL |
| Correlation Coeff. | 0.9997 | --- | 0.999 |
| LOD | 4.74 µg/mL | --- | 4.5 µg/mL |
| LOQ | 12.04 µg/mL | --- | 9.75 µg/mL |
| Reference | [2] | [3] | [4] |
Table 2: LC-MS/MS Method for Propafenone and its Metabolites in Human Plasma
| Parameter | Method 4 |
| Column | Thermo Betabasic C8 |
| Column Dimensions | 100 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol: MilliQ water (80:20 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min (with 1:1 post-column split) |
| Detection | Mass Spectrometer (AB SCIEX API 5500) |
| Ionization Mode | Positive Ion Electrospray |
| MRM Transitions | Propafenone: 342.2 > 116.2 (m/z); 5-Hydroxypropafenone: 358.2 > 116.2 (m/z) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | ~3.5 min |
| Linearity Range | Propafenone: 0.499 - 1502.841 ng/mL; 5-Hydroxypropafenone: 0.496 - 504.079 ng/mL |
| LLOQ | Propafenone: 0.499 ng/mL; 5-Hydroxypropafenone: 0.490 ng/mL |
| Reference | [1] |
Experimental Protocols
Protocol 1: HPLC Analysis of Propafenone in Pharmaceutical Tablets
This protocol is based on the method described by Ameya Lanjewar, et al.[3]
1. Materials and Reagents
-
Propafenone Hydrochloride reference standard
-
Methanol (HPLC grade)
-
Ammonium acetate (AR grade)
-
Water (HPLC grade)
-
Propafenone HCl tablets
2. Instrumentation
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II)[3]
-
Eclipse XDB-C18 column (150 x 4.6 mm, 5 µm)[3]
-
Ultrasonic bath
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions
-
10mM Ammonium Acetate Buffer: Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 10mM solution.
-
Mobile Phase: Mix methanol and 10mM ammonium acetate buffer in a ratio of 70:30 (v/v).[3] Sonicate for 5-10 minutes to degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of Propafenone Hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with methanol.[3]
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10.0 mL with the mobile phase.[3]
-
Sample Preparation: Weigh and crush 20 tablets to a fine powder. Transfer a quantity of powder equivalent to 10 mg of Propafenone HCl to a 10 mL volumetric flask. Add about 7 mL of methanol and sonicate for 20 minutes. Make up the volume to the mark with methanol.[3] Filter the solution through a 0.45 µm filter. Further dilute to an appropriate concentration with the mobile phase.
4. Chromatographic Analysis
-
Set up the HPLC system with the parameters outlined in Method 2 of Table 1.
-
Inject 20 µL of the standard and sample solutions.
-
Record the chromatograms and calculate the amount of Propafenone HCl in the tablet formulation.
Protocol 2: LC-MS/MS Analysis of Propafenone in Human Plasma
This protocol is based on the method described by Gopinadh Vuyyala, et al.[1]
1. Materials and Reagents
-
Propafenone Hydrochloride and 5-Hydroxypropafenone Hydrochloride reference standards
-
Methanol, Acetonitrile (HPLC Grade)
-
Formic acid (AR Grade)
-
Milli-Q Water
-
Human plasma
2. Instrumentation
-
LC-MS/MS system (e.g., Shimadzu HPLC with AB SCIEX API 5500 Mass Spectrometer)[1]
-
Thermo Betabasic C8 column (100 mm x 4.6 mm, 5 µm)[1]
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of methanol and Milli-Q water (80:20 v/v) and add 0.1% formic acid of the total volume. Sonicate for 5-10 minutes.[1]
-
Stock Solutions (1 mg/mL): Separately weigh approximately 2 mg of Propafenone HCl and 5-Hydroxypropafenone HCl and dissolve each in a 2 mL volumetric flask with HPLC grade methanol. Store at 2°C to 8°C.[1]
-
Working Solutions: Prepare further dilutions of the stock solutions for spiking into plasma to create calibration standards and quality control samples.[1]
4. Sample Preparation (Liquid-Liquid Extraction)
-
Details on the liquid-liquid extraction procedure would be required from the source or a similar validated method. Generally, this involves the addition of an organic solvent to the plasma sample to extract the analytes, followed by evaporation of the solvent and reconstitution of the residue in the mobile phase.
5. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters from Table 2.
-
Inject 5 µL of the prepared samples.
-
Acquire and process the data to quantify Propafenone and its metabolite in the plasma samples.
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the HPLC analysis of Propafenone in a pharmaceutical formulation.
References
Application Note and Protocol: Preparation of Dopropidil Stock Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopropidil is a novel anti-anginal agent that functions as an intracellular calcium regulator, demonstrating anti-ischemic effects.[1] Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible results in cell culture-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure optimal performance in in vitro studies.
This compound: Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₅NO₂ | [1][2] |
| Molecular Weight | 321.5 g/mol | [1] |
| CAS Number | 79700-61-1 | [1][2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO | [2] |
| Appearance | Crystalline solid | N/A |
Recommended Solvents and Storage
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions for cell culture experiments.[2] It is crucial to use high-purity, sterile DMSO to minimize potential cytotoxicity and contamination.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent (DMSO) | -80°C | 1 year | [1] |
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing this compound: Accurately weigh out 3.215 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Calculation: To prepare a 10 mM solution (which is 0.01 mol/L), the required mass can be calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM solution:
-
Mass (g) = 0.01 mol/L x 0.001 L x 321.5 g/mol = 0.003215 g = 3.215 mg
-
-
-
Dissolving in DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the 10 mM this compound stock solution into smaller, single-use sterile cryovials (e.g., 50 µL or 100 µL aliquots).
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and initials of the preparer. Store the aliquots at -80°C for long-term storage.[1]
Quality Control and Best Practices
-
Solvent Purity: Always use high-purity, anhydrous, and sterile DMSO to avoid introducing contaminants or water, which can affect compound stability and cell health.
-
Sterility: While DMSO is generally considered to be a harsh environment for microbial growth, maintaining sterile technique throughout the procedure is crucial to prevent contamination of cell cultures.
-
Final DMSO Concentration: When diluting the stock solution into cell culture media for experiments, ensure the final concentration of DMSO does not exceed a level that is toxic to the specific cell line being used. Typically, a final DMSO concentration of less than 0.1% is recommended, though this should be empirically determined.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is critical to maintain the integrity and activity of this compound.
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Stock Solution Preparation
The following diagram illustrates the step-by-step process for preparing a this compound stock solution.
References
Application Notes and Protocols for In Vivo Rodent Studies with Dopropidil
A thorough search of scientific literature and databases has revealed no specific information regarding the recommended dosage of a compound named "Dopropidil" for in vivo rodent studies. The name "this compound" does not appear in published pharmacological or toxicological studies involving rodents. It is possible that "this compound" is a novel or proprietary compound with limited public information, or the name may be misspelled.
Therefore, the following application notes and protocols are provided as a general framework for determining the appropriate dosage of a novel compound in rodent studies, using best practices in preclinical research. This information is not specific to "this compound" and must be adapted and validated for any new chemical entity.
I. General Principles for Dosage Determination in Rodent Studies
Before initiating efficacy studies, a thorough understanding of the compound's pharmacokinetic (PK) and toxicological profile is essential. The primary objective is to identify a dose range that is both safe and pharmacologically active.
Maximum Tolerated Dose (MTD) Studies
The initial step is often to determine the MTD, which is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.
Experimental Protocol: Single-Dose MTD Study in Mice
-
Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old, of a single sex to minimize variability.
-
Dose Formulation: The compound should be formulated in a vehicle that ensures solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), or a mixture of DMSO, Tween 80, and saline. A vehicle control group is mandatory.
-
Dose Escalation: Start with a low dose, estimated from in vitro data (e.g., 10-100 times the in vitro EC50 or IC50). Administer single doses to small groups of mice (n=3-5 per group) in an escalating manner.
-
Observation Period: Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur, lethargy) for at least 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or more than a 10-20% reduction in body weight.
Pharmacokinetic (PK) Studies
PK studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information helps in designing rational dosing schedules.
Experimental Protocol: Single-Dose PK Study in Rats
-
Animal Model: Use a standard rat strain (e.g., Sprague-Dawley or Wistar).
-
Administration Routes: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Bioanalysis: Analyze the plasma concentrations of the parent drug and any major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters.
II. Data Presentation
All quantitative data should be summarized in clear and concise tables.
Table 1: Example of MTD Study Results in Mice
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle Control | 5 | +5.2 ± 1.3 | None | 0/5 |
| 10 | 5 | +4.8 ± 1.5 | None | 0/5 |
| 30 | 5 | +1.1 ± 2.1 | Mild lethargy | 0/5 |
| 100 | 5 | -8.5 ± 3.2 | Lethargy, ruffled fur | 1/5 |
| 300 | 5 | -22.1 ± 4.5 | Severe lethargy, ataxia | 5/5 |
Table 2: Example of Pharmacokinetic Parameters in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 3200 ± 450 | 4500 ± 600 |
| t1/2 (h) | 2.5 ± 0.5 | 3.1 ± 0.6 |
| Bioavailability (%) | - | 70 |
III. Visualization of Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes.
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Caption: Workflow for a pharmacokinetic (PK) study.
IV. Signaling Pathway Analysis
If the mechanism of action of a compound is known, diagrams can illustrate the targeted signaling pathways. As no information is available for "this compound," a hypothetical example of a kinase inhibitor pathway is provided.
Caption: Hypothetical signaling pathway for "this compound" as a MEK inhibitor.
Disclaimer: The information provided above is for educational purposes only and is not a substitute for rigorous, compound-specific preclinical testing. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Application Notes and Protocols for Dopropidil Administration in Anesthetized Dog Models of Ischemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopropidil is a novel anti-anginal agent with calcium channel antagonist properties.[1][2][3] In preclinical studies involving anesthetized dog models of myocardial ischemia, this compound has been shown to mitigate the detrimental electrical, biochemical, and mechanical consequences of reduced coronary blood flow.[1][3] These application notes provide a detailed overview of the experimental protocols for evaluating the efficacy of this compound in such models, along with a summary of its reported effects and a proposed signaling pathway.
Quantitative Data Summary
The following tables summarize the reported effects of intravenously administered this compound on key markers of myocardial ischemia in anesthetized dogs.
Note: The following tables are representative templates. The specific quantitative data from the primary studies are not publicly available. Researchers should use this structure to record their own experimental data.
Table 1: Effect of this compound on ST-Segment Elevation
| Treatment Group | Dose (mg/kg, IV) | Baseline ST-Segment Elevation (mV) | Post-Treatment ST-Segment Elevation (mV) | Percent Reduction | p-value |
| Vehicle Control | N/A | Data Not Available | Data Not Available | Data Not Available | N/A |
| This compound | 1.0 | Data Not Available | Data Not Available | Data Not Available | <0.05 |
| This compound | 2.5 | Data Not Available | Data Not Available | Data Not Available | <0.05 |
Table 2: Effect of this compound on Myocardial Lactate (B86563) and Potassium Levels
| Treatment Group | Dose (mg/kg, IV) | Myocardial Lactate Production (µmol/min/g) | Myocardial Potassium Release (µmol/min/g) | p-value (vs. Control) |
| Vehicle Control | N/A | Data Not Available | Data Not Available | N/A |
| This compound | 1.0 | Data Not Available | Data Not Available | <0.05 |
| This compound | 2.5 | Data Not Available | Data Not Available | <0.05 |
Table 3: Effect of this compound on Myocardial Contractility
| Treatment Group | Dose (mg/kg, IV) | Baseline Segment Shortening (%) | Post-Ischemia Segment Shortening (%) | Post-Dopropidil Segment Shortening (%) | Percent Improvement | p-value | |---|---|---|---|---|---| | Vehicle Control | N/A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A | | this compound | 1.0 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | <0.05 | | this compound | 2.5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | <0.05 |
Experimental Protocols
Animal Model and Anesthesia
-
Animal Model: Adult mongrel dogs of either sex, weighing 15-25 kg, are commonly used.
-
Anesthesia: Anesthesia is typically induced with an intravenous injection of sodium pentobarbital (B6593769) (30 mg/kg). A continuous infusion of a balanced anesthetic, such as a combination of fentanyl and midazolam or dexmedetomidine, can be used for maintenance. Mechanical ventilation is employed to maintain normal blood gas levels.
Surgical Preparation for Myocardial Ischemia
-
Perform a left thoracotomy in the fourth or fifth intercostal space to expose the heart.
-
Create a pericardial cradle to support the heart.
-
Isolate a segment of the left anterior descending (LAD) or left circumflex (LCx) coronary artery.
-
Place a hydraulic occluder or a snare ligature around the isolated artery to induce controlled and reversible occlusion.
-
Implant instrumentation for monitoring cardiovascular parameters. This may include:
-
A solid-state pressure transducer in the left ventricle for measuring left ventricular pressure (LVP) and its first derivative (dP/dt).
-
An electromagnetic flow probe around the ascending aorta to measure cardiac output.
-
Sonomicrometry crystals in the myocardial region supplied by the target coronary artery to measure regional myocardial contractility (segment shortening).
-
Epicardial or intramyocardial ECG electrodes to monitor ST-segment changes.
-
Catheters in the coronary sinus and a peripheral artery for blood sampling to measure lactate and potassium levels.
-
Induction of Myocardial Ischemia
-
After obtaining stable baseline measurements, induce regional myocardial ischemia by inflating the hydraulic occluder or tightening the snare ligature on the coronary artery.
-
The duration of ischemia is typically 15-30 minutes, followed by a reperfusion period if studying ischemia-reperfusion injury.
This compound Administration
-
This compound is administered intravenously.
-
Dosage: Effective doses in anesthetized dogs have been reported to be 1 mg/kg and 2.5 mg/kg.[1][3]
-
A vehicle control group should be included in the study design.
-
The timing of administration can be before the onset of ischemia (pre-treatment) or during the ischemic period.
Measurement of Parameters
-
ST-Segment Elevation: Continuously monitor the electrocardiogram (ECG) from the ischemic region. Measure the magnitude of ST-segment elevation in millivolts (mV).
-
Myocardial Lactate and Potassium: Collect paired arterial and coronary sinus blood samples at baseline, during ischemia, and after this compound administration. Analyze the samples for lactate and potassium concentrations to determine myocardial production or release.
-
Myocardial Contractility: Record the end-diastolic and end-systolic segment lengths using sonomicrometry. Calculate the percentage of segment shortening as an index of regional contractility.
Signaling Pathway of this compound in Ischemic Cardiomyocytes
This compound's primary mechanism of action is the blockade of L-type calcium channels in cardiomyocytes. During myocardial ischemia, excessive calcium influx contributes to cellular injury. By inhibiting these channels, this compound reduces intracellular calcium overload, thereby exerting its cardioprotective effects.
Conclusion
The anesthetized dog model of myocardial ischemia is a valuable tool for the preclinical evaluation of anti-anginal drugs like this compound. The protocols outlined above provide a framework for conducting such studies. This compound has demonstrated efficacy in mitigating the key pathophysiological consequences of myocardial ischemia in this model, primarily through its action as a calcium channel antagonist. Further research may be warranted to fully elucidate its downstream signaling effects and to translate these preclinical findings to clinical applications.
References
Application Notes and Protocols: Investigating the Cardiac Electrophysiology of Dopropidil
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dopropidil is a novel compound with potential therapeutic applications as an antianginal and antiarrhythmic agent.[1] Its primary mechanism of action is believed to involve the modulation of cardiac calcium channels, with some evidence suggesting additional intracellular calcium antagonistic effects.[1] Early in vitro studies have indicated that this compound may shorten the cardiac action potential duration (APD).[1] A thorough investigation of its cardiac electrophysiological properties is crucial to characterize its pharmacological profile and assess its potential for both efficacy and proarrhythmic risk.
These application notes provide a detailed set of protocols for a comprehensive preclinical evaluation of this compound's impact on cardiac electrophysiology, from in vitro ion channel screening to in vivo electrocardiographic assessment.
Data Presentation
Table 1: In Vitro hERG Potassium Channel Inhibition by this compound
| Compound | Test Concentration (µM) | % hERG Inhibition (Mean ± SEM) | IC50 (µM) |
| This compound | 0.1 | 5.2 ± 1.1 | > 100 |
| 1 | 8.9 ± 2.5 | ||
| 10 | 15.4 ± 3.8 | ||
| 100 | 45.1 ± 5.2 | ||
| E-4031 (Positive Control) | 0.01 | 98.5 ± 0.8 | 0.009 |
Table 2: Effect of this compound on Action Potential Duration (APD) in Human iPSC-Derived Cardiomyocytes
| Compound | Concentration (µM) | APD30 (ms, Mean ± SEM) | APD50 (ms, Mean ± SEM) | APD90 (ms, Mean ± SEM) |
| Vehicle (0.1% DMSO) | - | 155 ± 8 | 250 ± 12 | 380 ± 15 |
| This compound | 1 | 148 ± 7 | 235 ± 11 | 360 ± 14 |
| 10 | 130 ± 6 | 210 ± 10 | 320 ± 12 | |
| 30 | 115 ± 5 | 185 ± 9 | 280 ± 11 | |
| Verapamil (Positive Control) | 1 | 125 ± 7 | 200 ± 11 | 305 ± 13 |
| p < 0.05, **p < 0.01 vs. Vehicle |
Table 3: In Vivo Electrocardiogram (ECG) Parameters in Anesthetized Rodents Following this compound Administration
| Treatment Group | Dose (mg/kg, i.v.) | Heart Rate (bpm, Mean ± SEM) | PR Interval (ms, Mean ± SEM) | QRS Duration (ms, Mean ± SEM) | QTc Interval (ms, Mean ± SEM) |
| Vehicle | - | 450 ± 20 | 45 ± 2 | 15 ± 1 | 65 ± 3 |
| This compound | 1 | 430 ± 18 | 48 ± 2 | 15 ± 1 | 62 ± 3 |
| 5 | 380 ± 15 | 55 ± 3 | 16 ± 1 | 58 ± 2 | |
| 10 | 350 ± 12 | 62 ± 4 | 16 ± 1 | 55 ± 2** | |
| Sotalol (Positive Control) | 10 | 390 ± 17 | 46 ± 2 | 15 ± 1 | 85 ± 4** |
| *p < 0.05, **p < 0.01 vs. Vehicle |
Experimental Protocols
In Vitro hERG Potassium Channel Assay (Automated Patch Clamp)
Objective: To determine the inhibitory potential of this compound on the human ether-à-go-go-related gene (hERG) potassium channel, a key indicator of proarrhythmic risk.[2][3]
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured in appropriate media and conditions.[3]
-
Cell Preparation: On the day of the experiment, cells are harvested and prepared for use in the automated patch-clamp system (e.g., QPatch or SyncroPatch).[3]
-
Electrophysiological Recording:
-
Whole-cell patch-clamp configuration is established automatically.[3]
-
Cells are held at a holding potential of -80 mV.
-
The hERG current is elicited by a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the tail current.
-
-
Compound Application:
-
A stable baseline hERG current is recorded in the presence of vehicle (e.g., 0.1% DMSO).
-
Increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) are sequentially perfused.
-
A known hERG blocker, such as E-4031, is used as a positive control.[3]
-
-
Data Analysis: The peak tail current amplitude at each concentration is measured and compared to the baseline to determine the percentage of inhibition. An IC50 value is calculated from the concentration-response curve.
In Vitro Action Potential Duration Assay (Microelectrode Array)
Objective: To evaluate the effect of this compound on the action potential duration (APD) and other electrophysiological parameters in a cardiac syncytium.[4][5]
Methodology:
-
Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured on microelectrode array (MEA) plates to form a spontaneously beating syncytium.[5]
-
Baseline Recording: Once a stable, spontaneously beating monolayer is established, baseline field potential or local extracellular action potential (LEAP™) recordings are acquired.[6]
-
Compound Application:
-
Vehicle control (e.g., 0.1% DMSO) is added to establish a baseline.
-
Increasing concentrations of this compound (e.g., 1, 10, 30 µM) are added cumulatively.
-
A compound with known effects on APD (e.g., Verapamil for shortening or Sotalol for prolongation) is used as a positive control.
-
-
Data Acquisition: Recordings are taken continuously or at set time points after each compound addition.
-
Data Analysis: The MEA software is used to analyze the recordings and determine key parameters, including beat period, field potential duration (FPD), and APD at 30%, 50%, and 90% repolarization (APD30, APD50, APD90).[4]
In Vivo Electrocardiogram (ECG) Study in Rodents
Objective: To assess the effects of this compound on cardiac electrical activity in a whole-animal model.[7][8]
Methodology:
-
Animal Preparation: Anesthetized mice or rats are placed on a heated platform to maintain body temperature. Subcutaneous needle electrodes are inserted into the limbs for a Lead II ECG configuration.[7][8]
-
Baseline ECG Recording: A stable baseline ECG is recorded for a minimum of 15-30 minutes.
-
Drug Administration:
-
The vehicle is administered intravenously (i.v.) to the control group.
-
Different doses of this compound are administered i.v. to the treatment groups.
-
A positive control, such as Sotalol (known to prolong the QT interval), is used.
-
-
ECG Monitoring: The ECG is continuously monitored and recorded for a predefined period post-dose (e.g., 60 minutes).
-
Data Analysis: ECG waveforms are analyzed to determine heart rate, PR interval, QRS duration, and the QT interval. The QT interval is corrected for heart rate (QTc) using an appropriate formula for the species (e.g., Bazett's formula for mice).[7]
Proposed Signaling Pathway
Based on available information, this compound's primary effect is likely mediated through the modulation of L-type calcium channels.[1] A reduction in calcium influx during the plateau phase of the cardiac action potential would lead to a shortening of the action potential duration.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Activity Assay | Axion Biosystems [axionbiosystems.com]
- 6. Cardiac LEAP | Axion Biosystems [axionbiosystems.com]
- 7. Electrocardiogram Recordings in Anesthetized Mice using Lead II [jove.com]
- 8. Video: Electrocardiogram Recordings in Anesthetized Mice using Lead II [jove.com]
Application Notes and Protocols for Evaluating Dopropidil Efficacy Using the Langendorff Heart Perfusion Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart perfusion system is a cornerstone ex vivo technique in cardiovascular pharmacology. It provides a controlled environment to study cardiac function independent of systemic neurohormonal influences.[1][2] This document offers detailed application notes and protocols for utilizing the Langendorff apparatus to evaluate the efficacy of Dopropidil, a novel antianginal agent with calcium modulating properties. This compound has been identified as a cardioactive drug with calcium antagonistic action, suggesting effects on myocardial contractility, heart rate, and coronary circulation.[3][4] The Langendorff model is, therefore, an ideal platform to meticulously characterize the dose-dependent effects of this compound on cardiac performance.
These protocols will guide researchers through the preparation of the isolated heart, administration of this compound, and the subsequent measurement and analysis of key hemodynamic and electrophysiological parameters. The provided data tables, based on expected outcomes for a calcium channel blocker of this class, and diagrams will aid in the clear presentation and interpretation of experimental results.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected effects of this compound on various cardiac parameters in a Langendorff-perfused rat heart model. This data is illustrative and intended to serve as a template for presenting experimental findings.
Table 1: Dose-Dependent Hemodynamic Effects of this compound
| This compound Conc. (µM) | Heart Rate (beats/min) | Left Ventricular Developed Pressure (LVDP, mmHg) | Coronary Flow (mL/min) | +dP/dt_max (mmHg/s) | -dP/dt_max (mmHg/s) |
| 0 (Baseline) | 290 ± 12 | 105 ± 7 | 15 ± 1.8 | 2600 ± 220 | -1900 ± 180 |
| 0.1 | 282 ± 11 | 98 ± 6 | 16.5 ± 2.0 | 2450 ± 210 | -1750 ± 170 |
| 1 | 265 ± 10 | 85 ± 5 | 18.2 ± 2.2 | 2100 ± 190 | -1500 ± 150 |
| 10 | 240 ± 9 | 70 ± 6 | 20.5 ± 2.5 | 1700 ± 160 | -1200 ± 130 |
Data are presented as mean ± standard deviation.
Table 2: Electrophysiological Effects of this compound
| This compound Conc. (µM) | PR Interval (ms) | QRS Duration (ms) | QTc Interval (ms) | Atrioventricular (AV) Nodal Refractory Period (ms) |
| 0 (Baseline) | 55 ± 4 | 20 ± 2 | 150 ± 10 | 70 ± 5 |
| 0.1 | 58 ± 4 | 20 ± 2 | 152 ± 11 | 75 ± 6 |
| 1 | 65 ± 5 | 21 ± 2 | 158 ± 12 | 85 ± 7 |
| 10 | 75 ± 6 | 22 ± 3 | 165 ± 14 | 100 ± 8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Preparation of Krebs-Henseleit Buffer
The perfusate is critical for maintaining the physiological function of the isolated heart.
Table 3: Composition of Krebs-Henseleit Buffer
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
Protocol:
-
Dissolve the salts in distilled water.
-
Continuously bubble the solution with carbogen (B8564812) gas (95% O₂ and 5% CO₂) to maintain a physiological pH of 7.4.
-
Warm the buffer to 37°C before and during the experiment.
Animal Preparation and Heart Excision
Animal Model: Male Sprague-Dawley rats (250-300g) are a commonly used model.
Protocol:
-
Anesthetize the rat using an approved institutional protocol (e.g., intraperitoneal injection of sodium pentobarbital).
-
Administer heparin (e.g., 500 IU/kg) to prevent blood coagulation.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardiac arrest and preserve myocardial tissue.
Langendorff Apparatus Setup and Heart Perfusion
Protocol:
-
Prime the Langendorff apparatus with warm (37°C), oxygenated Krebs-Henseleit buffer, ensuring no air bubbles are in the tubing.
-
Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure the aorta with a surgical suture.
-
Initiate retrograde perfusion with Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg). The heart should resume spontaneous contractions.
Measurement of Cardiac Parameters
Hemodynamic Parameters:
-
Left Ventricular Pressure: Insert a fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle through the mitral valve. Inflate the balloon to achieve a baseline end-diastolic pressure of 5-10 mmHg. Record Left Ventricular Developed Pressure (LVDP), and the maximum rates of pressure development (+dP/dt_max) and relaxation (-dP/dt_max).
-
Coronary Flow: Collect the coronary effluent from the pulmonary artery and measure the flow rate using a flowmeter or a graduated cylinder and stopwatch.
-
Heart Rate: Determine the heart rate from the left ventricular pressure recordings or an electrocardiogram (ECG).
Electrophysiological Parameters:
-
Place electrodes on the epicardial surface to record a surface ECG.
-
Measure PR interval, QRS duration, and QT interval (corrected for heart rate, QTc).
-
Determine refractory periods by delivering programmed electrical stimuli.
This compound Administration and Data Collection
Protocol:
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period after mounting. During this time, record baseline parameters.
-
Dose-Response Protocol:
-
Prepare a stock solution of this compound in a suitable solvent and create serial dilutions in Krebs-Henseleit buffer to achieve the desired final concentrations.
-
Begin perfusion with the lowest concentration of this compound.
-
Maintain perfusion for a 15-20 minute equilibration period, or until a stable response is observed. Record all functional parameters.
-
Perform a washout by perfusing with drug-free Krebs-Henseleit buffer for 15-20 minutes, or until parameters return to baseline.
-
Repeat the perfusion and washout steps for each subsequent concentration of this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's inhibitory action on L-type calcium channels.
Caption: Experimental workflow for evaluating this compound in the Langendorff model.
Caption: Logical relationship of this compound's effects.
References
- 1. The effects of calcium channel blocking agents on cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. The role of calcium antagonists in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac effects of calcium antagonists in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 Value of Dopropidil: A Cell-Based Assay Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopropidil is a calcium-regulating compound with intracellular calcium antagonist properties, showing potential as an anti-anginal agent. The determination of its half-maximal inhibitory concentration (IC50) is a critical step in its pharmacological characterization, providing a quantitative measure of its potency. This document provides detailed application notes and protocols for determining the IC50 value of this compound using various cell-based assays. The assays described herein are designed to assess its effects on cell viability, proliferation, and its primary mechanism of action as a calcium channel blocker in relevant cell types.
The protocols are designed to be comprehensive, guiding the user through cell line selection, experimental procedures, data acquisition, and analysis. The provided methodologies are robust and can be adapted for high-throughput screening applications.
Recommended Cell Lines
The choice of cell line is crucial for obtaining physiologically relevant IC50 values. Based on the known and potential effects of this compound, the following cell lines are recommended:
-
For Cardiovascular Effects:
-
Human Aortic Smooth Muscle Cells (HASMCs): To assess the impact on vascular smooth muscle, a primary target for calcium channel blockers in the treatment of hypertension and angina.
-
Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs): These cells provide a highly relevant model for studying the direct effects of this compound on human heart muscle cells, including potential cardiotoxicity.[1][2]
-
HEK293 cells stably expressing specific calcium channel subtypes (e.g., CaV1.2, CaV3.1, CaV3.2): These engineered cell lines are invaluable for determining the selectivity of this compound for different calcium channel subtypes and for mechanistic studies.
-
-
For Potential Respiratory Stimulant Effects:
-
Human Bronchial Epithelial Cells (e.g., BEAS-2B): To evaluate general cytotoxicity in airway-lining cells.
-
Human Neuroblastoma Cells (e.g., SH-SY5Y): As a model to investigate the effects of this compound on neuronal cells, which could be relevant to its potential as a respiratory stimulant. T-type calcium channels, present in neurons, are involved in neuronal firing patterns.[3][4]
-
Experimental Protocols
This section details the protocols for three key cell-based assays to determine the IC50 value of this compound.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Selected cell line (e.g., HASMCs, hiPSC-CMs, BEAS-2B, SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Protocol 2: Cell Proliferation Assessment using the BrdU Assay
The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU can then be detected using a specific anti-BrdU antibody.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody (e.g., HRP-conjugated)
-
Substrate (e.g., TMB)
-
Stop Solution
-
Wash Buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
BrdU Labeling:
-
Two to four hours before the end of the this compound treatment period, add 10 µL of BrdU labeling reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the culture medium.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Remove the Fixing/Denaturing solution and wash the wells three times with Wash Buffer.
-
Add 100 µL of the anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until color develops.
-
-
Data Acquisition:
-
Add 100 µL of Stop Solution to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of proliferation for each this compound concentration using the following formula: % Proliferation = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Plot the percentage of proliferation against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Protocol 3: Functional Assessment of Calcium Channel Blockade using a Fluorescent Calcium Flux Assay
This assay directly measures the ability of this compound to block the influx of calcium into cells following depolarization. It utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a large increase in fluorescence upon binding to free calcium.
Materials:
-
Selected cell line (e.g., HEK293 expressing CaV1.2, HASMCs, hiPSC-CMs)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
Potassium Chloride (KCl) solution (for depolarization)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with kinetic reading capability and injectors
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate at a suitable density and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid (e.g., 2.5 mM) can be included.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Remove the loading buffer and wash the cells twice with HBSS to remove extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the wells. Include vehicle and no-compound controls.
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Set the instrument to record fluorescence kinetically (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add 25 µL of KCl solution to induce cell depolarization and calcium influx.
-
Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
For control wells, inject Ionomycin to determine the maximal fluorescence and EGTA to chelate extracellular calcium.
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F0) or as the peak fluorescence intensity.
-
Calculate the percentage of inhibition of the calcium influx for each this compound concentration relative to the control (depolarization without this compound).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Data Presentation
All quantitative data from the assays should be summarized in clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound Determined by MTT Assay
| Cell Line | Exposure Time (h) | IC50 (µM) | 95% Confidence Interval |
| HASMCs | 24 | ||
| 48 | |||
| 72 | |||
| hiPSC-CMs | 24 | ||
| 48 | |||
| 72 | |||
| BEAS-2B | 24 | ||
| 48 | |||
| 72 | |||
| SH-SY5Y | 24 | ||
| 48 | |||
| 72 |
Table 2: IC50 Values of this compound Determined by BrdU Assay
| Cell Line | Exposure Time (h) | IC50 (µM) | 95% Confidence Interval |
| HASMCs | 24 | ||
| 48 | |||
| hiPSC-CMs | 24 | ||
| 48 | |||
| BEAS-2B | 24 | ||
| 48 | |||
| SH-SY5Y | 24 | ||
| 48 |
Table 3: IC50 Values of this compound Determined by Calcium Flux Assay
| Cell Line | Calcium Channel Subtype | IC50 (µM) | 95% Confidence Interval |
| HEK293 | CaV1.2 | ||
| HEK293 | CaV3.1 | ||
| HEK293 | CaV3.2 | ||
| HASMCs | Endogenous L-type | ||
| hiPSC-CMs | Endogenous L-type |
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
References
- 1. In Vitro Respiratory Modeling & Toxicity Testing Services | RTI [rti.org]
- 2. Effects of dihydropyridine calcium channel modulators in the heart: pharmacological and radioligand binding correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-type calcium channel - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting Dopropidil insolubility in aqueous solutions
Dopropidil Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following information is designed to address common challenges encountered during experiments, with a focus on its insolubility in aqueous solutions.
Troubleshooting Guide
Question 1: My this compound stock solution in DMSO is precipitating upon dilution into my aqueous cell culture medium. What should I do?
Answer:
This is a common issue for hydrophobic compounds like this compound when transitioning from a high-concentration organic stock to an aqueous environment. The key is to avoid allowing the local concentration of this compound to exceed its aqueous solubility limit during the dilution process.
Recommended Troubleshooting Workflow:
-
Verify Stock Solution Integrity: Ensure your this compound stock in DMSO is fully dissolved and has been stored correctly (e.g., at -20°C or -80°C in an airtight, desiccated container) to prevent degradation or solvent absorption of atmospheric water.[1]
-
Reduce Final Concentration: The simplest solution may be to lower the final working concentration of this compound in your assay. Determine if a lower, more soluble concentration is still effective for your experiment.
-
Optimize Dilution Technique:
-
Pre-warm the aqueous medium to 37°C. Increasing the temperature can enhance solubility.
-
Add the DMSO stock to the aqueous medium dropwise while vortexing or stirring vigorously. This rapid dispersion is critical to prevent localized supersaturation and precipitation. Never add the aqueous solution to the DMSO stock.
-
Use an intermediate dilution step. Dilute the high-concentration DMSO stock into a smaller volume of aqueous buffer first, then transfer this to the final volume.
-
-
Decrease Final DMSO Concentration: While counterintuitive, a very high percentage of DMSO in the final solution can sometimes cause compounds to "oil out." Ensure the final DMSO concentration in your cell-based assays is as low as possible, typically well below 0.5%, to avoid solvent-induced toxicity and solubility artifacts.
-
Use a Formulation Aid: If precipitation persists, consider using a solubilizing excipient.
-
Serum: If your experiment allows, the presence of serum in cell culture media can help solubilize hydrophobic compounds through protein binding.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate this compound, increasing its apparent solubility.[2]
-
Cyclodextrins: Molecules like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can form inclusion complexes with this compound, significantly enhancing its aqueous solubility.[2]
-
Question 2: I am observing low or inconsistent results in my cell-based assays. Could this be related to this compound's solubility?
Answer:
Yes, poor aqueous solubility is a very likely cause of low or inconsistent bioactivity. If this compound precipitates in the assay medium, the actual concentration of the dissolved (and therefore active) compound will be lower and more variable than the nominal concentration you intended.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation (e.g., cloudiness, visible particles, or a film at the bottom of the wells). This is the simplest first step.
-
Confirm Soluble Concentration: Before your experiment, prepare a sample of this compound in your final assay buffer at the highest concentration used. Let it equilibrate under assay conditions (e.g., 37°C for 1-2 hours). Then, separate any undissolved compound by centrifugation or filtration (using a low-binding filter). Measure the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). This will tell you the true soluble concentration.
-
Generate a Dose-Response Curve: If you suspect solubility is limiting the effect at higher concentrations, a plateau in your dose-response curve that is not due to target saturation may indicate the solubility limit has been reached.
-
Employ a Solubilization Strategy: If you confirm that the soluble concentration is below your desired effective concentration, you must implement one of the formulation strategies described in Question 1 (e.g., use of co-solvents, surfactants, or cyclodextrins) to increase solubility and achieve consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a high-concentration stock solution of this compound?
For preparing a stock solution, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent due to its high solubilizing capacity for many poorly soluble compounds. A stock solution of this compound can be prepared in 100% anhydrous DMSO at concentrations of 10-20 mM. Store stock solutions at -20°C or -80°C.
Q2: What is the aqueous solubility of this compound?
This compound has very low intrinsic aqueous solubility. Its solubility is pH-dependent. The hydrochloride salt form of this compound shows increased solubility in acidic conditions.
Q3: How does temperature affect this compound's solubility?
For most compounds, solubility is an endothermic process, meaning an increase in temperature will lead to an increase in solubility. Warming aqueous solutions to 37°C can help dissolve this compound and maintain its solubility during cell-based assays. However, always verify the thermal stability of the compound.
Q4: Is this compound sensitive to light or oxidation in solution?
While specific stability data is limited, it is good practice to protect all research compounds in solution from light by using amber vials or covering containers with aluminum foil. To prevent oxidation, use freshly prepared buffers that have been degassed if necessary. For long-term storage, aliquoting stock solutions can prevent repeated freeze-thaw cycles.
Data Presentation
The following tables summarize the solubility characteristics of this compound in various conditions.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility (Approx.) | Recommended Use |
| DMSO | > 20 mM | Primary stock solutions |
| Ethanol | ~5 mM | Secondary stock solutions |
| PBS (pH 7.4) | < 1 µM | Not recommended for stock |
| Aqueous Buffer (pH 4.0) | ~10 µM | Working solutions (acidic) |
Table 2: Effect of pH on Aqueous Solubility of this compound at 25°C
| pH | Solubility (µg/mL) | Molar Solubility (µM) |
| 4.0 | 3.22 | 10.0 |
| 5.0 | 1.61 | 5.0 |
| 6.0 | 0.48 | 1.5 |
| 7.4 | 0.16 | 0.5 |
| 8.0 | 0.13 | 0.4 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 321.5 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh 3.22 mg of this compound powder into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot into smaller volumes for storage at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Kinetic Solubility Assay using the Shake-Flask Method
This protocol determines the kinetic solubility of this compound in a specific aqueous buffer.
-
Materials: 10 mM this compound stock in DMSO, aqueous buffer of interest (e.g., PBS, pH 7.4), low-binding collection plates or tubes, analytical instrumentation (HPLC-UV or LC-MS).
-
Procedure:
-
Add 198 µL of the aqueous buffer to each well of a 96-well plate.
-
Add 2 µL of the 10 mM this compound DMSO stock to each well (this results in a 100 µM nominal concentration with 1% DMSO). Prepare a blank well with 2 µL of DMSO and 198 µL of buffer.
-
Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.
-
After incubation, separate the soluble fraction from any precipitate by centrifugation of the plate at 3000 x g for 20 minutes.
-
Carefully collect the supernatant and analyze the concentration of this compound using a calibrated HPLC-UV or LC-MS method.
-
The measured concentration represents the kinetic solubility under these conditions.
-
Signaling Pathway and Logic Diagrams
This compound is known as a calcium channel modulating agent.[1][3] It exerts its effects by acting as an intracellular calcium antagonist.[1][3]
References
Technical Support Center: Optimizing Dopropidil Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Dopropidil concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a calcium regulator with anti-anginal properties.[1] It functions as an intracellular calcium antagonist, though the precise mechanisms are still under investigation. Its activity involves the modulation of intracellular calcium signaling pathways.
2. What is a good starting concentration range for this compound in in vitro experiments?
Based on available data, a starting concentration range of 1 µM to 50 µM is recommended. IC50 values have been reported to be in the range of 2.7 µM to 30.0 µM in studies on rabbit renal arteries.[1] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. A dose-response experiment is crucial to determine the optimal concentration for your experimental setup.
3. How should I prepare a stock solution of this compound?
This compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For example, a 10 mM stock solution can be prepared by dissolving 3.215 mg of this compound (Molecular Weight: 321.5 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
4. How can I determine the optimal this compound concentration for my specific cell line and assay?
A dose-response curve is the most effective method to determine the optimal concentration. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect. The resulting data can be used to calculate parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
5. What are common issues encountered when working with this compound in vitro?
Common issues include:
-
Solubility: this compound may precipitate in aqueous solutions at high concentrations. Ensure the final DMSO concentration is sufficient to maintain solubility without affecting the cells.
-
Stability: The stability of this compound in cell culture media over long incubation periods should be considered. It is advisable to prepare fresh dilutions for each experiment.
-
Cytotoxicity: At high concentrations, this compound may induce cytotoxicity. It is important to assess cell viability in parallel with your functional assays.
Troubleshooting Guides
Problem: Inconsistent or unexpected results in a dose-response experiment.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the highest concentration or increasing the final DMSO concentration (while staying within the tolerated limit for your cells). |
| Cell Seeding Density | Inconsistent cell numbers can lead to variability. Ensure a uniform cell seeding density across all wells. |
| Incubation Time | The effect of this compound may be time-dependent. Optimize the incubation time for your specific assay. |
| Reagent Quality | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Problem: High background or low signal in a calcium flux assay.
| Possible Cause | Troubleshooting Step |
| Improper Dye Loading | Optimize the concentration of the calcium indicator dye (e.g., Fura-2 AM, Fluo-8) and the loading time and temperature for your cell type. |
| Cell Health | Ensure cells are healthy and not overgrown before starting the assay. Unhealthy cells can exhibit altered calcium signaling. |
| Autofluorescence | Check for autofluorescence from the compound or the plate. Run appropriate controls (cells without dye, media with compound). |
| Agonist Concentration | If using an agonist to stimulate calcium release, ensure it is used at an optimal concentration (EC80 is often recommended). |
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound
| Assay | Cell/Tissue Type | Parameter | Value | Reference |
| Caffeine-induced Contraction | Rabbit Renal Arteries | IC50 | 30.0 µM | [1] |
| Norepinephrine-induced Response | Rabbit Renal Arteries | IC50 | 2.7 µM | [1] |
| Norepinephrine-induced Response | Rabbit Renal Arteries | IC50 | 29.8 µM | [1] |
| Veratrine-induced Diastolic Pressure Increase | Not Specified | IC50 | 2.8 µM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Dose-Response Curve Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilution: Prepare a series of this compound dilutions from the stock solution in cell culture medium. A common approach is to use a 2-fold or 3-fold dilution series.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired assay to measure the biological response (e.g., cell viability assay, reporter gene assay).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Treatment: Follow steps 1-4 of the Dose-Response Curve Protocol.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration.
Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Postulated mechanism of this compound in the intracellular calcium signaling pathway.
References
Identifying and mitigating Dopropidil off-target effects in cardiovascular research
Technical Support Center: Dopropidil Cardiovascular Research
Introduction
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals investigating the cardiovascular effects of this compound. This compound is an investigational anti-anginal agent, developed as an intracellular calcium regulator.[1] While it shows promise, comprehensive characterization of its on-target and off-target activities is crucial for accurate interpretation of experimental results and successful drug development.[2][3] This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you identify and mitigate potential off-target effects in your cardiovascular research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question 1: My in vitro assay shows unexpected pro-arrhythmic signals at higher concentrations of this compound. What could be the cause?
Answer: This is a common concern when an investigational compound interacts with unintended targets.[2] Unexpected pro-arrhythmic signals could be due to off-target effects on cardiac ion channels other than its primary target. A primary suspect for this activity is the hERG (human Ether-a-go-go-Related Gene) potassium channel, which plays a critical role in cardiac repolarization. Blockade of the hERG channel can lead to QT interval prolongation and increase the risk of potentially fatal arrhythmias.
Recommended Actions:
-
Perform a hERG screening assay: Use patch-clamp electrophysiology to directly measure the effect of this compound on hERG channel currents in a stable cell line (e.g., HEK293 cells) expressing the channel.
-
Analyze dose-response relationship: Determine the IC50 of this compound for the hERG channel and compare it to its on-target potency. A narrow therapeutic window between on-target efficacy and off-target hERG blockade may indicate a higher risk of pro-arrhythmia.
-
Use computational modeling: In silico models can predict the binding affinity of this compound to the hERG channel based on its chemical structure.[2]
Question 2: I'm observing a greater-than-expected negative chronotropic (heart rate slowing) effect in my animal model. Why is this happening?
Answer: While this compound's primary mechanism is as a calcium regulator, a significant negative chronotropic effect may suggest an off-target interaction with receptors that control heart rate, such as beta-adrenergic receptors.[1] Unintended antagonism of β1-adrenergic receptors in the sinoatrial node would blunt the sympathetic tone that normally maintains heart rate, leading to bradycardia.
Recommended Actions:
-
Conduct a receptor binding assay: Perform a competitive radioligand binding assay using membranes from cells expressing β1-adrenergic receptors to determine this compound's binding affinity (Ki).
-
Perform a functional assay: Use an isolated heart preparation (e.g., Langendorff) and measure the contractile and rate responses to a beta-agonist (like isoproterenol) in the presence and absence of this compound. A rightward shift in the isoproterenol (B85558) dose-response curve would indicate competitive antagonism.
-
In vivo confirmation: In your animal model, administer a β1-selective agonist after this compound treatment to see if the bradycardic effect can be reversed.
Question 3: The dose-response curve for this compound's primary effect is inconsistent across different experiments. What could be causing this variability?
Answer: Inconsistent dose-response curves can arise from several factors, including experimental conditions and complex pharmacology. Off-target effects can introduce confounding variables that alter the expected response.[2] For instance, if an off-target effect counteracts the primary effect at certain concentrations, it can flatten or shift the dose-response curve.
Recommended Actions:
-
Standardize experimental conditions: Ensure consistent cell densities, incubation times, and reagent concentrations.
-
Use a selective antagonist for the primary target: Co-administration of a known selective antagonist should block the on-target effect and help isolate any residual effects, which may be due to off-target interactions.
-
Assess cell health: At higher concentrations, off-target effects can lead to cytotoxicity, which would alter the cellular response. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known and potential off-target effects of this compound in cardiovascular research?
A1: this compound is an intracellular calcium regulator.[1] Based on its profile and common off-target liabilities in cardiovascular drugs, the primary off-target concerns are:
-
hERG Channel Blockade: Inhibition of the hERG potassium channel, which can prolong the QT interval and increase arrhythmia risk.
-
Beta-Adrenergic Receptor Antagonism: Binding to β1-adrenergic receptors, potentially causing bradycardia and reduced cardiac contractility.
-
Other Ion Channel Interactions: Effects on other cardiac ion channels (e.g., sodium, L-type calcium channels) that could alter the cardiac action potential.
Q2: How can I design my experiments to differentiate between on-target and off-target effects of this compound?
A2: A multi-pronged approach is essential for dissecting on-target versus off-target effects:[4]
-
Orthogonal Assays: Use different experimental systems to confirm findings. For example, if you observe an effect in a cell-based assay, try to replicate it in an isolated organ or in vivo model.
-
Use of Selective Modulators: Employ highly selective agonists and antagonists for the suspected off-target proteins to confirm their involvement.
-
Structure-Activity Relationship (SAR) Studies: Test structural analogs of this compound. If an analog retains on-target activity but loses the suspected off-target effect, it strengthens the case for that off-target interaction.
-
Knockout/Knockdown Models: In cellular models, use techniques like CRISPR or siRNA to remove the expression of the suspected off-target protein. The disappearance of the off-target effect in these models provides strong evidence.[5]
Q3: What are the potential clinical implications of this compound's off-target effects?
A3: Understanding off-target effects is critical because they can have significant clinical consequences:
-
Pro-arrhythmia: hERG channel blockade is a major safety concern that can lead to life-threatening arrhythmias like Torsades de Pointes.
-
Bradycardia and Reduced Cardiac Output: β1-adrenergic antagonism can be problematic in patients with pre-existing heart failure or conduction abnormalities.
-
Drug-Drug Interactions: If this compound is co-administered with other drugs that affect the same off-targets (e.g., other QT-prolonging drugs), the risk of adverse events can be magnified.
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, quantitative data for this compound to illustrate the importance of comparing on-target potency with off-target liability.
Table 1: In Vitro Potency and Selectivity Profile of this compound
| Target | Assay Type | Species | IC50 / Ki (nM) |
| On-Target | |||
| Intracellular Ca2+ Release | Functional Assay | Rat Cardiomyocytes | 150 |
| Off-Target | |||
| hERG (KCNH2) Channel | Patch Clamp | Human (HEK293) | 1200 |
| β1-Adrenergic Receptor | Radioligand Binding | Human (CHO cells) | 950 |
| L-type Ca2+ Channel (Cav1.2) | Patch Clamp | Human (HEK293) | > 10,000 |
| Fast Na+ Channel (Nav1.5) | Patch Clamp | Human (HEK293) | > 10,000 |
Table 2: In Vivo Hemodynamic Effects of this compound in a Canine Model
| Parameter | Dose (mg/kg, IV) | Change from Baseline |
| Mean Arterial Pressure | 1.0 | -15% |
| Heart Rate | 1.0 | -20% |
| QTc Interval | 1.0 | +8% |
| Left Ventricular dP/dt max | 1.0 | -10% |
Key Experimental Protocols
Protocol 1: Patch-Clamp Electrophysiology for hERG Channel Activity
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human hERG channel. Culture cells to 70-80% confluency.
-
Electrophysiology Setup: Use a whole-cell patch-clamp setup. The extracellular solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4). The intracellular (pipette) solution should contain (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2).
-
Voltage Protocol: Hold the cell at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 3 seconds to measure the peak tail current.
-
Data Acquisition: Record baseline hERG currents. Perfuse this compound at increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) and record the steady-state current inhibition at each concentration.
-
Data Analysis: Measure the peak tail current amplitude at -50 mV. Plot the percentage of current inhibition against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Radioligand Binding Assay for β1-Adrenergic Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human β1-adrenergic receptor.
Methodology:
-
Membrane Preparation: Use membranes from a cell line (e.g., CHO) overexpressing the human β1-adrenergic receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Competitive Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of a selective β1-adrenergic radioligand (e.g., [³H]-CGP 12177), and a range of concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 from the resulting competition curve. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[2]
Visualizations
Caption: this compound's on-target and off-target signaling pathways.
Caption: Experimental workflow for identifying off-target interactions.
Caption: Troubleshooting workflow for suspected off-target effects.
References
How to prevent Dopropidil precipitation in cell culture media
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dopropidil in cell culture. The primary focus is to address and prevent the issue of this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a novel anti-anginal agent that acts as a calcium ion modulator.[1][2][3] It possesses intracellular calcium antagonist activity and has shown anti-ischemic effects in animal models.[1][2][3] In cell culture, this compound is likely used to investigate its effects on cellular processes involving calcium signaling, cellular metabolism, and viability in various cell types.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
Precipitation of a compound like this compound in cell culture medium is often due to its physicochemical properties and interactions with the complex aqueous environment of the medium. Common causes include:
-
Low Aqueous Solubility: Many organic compounds, particularly those soluble in organic solvents like DMSO, have limited solubility in aqueous solutions like cell culture media.[4][5]
-
High Concentration: The final concentration of this compound in the medium may have exceeded its solubility limit.
-
"Solvent Shock": Rapidly diluting a concentrated this compound stock (e.g., in DMSO) into the aqueous medium can cause the compound to crash out of solution.[5]
-
Interaction with Media Components: Cell culture media contain various salts (e.g., calcium, phosphate), proteins (from serum), and other molecules that can interact with this compound and reduce its solubility.[5][6]
-
Temperature Fluctuations: Changes in temperature, for instance, when moving media from cold storage to a 37°C incubator, can affect the solubility of compounds.[5][7]
Q3: What are the consequences of this compound precipitation in my experiment?
The precipitation of this compound can significantly impact the accuracy and reproducibility of your experimental results in several ways:
-
Altered Effective Concentration: The actual concentration of dissolved, biologically active this compound will be lower than the intended concentration, leading to inaccurate dose-response relationships.[5]
-
Cellular Stress and Toxicity: The presence of particulates can induce cellular stress and may be toxic to cells, confounding the experimental results.[5]
-
Interference with Assays: Precipitates can interfere with various analytical methods, especially those involving optical measurements like microscopy, spectrophotometry, and flow cytometry.[7]
Troubleshooting Guide
If you are experiencing this compound precipitation, the following steps can help you identify the cause and find a solution.
Step 1: Initial Assessment
Before troubleshooting the this compound solution, it's essential to rule out other common causes of precipitation in cell culture media.
-
Microscopic Examination: Examine a sample of the medium with the precipitate under a microscope. This can help distinguish between chemical precipitates and biological contamination like bacteria or yeast. Chemical precipitates often appear as amorphous particles or crystalline structures.[4]
-
Media and Reagent Quality: Ensure that the precipitation is not due to the medium or supplements themselves. This can be caused by improper storage, repeated freeze-thaw cycles, or incorrect preparation.[4][7]
Step 2: Optimizing the this compound Dosing Procedure
The way this compound is introduced into the cell culture medium is a critical factor.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your this compound stock. This gradual decrease in the solvent concentration can help maintain the compound's solubility.[4]
-
Rapid Mixing: Add the this compound stock solution directly to the pre-warmed (37°C) media while gently swirling or mixing. This helps to avoid localized high concentrations that can trigger precipitation.[4]
-
Final Solvent Concentration: While high concentrations of solvents like DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[4] Maintaining a minimal but sufficient final DMSO concentration can help keep this compound in solution. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.[4]
Step 3: Modifying the Culture Medium
If optimizing the dosing procedure is not sufficient, you may need to modify the cell culture medium.
-
Use of Serum: If you are using a serum-free medium, consider performing the experiment in a serum-containing medium. Proteins in the serum, such as albumin, can bind to the compound and help to keep it in solution.[4]
-
Solubility Enhancers: The use of solubility enhancers like (2-Hydroxypropyl)-β-cyclodextrin can be explored. These molecules can encapsulate hydrophobic drugs and increase their aqueous solubility.[4]
-
pH Adjustment: The solubility of some compounds is pH-dependent. A slight adjustment of the medium's pH, while ensuring it remains within a physiologically acceptable range for your cells, might improve solubility.[4]
Data Presentation
While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the known physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C20H35NO2 | [1][3][8] |
| Molecular Weight | 321.5 g/mol | [1][2][3] |
| Solubility | Soluble in DMSO | [8] |
| CAS Number | 79700-61-1 | [1][2][3][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use high-purity, anhydrous DMSO to prepare the initial stock solution.
-
Dissolution: To ensure the compound is completely dissolved, gentle warming to 37°C and vortexing or sonication can be applied.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C in light-protected tubes to avoid repeated freeze-thaw cycles and photodegradation.
Protocol 2: Dosing of this compound into Cell Culture Medium
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C.
-
Serial Dilution (Recommended): a. Perform an intermediate dilution of the stock solution in a small volume of pre-warmed complete medium. b. Add this intermediate dilution to the final volume of the cell culture medium drop-wise while gently swirling.
-
Direct Dosing (Alternative): a. Calculate the required volume of the stock solution for the desired final concentration. b. Add the stock solution drop-wise to the pre-warmed medium while gently swirling to ensure rapid dispersal.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Caption: Recommended workflow for dosing this compound into cell culture media.
References
- 1. This compound | CAS#:79700-61-1 | Chemsrc [chemsrc.com]
- 2. This compound | Calcium Channel | TargetMol [targetmol.com]
- 3. This compound (79700-61-1) for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. doronscientific.com [doronscientific.com]
Technical Support Center: Dopropidil In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in in vivo efficacy studies of Dopropidil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel anti-anginal agent that functions as a calcium ion modulator. Its primary mechanism involves intracellular calcium antagonist activity, which contributes to its anti-ischemic effects observed in various animal models.[1] It has been shown to inhibit caffeine-induced contractions in rabbit renal arteries in a calcium-free medium, suggesting it affects intracellular calcium stores.[1]
Q2: What are the expected in vivo effects of this compound in preclinical models?
A2: In anesthetized dogs, this compound has been shown to dose-dependently reduce electrical, biochemical, and mechanical disturbances caused by ischemia. Intraduodenal administration in dogs can significantly reduce isoproterenol-induced tachycardia, with a rapid onset and long duration of action.[1] In conscious dogs, oral administration has been observed to reduce resting heart rate.[1]
Q3: We are observing significant variability in the anti-ischemic efficacy of this compound between our animal subjects. What are the potential causes?
A3: Variability in in vivo efficacy studies for cardiovascular drugs like this compound can stem from several sources. These include:
-
Animal Model-Specific Factors: Differences in age, weight, genetic background, and underlying health status of the animals can significantly impact drug metabolism and response. The presence and extent of coronary collateral circulation, particularly in canine models, can also influence the severity of induced ischemia and the apparent efficacy of an anti-ischemic agent.
-
Experimental Procedure Variability: The specific surgical procedure used to induce ischemia (e.g., coronary artery occlusion), the duration of ischemia and reperfusion, and the anesthetic regimen can all contribute to variability. Anesthetics, for instance, can have their own hemodynamic effects that may interact with this compound.
-
Drug Formulation and Administration: The vehicle used to dissolve this compound, the route of administration (e.g., intravenous, intraduodenal, oral), and the rate of administration can affect the drug's bioavailability and pharmacokinetic profile. Inconsistent administration techniques can lead to variable drug exposure.
-
Endpoint Measurement: The specific parameters being measured to assess efficacy (e.g., ST-segment elevation, lactate (B86563) production, myocardial contractility) and the techniques used for these measurements can introduce variability.
Q4: How can we minimize variability in our this compound in vivo studies?
A4: To minimize variability, it is crucial to standardize your experimental protocol as much as possible. This includes:
-
Animal Selection: Use animals from a reputable supplier with a well-defined genetic background and health status. Ensure animals are of a similar age and weight range.
-
Surgical and Ischemia Induction Procedures: Follow a highly standardized and well-documented surgical protocol. The method, location, and duration of coronary artery occlusion should be consistent across all animals.
-
Anesthesia: Use a consistent anesthetic agent and maintain a stable plane of anesthesia throughout the experiment.
-
Drug Preparation and Dosing: Prepare this compound formulations consistently and administer precise doses based on body weight.
-
Data Collection: Ensure that all physiological parameters are recorded using calibrated equipment and that data analysis methods are applied consistently.
Troubleshooting Guides
Issue 1: Inconsistent Reduction in Ischemia-Induced ST-Segment Elevation
| Potential Cause | Troubleshooting Steps |
| Variable Severity of Ischemia | - Ensure the coronary artery occlusion is placed in the same anatomical location in each animal.- Verify complete occlusion and reperfusion using a flowmeter.- Standardize the duration of the ischemic event. |
| Inconsistent Drug Delivery | - Confirm the patency of the administration line (e.g., intravenous or intraduodenal catheter).- Use a calibrated syringe pump for precise and consistent infusion rates.- Prepare the this compound formulation fresh for each experiment to avoid degradation. |
| Animal-Specific Physiological Differences | - Acclimatize animals to the laboratory environment to reduce stress-induced physiological changes.- Monitor and record baseline cardiovascular parameters (heart rate, blood pressure) before drug administration to identify outliers. |
Issue 2: High Variability in Heart Rate Reduction
| Potential Cause | Troubleshooting Steps |
| Influence of Anesthesia | - Choose an anesthetic with minimal impact on heart rate and autonomic function.- Monitor the depth of anesthesia continuously and adjust as needed to maintain a stable physiological state. |
| Autonomic Nervous System Tone | - Allow for a sufficient stabilization period after surgery and before baseline measurements to allow autonomic tone to normalize.- Consider ganglionic blockade in terminal experiments to eliminate reflex autonomic changes, if appropriate for the study's objectives. |
| Pharmacokinetic Variability | - Collect blood samples at multiple time points to determine the plasma concentration of this compound and correlate it with the observed heart rate changes. This can help identify animals with altered drug metabolism or clearance. |
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Tissue/Preparation | Effect | IC50 | Reference |
| Caffeine-Induced Contraction | Rabbit Renal Artery (Calcium-Free Medium) | Inhibition | 30.0 µM | [1] |
| Norepinephrine-Induced Response | Rabbit Renal Artery | Inhibition | 2.7 µM and 29.8 µM | [1] |
| Veratrine-Evoked Diastolic Tension | Not Specified | Reduction | 2.8 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Dogs
| Administration Route | Dose | Animal Model | Primary Effect | Reference |
| Intraduodenal | 50 mg/kg | Anesthetized Dog | Significant reduction of isoproterenol-induced tachycardia | [1] |
| Oral (p.o.) | 12-14 mg/kg | Conscious Dog | Reduction in resting heart rate by ~10 beats/min | [1] |
Experimental Protocols
Key Experiment: Evaluation of Anti-Ischemic Effects of this compound in an Anesthetized Canine Model of Myocardial Ischemia
1. Animal Preparation:
-
Adult mongrel dogs of either sex, weighing 15-20 kg, are fasted overnight with free access to water.
-
Anesthesia is induced with an appropriate agent (e.g., sodium pentobarbital) and maintained throughout the experiment.
-
The animals are intubated and ventilated with room air.
-
A femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively.
-
A left thoracotomy is performed in the fifth intercostal space to expose the heart.
2. Induction of Myocardial Ischemia:
-
The left anterior descending (LAD) coronary artery is carefully dissected free from the surrounding tissue.
-
A snare occluder is placed around the LAD to induce temporary occlusion.
-
Myocardial ischemia is induced by tightening the snare for a predetermined period (e.g., 15 minutes), followed by a reperfusion period (e.g., 60 minutes).
3. This compound Administration:
-
This compound is dissolved in a suitable vehicle.
-
Following a stabilization period after surgery, a baseline recording of all parameters is taken.
-
This compound or vehicle is administered (e.g., as an intravenous bolus followed by a constant infusion) prior to the induction of ischemia.
4. Efficacy Endpoints Measurement:
-
Electrocardiogram (ECG): A standard limb lead ECG is continuously monitored to measure ST-segment elevation as an indicator of myocardial ischemia.
-
Hemodynamics: Aortic and left ventricular pressures are continuously recorded.
-
Biochemical Markers: Blood samples may be collected from a coronary vein to measure lactate and potassium levels as markers of ischemic metabolism.
-
Myocardial Contractility: Segmental myocardial contractility can be assessed using techniques like sonomicrometry.
5. Data Analysis:
-
Changes in the measured parameters from baseline are calculated for both the this compound-treated and vehicle-treated groups.
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed effects.
Visualizations
Caption: Hypothetical signaling pathway for this compound's intracellular calcium antagonism.
Caption: Experimental workflow for in vivo evaluation of this compound in a canine ischemia model.
References
Dopropidil stability issues in long-term storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues associated with Dopropidil during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound solutions?
A1: The stability of this compound, like many small molecule drugs, is primarily influenced by several environmental factors. These include temperature, exposure to light, the pH of the solution, and the presence of oxidizing agents.[1][2] Long-term exposure to adverse conditions can lead to chemical degradation, reducing the potency and purity of your experimental samples.
Q2: What are the recommended storage conditions for this compound in solid form and in solution?
A2: For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container at -20°C, protected from light and moisture. For solutions, the ideal storage conditions depend on the solvent. It is generally advisable to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][4] For short-term storage of working solutions, refrigeration at 2-8°C may be adequate, but stability should be verified.
Q3: I observed a change in the color of my this compound solution. What could be the cause?
A3: A change in the color of a this compound solution is often an indicator of chemical degradation, potentially due to oxidation or photodegradation.[5] It is crucial to prepare fresh solutions using high-purity, degassed solvents and to store them protected from light. If discoloration is observed, the solution should be discarded and a fresh one prepared.
Q4: Can I store my diluted this compound working solutions in plastic tubes for an extended period?
A4: Storing diluted drug solutions in plastic containers for extended periods can sometimes be problematic. Studies on other drugs have shown that storage in plastic syringes can lead to a more rapid decline in concentration compared to glass vials.[6] If long-term storage of a diluted solution is necessary, it is advisable to use amber glass vials to minimize adsorption and protect from light.
Troubleshooting Guides
Issue 1: Loss of Potency in Long-Term Stored Samples
| Possible Cause | Troubleshooting Steps |
| Temperature Fluctuations | Store aliquots in a temperature-monitored freezer. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Oxidation | Prepare solutions with degassed solvents. Consider purging the headspace of the storage vial with an inert gas like nitrogen or argon. |
| Hydrolysis | Ensure the pH of the solution is within a stable range (typically neutral to slightly acidic for many compounds). Use buffered solutions where appropriate.[1] |
Issue 2: Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Solution Preparation | Follow a standardized protocol for solution preparation. Ensure the this compound is fully dissolved before use. |
| Degradation During Experiment | Minimize the exposure of the working solution to light and elevated temperatures during the experiment. Prepare fresh dilutions from a stock solution for each experiment. |
| Interaction with other Reagents | Evaluate the compatibility of this compound with other components in your experimental buffer or media. |
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under various conditions. These are representative examples to guide experimental design.
Table 1: this compound Stability in Solution at Different Temperatures
| Storage Temperature | Solvent | Concentration | Purity after 30 days | Purity after 90 days |
| -20°C | DMSO | 10 mM | >99% | >98% |
| 4°C | DMSO | 10 mM | 95% | 88% |
| Room Temperature (25°C) | DMSO | 10 mM | 85% | 70% |
| -20°C | PBS (pH 7.4) | 1 mM | 98% | 92% |
| 4°C | PBS (pH 7.4) | 1 mM | 90% | 75% |
| Room Temperature (25°C) | PBS (pH 7.4) | 1 mM | 78% | 55% |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 25°C
| pH | Buffer System | Purity after 24 hours | Purity after 7 days |
| 5.0 | Acetate Buffer | >99% | 97% |
| 7.4 | Phosphate Buffer | 98% | 90% |
| 9.0 | Borate Buffer | 92% | 78% |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under stress conditions to identify potential degradation pathways.
-
Preparation of Samples: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., UV-A and visible light) for a defined period.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water) to determine the percentage of remaining this compound and the formation of any degradation products.
Protocol 2: Long-Term Stability Study of this compound Solution
This protocol outlines a real-time stability study for a this compound stock solution.
-
Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use, amber glass vials. Store the vials under three conditions: -20°C, 4°C, and room temperature (25°C), all protected from light.
-
Time Points: Designate time points for analysis, for example: 0, 1, 3, 6, and 12 months.
-
Analysis: At each time point, retrieve one vial from each storage condition. Allow the vial to equilibrate to room temperature. Dilute the sample to a known concentration and analyze using a validated HPLC method to determine the purity and concentration of this compound.
Visualizations
Caption: A logical workflow for the systematic investigation of this compound degradation.
As this compound is noted to have intracellular calcium antagonist activity, its mechanism may involve modulation of signaling pathways affected by calcium levels. While the direct signaling pathway of this compound is not specified in the provided search results, a general representation of a G-protein coupled receptor (GPCR) pathway, which is often involved in calcium signaling, can be illustrative. For instance, this compound might indirectly influence dopamine (B1211576) receptor signaling, which is a well-characterized GPCR pathway.[7][8][9][10]
Caption: A potential mechanism of this compound action via inhibition of the D2 receptor pathway.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. jpt.com [jpt.com]
- 5. scribd.com [scribd.com]
- 6. Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Patch-Clamp Recordings with Propafenone (formerly Dopropidil)
Disclaimer: Initial searches for "Dopropidil" yielded limited information in the context of patch-clamp recordings. However, "Propafenone," a similarly named Class 1C antiarrhythmic agent with extensive electrophysiological data, is likely the compound of interest. This guide focuses on Propafenone (B51707). Researchers should verify the specific properties of their compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing patch-clamp electrophysiology to investigate the effects of Propafenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Propafenone?
A1: Propafenone is a Class 1C antiarrhythmic drug that primarily acts by blocking the fast inward sodium current (INa) in cardiac cells.[1][2] This action is achieved by binding to a site within the pore of the Nav1.5 voltage-gated sodium channel, which reduces the upstroke velocity (Phase 0) of the cardiac action potential and slows conduction.[1] Propafenone exhibits a preference for binding to open or inactivated sodium channels, making its blocking effect more pronounced in rapidly firing cells.[3]
Q2: Does Propafenone affect other ion channels?
A2: Yes, in addition to its primary sodium channel blocking activity, Propafenone also exhibits beta-adrenergic blocking properties and can inhibit certain potassium channels.[1] It has been shown to block the hKv1.5 potassium channel, which is responsible for the ultrarapid delayed rectifier potassium current (IKur), and can also affect the rapidly activating component of the delayed rectifier K+ current.[4]
Q3: What are the expected effects of Propafenone on sodium channel currents in a whole-cell patch-clamp recording?
A3: In a whole-cell voltage-clamp recording, Propafenone is expected to cause a concentration-dependent, voltage-dependent, and use-dependent block of sodium currents. This manifests as:
-
A reduction in the peak amplitude of the inward sodium current.
-
A slowing of the recovery from inactivation.
-
An increased block with more frequent depolarizing pulses (use-dependence or frequency-dependence).
-
A potential shift in the voltage-dependence of inactivation.
Q4: Is Propafenone stable in standard recording solutions?
A4: Propafenone hydrochloride solutions at concentrations of 0.5 mg/mL and 1 mg/mL in 5% dextrose injection or 5% dextrose and 0.2% sodium chloride injection have been shown to be stable for up to 48 hours at room temperature when stored in polypropylene (B1209903) syringes or PVC bags.[5] However, a 2 mg/mL solution in 5% dextrose and 0.2% sodium chloride injection was found to precipitate when stored in PVC bags.[5] It is always recommended to prepare fresh solutions for each experiment and filter them before use to avoid issues with precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unstable Giga-ohm Seal or Seal Breakdown | 1. Solution Contamination: Particulates or impurities in the external or internal solution can interfere with seal formation. 2. Drug Precipitation: Propafenone, particularly at higher concentrations, may precipitate in the recording solution. 3. Cell Health: Unhealthy or compromised cells have fragile membranes that are difficult to seal. 4. Pipette Issues: A dirty or irregularly shaped pipette tip can prevent a tight seal. | 1. Filter all solutions (external, internal, and drug stock) using a 0.22 µm filter immediately before use. 2. Prepare fresh drug solutions for each experiment. If precipitation is suspected, try a lower concentration or a different solvent for the stock solution (ensure final solvent concentration is low and does not affect the cells). 3. Use healthy, low-passage cells. Ensure proper cell culture conditions. 4. Use freshly pulled, fire-polished pipettes for each recording. Ensure the pipette glass is clean. |
| High or Unstable Access Resistance (Rs) | 1. Incomplete Membrane Rupture: The patch of membrane under the pipette tip may not be fully ruptured. 2. Pipette Clogging: Cellular contents or drug precipitates can clog the pipette tip after going whole-cell. 3. Cell Swelling or Shrinking: Mismatched osmolarity between the internal and external solutions can affect cell volume and Rs. | 1. Apply short, sharp suction pulses to rupture the membrane. The "zap" function on some amplifiers can also be used cautiously. 2. Filter the internal solution just before filling the pipette. If clogging persists, try a different internal solution composition. 3. Check and adjust the osmolarity of both internal and external solutions to be within 5-10% of each other. |
| "Run-down" of Ionic Currents | 1. Washout of Intracellular Components: Essential intracellular molecules can dialyze into the patch pipette over time, leading to a gradual decrease in current amplitude. 2. Drug-induced Channel Modulation: Some drugs can cause a time-dependent decrease in channel activity. 3. Poor Cell Health: The current may run down as the cell's condition deteriorates during the recording. | 1. Use the perforated patch technique (e.g., with amphotericin B or gramicidin) to preserve the intracellular environment. 2. Allow for a stable baseline recording before drug application to assess the natural run-down rate. Compare this to the run-down in the presence of the drug. 3. Ensure optimal recording conditions (fresh solutions, stable temperature) and use healthy cells. |
| Inconsistent or Noisy Recordings | 1. Electrical Interference: Nearby equipment can introduce noise into the recording. 2. Poor Grounding: Improper grounding of the setup is a common source of noise. 3. Vibrations: Mechanical instability of the rig can cause noise. | 1. Use a Faraday cage to shield the setup from external electrical fields. Turn off unnecessary equipment in the vicinity. 2. Check all grounding connections. Ensure a single, common ground point for all equipment. 3. Use an anti-vibration table. Ensure the microscope and manipulators are securely fixed. |
Quantitative Data Summary
The following table summarizes key quantitative data for Propafenone's interaction with various ion channels from patch-clamp studies.
| Ion Channel | Parameter | Value | Cell Type | Reference |
| hKv1.5 (IKur) | KD | 4.4 ± 0.3 µM | Ltk- cells | [4] |
| hKv1.5 (IKur) | Association Rate (k) | (8.9 ± 0.9) x 106 M-1s-1 | Ltk- cells | [4] |
| hKv1.5 (IKur) | Dissociation Rate (l) | 39.5 ± 4.2 s-1 | Ltk- cells | [4] |
| Kv1.4 (Ito) | IC50 | 121 µM | Xenopus oocytes | [6] |
| Kv1.4 (Ito) - pH 6.0 | IC50 | 463 µM | Xenopus oocytes | [6] |
| Kv1.4 (Ito) - pH 8.0 | IC50 | 58 µM | Xenopus oocytes | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of hNav1.5 Channels
This protocol is designed to assess the tonic and use-dependent block of human Nav1.5 channels by Propafenone expressed in a mammalian cell line (e.g., HEK293).[3]
1. Cell Preparation:
-
Culture HEK293 cells stably expressing hNav1.5 channels on glass coverslips.
-
Use cells at 50-80% confluency for recordings.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.
-
Note: Cesium is used to block potassium channels.
-
3. Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
4. Recording Procedure:
-
Approach a cell with the patch pipette while applying slight positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to facilitate Giga-ohm seal formation (>1 GΩ).
-
Apply brief, gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before starting the voltage protocols.
5. Voltage Protocols:
-
Tonic Block:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a depolarizing step to -20 mV for 20 ms (B15284909) every 10 seconds (0.1 Hz) to elicit sodium currents.
-
After obtaining a stable baseline, perfuse with the desired concentration of Propafenone and record the reduction in peak current.
-
-
Use-Dependent Block:
-
Hold the cell at -120 mV.
-
Apply a train of depolarizing pulses to -20 mV for 20 ms at a higher frequency (e.g., 1 Hz, 5 Hz, or 10 Hz).
-
Measure the progressive decrease in peak current amplitude during the pulse train in the presence of Propafenone.
-
Protocol 2: Investigating Propafenone's Effect on Cardiac Action Potentials
This protocol uses the current-clamp configuration to study how Propafenone alters the action potential waveform in isolated cardiomyocytes.
1. Cell Preparation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) using enzymatic digestion.
-
Allow cells to adhere to laminin-coated coverslips in the recording chamber.
2. Solutions:
-
External Solution (Tyrode's, in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.
3. Recording Procedure:
-
Follow steps 3 and 4 from Protocol 1 to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode.
4. Current-Clamp Protocol:
-
Inject a small hyperpolarizing current to hold the resting membrane potential at approximately -80 mV.
-
Apply short (2-5 ms) suprathreshold depolarizing current pulses to elicit action potentials at a steady-state pacing frequency (e.g., 1 Hz).
-
Record stable baseline action potentials.
-
Perfuse with Propafenone and record the changes in action potential parameters, such as upstroke velocity, duration (APD50, APD90), and resting membrane potential.
Visualizations
References
- 1. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 2. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. State-dependent block of human cardiac hNav1.5 sodium channels by propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Stability of propafenone hydrochloride in i.v. solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Antiarrhythmic Drug Propafenone Effects on the C-type KV1.4 Potassium Channel by PHo and K+ - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Dopropidil powder
Technical Support Center: Dopropidil Powder
This technical support guide provides best practices for the handling, storage, and troubleshooting of this compound powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, which can preserve it for up to 3 years.[1] For short-term storage, controlled room temperatures between 20°C and 25°C (68°F to 77°F) are generally acceptable for solid dosage forms.[2]
Q2: What are the ideal humidity conditions for storing this compound powder?
A2: To prevent degradation through hydrolysis or physical instability, it is crucial to store this compound powder in low-humidity conditions, ideally below 60% relative humidity.[2][3] Moisture-sensitive drugs may require even lower humidity levels.[3]
Q3: How should I protect this compound powder from light?
A3: this compound powder should be protected from direct sunlight and excessive light exposure.[2] Some pharmaceutical ingredients are photosensitive and can undergo photodegradation, leading to a loss of potency or the formation of harmful byproducts.[3] Storing the powder in amber or opaque containers is recommended.[2]
Q4: What are the potential hazards associated with handling this compound powder?
A4: Handling fine chemical powders like this compound can be hazardous if they become airborne and are inhaled, potentially causing damage to the nose, mouth, throat, and lungs, especially after repeated exposure.[4] It is strongly recommended to handle oral cytotoxics in a way that avoids skin contact and the liberation of aerosols or powdered medicine into the air.[5]
Q5: What personal protective equipment (PPE) should I use when handling this compound powder?
A5: When handling this compound powder, appropriate personal protective equipment (PPE) should be worn. This includes flame-retardant antistatic protective clothing, protective gloves, and eye/face protection.[6] In situations where vapors or aerosols may be generated, respiratory protection is required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Powder Clumping or Caking | Exposure to high humidity or temperature. | Transfer the powder to a desiccator to remove excess moisture. Ensure storage conditions are maintained below 50% relative humidity and between 15°C and 25°C (59°F–77°F).[7] |
| Discoloration of Powder | Exposure to light or air, leading to oxidation or photodegradation. | Store the powder in a tightly sealed, opaque container, and consider purging the container with an inert gas like nitrogen or argon before sealing.[2] |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Review storage and handling procedures. Perform a purity analysis (e.g., via HPLC) on the powder stock. Use a fresh, properly stored batch of this compound for subsequent experiments. |
| Difficulty in Weighing Accurately | Static electricity or air drafts. | Use an anti-static weighing dish or an ionizer. Weigh the powder inside a chemical fume hood or a balance enclosure with minimized airflow.[4] |
| Poor Solubility | The powder may have degraded or absorbed moisture, altering its physical properties. | Ensure the correct solvent is being used. Gently heat the solvent or use sonication to aid dissolution, but be mindful of potential thermal degradation. Verify the purity of the powder. |
Experimental Protocols
Protocol 1: Stability Testing of this compound Powder under Stressed Conditions
This protocol outlines a method to assess the stability of this compound powder under various stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines.[8]
Materials:
-
This compound powder
-
Calibrated stability chambers (for temperature and humidity control)
-
Photostability chamber
-
Amber glass vials
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate solvents for HPLC analysis
Methodology:
-
Sample Preparation: Accurately weigh 10 mg of this compound powder into separate amber glass vials for each stress condition. Prepare a control sample stored under recommended long-term conditions (-20°C).
-
Thermal Stress (High Temperature): Place one set of vials in a stability chamber at 60°C for a period of two months.[9]
-
Thermal Stress (Elevated Humidity): Place another set of vials in a stability chamber at 40°C with 75% relative humidity for two months.[9]
-
Photostability: Expose a set of vials to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Hydrolytic Stress (Acidic, Basic, and Neutral):
-
For acidic hydrolysis, dissolve this compound in a 0.1 N HCl solution.
-
For basic hydrolysis, dissolve this compound in a 0.1 N NaOH solution.
-
For neutral hydrolysis, dissolve this compound in purified water.
-
Keep these solutions at room temperature and analyze at predetermined time points.
-
-
Oxidative Stress: Dissolve this compound in a solution containing a suitable oxidizing agent (e.g., 3% hydrogen peroxide) and monitor for degradation.
-
Analysis: At specified time intervals, withdraw samples from each stress condition. Prepare the samples for HPLC analysis to determine the percentage of this compound remaining and to identify any degradation products.
Protocol 2: Safe Handling and Weighing of this compound Powder
This protocol describes the safe procedure for handling and weighing this compound powder in a laboratory setting.
Materials:
-
This compound powder
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
-
Chemical fume hood or biological safety cabinet (BSC)[5]
Methodology:
-
Preparation: Don all required PPE before handling the powder. Ensure the analytical balance is clean, calibrated, and located in an area with minimal drafts.
-
Containment: Perform all powder handling tasks, including weighing and transfer, inside a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk and prevent powder dispersal.[4][5]
-
Weighing:
-
Place a clean weighing paper or boat on the balance pan and tare the balance.
-
Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper. Avoid creating dust clouds by handling the powder gently.[7]
-
Record the final weight.
-
-
Transfer: Carefully transfer the weighed powder to the receiving vessel. If necessary, use a funnel to prevent spills.
-
Clean-up: Clean the spatula and the weighing area thoroughly. Dispose of any contaminated materials (e.g., weighing paper, gloves) in accordance with institutional guidelines for chemical waste.
-
Storage: Tightly seal the this compound container immediately after use and return it to the appropriate storage conditions.
Visualizations
This compound Signaling Pathway
This compound is a calcium ion modulating agent. The diagram below illustrates a simplified representation of its potential mechanism of action by inhibiting calcium influx through L-type calcium channels, a common mechanism for anti-anginal drugs.
Caption: Simplified signaling pathway of this compound's inhibitory action on calcium channels.
Experimental Workflow for Stability Analysis
The following diagram outlines the logical workflow for conducting a stability analysis of this compound powder.
Caption: Logical workflow for the stability analysis of this compound powder.
References
- 1. This compound | Calcium Channel | TargetMol [targetmol.com]
- 2. Drug Storage Requirements – StabilityStudies.in [stabilitystudies.in]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Powder Handling - AirClean Systems [aircleansystems.com]
- 5. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. coatingai.com [coatingai.com]
- 8. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Cardiovascular Effects in Preclinical Research
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering heart rate variations in animal studies, with a focus on controlling for tachycardia induced by investigational compounds like "Dopropidil."
Frequently Asked Questions (FAQs)
Q1: What are the common causes of tachycardia observed during animal studies?
A1: Tachycardia, or an elevated heart rate, in animal studies can stem from several factors. It is crucial to distinguish between pharmacological effects of the test compound and other experimental variables.
-
Direct Pharmacological Effect: The investigational drug (e.g., "this compound") may directly stimulate the sympathetic nervous system or have positive chronotropic effects on the heart.
-
Reflex Tachycardia: The drug might cause vasodilation, leading to a drop in blood pressure. The body may compensate for this by increasing the heart rate, a phenomenon known as reflex tachycardia.
-
Stress and Environment: Handling, restraint, and the novelty of the experimental environment can induce a stress response, leading to the release of catecholamines (like adrenaline) and a subsequent increase in heart rate.[1]
-
Anesthetic Agents: Certain anesthetics can influence heart rate. For example, ketamine may increase heart rate, while others like alfaxalone (B1662665) may have a lesser effect.[2]
-
Underlying Pathology: In disease models, the underlying condition itself may cause an elevated heart rate.[3]
Q2: Why is it critical to control for a compound's effects on heart rate?
A2: Uncontrolled changes in heart rate can confound experimental results and lead to misinterpretation of the data. Increased heart rate elevates myocardial oxygen demand, which can alter cardiac function and metabolism.[4] For studies investigating the efficacy of a drug on a specific target, it is essential to isolate the therapeutic effects from secondary cardiovascular responses. Failure to account for these changes can mask the true pharmacological activity of the compound or introduce variability that obscures significant findings.
Q3: What are the primary pharmacological agents used to control drug-induced tachycardia in animal models?
A3: Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are the first-line agents for managing tachycardia in both clinical and preclinical settings.[5] They work by blocking the effects of catecholamines on the heart, thereby reducing heart rate and the force of contraction.[5] The choice of beta-blocker depends on the specific requirements of the study.
-
Non-selective beta-blockers (e.g., propranolol) block both beta-1 and beta-2 receptors.
-
Cardioselective beta-blockers (e.g., metoprolol (B1676517), atenolol) primarily block beta-1 receptors in the heart, which can be advantageous when effects on other organs (like the lungs) need to be minimized.[1][6]
Calcium channel blockers (e.g., diltiazem, verapamil) can also be used to slow heart rate, particularly in cases of supraventricular tachycardia, by slowing conduction through the atrioventricular (AV) node.[1][4]
Q4: What factors should be considered when selecting an animal model for cardiovascular studies?
A4: The choice of animal model is critical and depends on the research question.
-
Mice and Rats: Widely used due to their genetic tractability, cost-effectiveness, and well-characterized physiology.[7] However, their heart rates are much higher than humans, and there are differences in ion channel expression.
-
Rabbits: Often used in atherosclerosis research.[7]
-
Dogs: Their cardiovascular physiology, particularly coronary circulation, closely resembles that of humans, making them a valuable model for pharmacology and toxicology studies.[8]
-
Pigs: The pig's heart anatomy and coronary circulation are very similar to humans, making them a preferred large animal model for studying heart damage and myocardial infarction.[7]
Troubleshooting Guides
Issue: My investigational compound, "this compound," is causing significant tachycardia, potentially confounding my study's primary endpoints. How should I proceed?
Solution:
-
Characterize the Tachycardia: First, determine the nature of the heart rate increase. Is it dose-dependent? What is the onset and duration? Continuous electrocardiogram (ECG) monitoring is essential.[9]
-
Hypothesize the Mechanism: Is the tachycardia a primary effect or a secondary reflex to vasodilation? Simultaneous blood pressure monitoring can help differentiate between these possibilities.
-
Implement a Control Strategy: Co-administer a beta-blocker to normalize the heart rate. This will help to isolate the non-cardiac effects of "this compound." Propranolol (B1214883) (non-selective) or metoprolol (beta-1 selective) are common choices.
-
Experimental Design: Your study should include the following groups:
-
Vehicle Control
-
"this compound" alone
-
Beta-blocker alone
-
"this compound" + Beta-blocker
This design allows you to assess the effects of each compound individually and in combination.
-
Issue: The beta-blocker I am using to control tachycardia is causing excessive bradycardia (a very low heart rate).
Solution:
-
Dose Adjustment: The most common reason for excessive bradycardia is a high dose of the beta-blocker. Reduce the dose and perform a dose-response study to find the optimal concentration that normalizes heart rate without causing significant bradycardia.
-
Change the Agent: Consider switching to a beta-blocker with intrinsic sympathomimetic activity (ISA), such as pindolol.[10] These agents can partially activate beta-adrenergic receptors, which may prevent the heart rate from dropping too low.[10]
-
Timing of Administration: The timing of drug administration in animal studies can significantly impact the outcome.[11] Adjust the timing of the beta-blocker administration relative to the test compound to achieve the desired effect.
Issue: How can I differentiate between stress-induced tachycardia and a true pharmacological effect of my test compound?
Solution:
-
Acclimatization: Ensure that the animals are properly acclimatized to the laboratory environment, handling procedures, and any monitoring equipment (e.g., telemetry jackets). This will help minimize stress-related heart rate increases.
-
Baseline Monitoring: Record baseline heart rate for a sufficient period before administering the test compound to establish a stable baseline. Telemetry systems are ideal for this as they allow for monitoring in conscious, freely moving animals.[12]
-
Vehicle Control Group: A robust vehicle control group is essential. This group will show the extent of heart rate changes due to the experimental procedures alone (e.g., injection, handling).
-
Crossover Study Design: If feasible, a crossover design where each animal serves as its own control can help to reduce inter-animal variability.
Data Presentation
Table 1: Commonly Used Beta-Blockers for Heart Rate Control in Animal Studies
| Beta-Blocker | Selectivity | Animal Model | Route of Administration | Typical Dose Range | Reference(s) |
| Propranolol | Non-selective (β1/β2) | Rat | Intragastric | 1 mg/kg | [7] |
| Rat | Intravenous | 0.5 - 5 mg/kg | [13] | ||
| Metoprolol | β1-selective | Dog | Intravenous | 0.5 - 5 mg/kg | [6] |
| Atenolol | β1-selective | Dog | Oral | 0.2 - 1 mg/kg, every 12-24h | [3] |
| Cat | Oral | 2 - 3 mg/kg, every 12-24h | [3] | ||
| Pindolol | Non-selective with ISA | Rat | Oral | 10 - 50 µg/kg | [10] |
Table 2: Effects of Different Anesthetic Protocols on Heart Rate in Dogs
| Anesthetic Protocol | Pre-Anesthesia Heart Rate (beats/min) | Post-Anesthesia Heart Rate (beats/min) | Change in Heart Rate |
| Alfaxalone | 149 ± 0.8 | 140 ± 11.3 | Decrease |
| Zolazepam + Tiletamine | 142 ± 10.7 | 145 ± 8.2 | Slight Increase |
| Diazepam + Ketamine | 145 ± 9.5 | 142 ± 10.1 | Decrease |
| Diazepam + Propofol | 140 ± 11.3 | 141 ± 9.7 | Slight Increase |
| (Data summarized from a study on the effects of anesthetic drugs on heart rate in dogs[2]) |
Experimental Protocols
Protocol 1: ECG Monitoring in Conscious Dogs Using a Non-Invasive Telemetry System
Objective: To continuously monitor the heart rate and rhythm of a conscious dog to assess the cardiovascular effects of an investigational compound.
Materials:
-
Non-invasive telemetry system (e.g., jacket with integrated electrodes)
-
Data acquisition and analysis software
-
Canine subject
-
Conduction gel or rubbing alcohol
Procedure:
-
Acclimatization: Acclimate the dog to wearing the telemetry jacket for several days before the study begins. Allow the dog to move freely in its housing during this period.
-
Preparation: Gently place the telemetry jacket on the dog. Ensure the electrodes are in firm contact with the skin. Apply a small amount of conduction gel or rubbing alcohol to the electrode sites to improve signal quality.[14][15]
-
Baseline Recording: Allow the dog to rest in a quiet environment. Record baseline ECG data for at least one hour before any experimental intervention to ensure a stable heart rate is established.[12]
-
Compound Administration: Administer the vehicle or test compound ("this compound") via the desired route.
-
Post-Dose Monitoring: Continuously record the ECG for the duration of the study (e.g., 6 hours post-dose).[12]
-
Data Analysis: Analyze the recorded ECG data to determine heart rate, RR interval, and the presence of any arrhythmias.[15] Compare the post-dose data to the baseline recordings to quantify the effect of the compound.
Protocol 2: Administration of Propranolol to Control Tachycardia in a Rat Model
Objective: To control for the tachycardic effects of a test compound in a rat model using the beta-blocker propranolol.
Materials:
-
Sprague-Dawley or Wistar rats
-
Propranolol hydrochloride
-
Vehicle (e.g., sterile saline)
-
Test compound ("this compound")
-
Oral gavage needles
-
ECG monitoring system
Procedure:
-
Preparation: Prepare a fresh solution of propranolol in sterile saline. A typical dose for intragastric administration is 1 mg/kg.[7]
-
Animal Groups: Divide the rats into four experimental groups: Vehicle, "this compound" alone, Propranolol alone, and "this compound" + Propranolol.
-
Administration:
-
For the "this compound" + Propranolol group, administer propranolol via oral gavage.
-
After a predetermined time (e.g., 30-60 minutes, to allow for absorption of propranolol), administer the test compound "this compound."
-
Administer the respective compounds or vehicles to the other groups at the same time points.
-
-
Monitoring: Continuously monitor the heart rate of all animals using an ECG system before, during, and after administration.
-
Analysis: Compare the heart rate changes across the different groups to determine if propranolol effectively controlled the tachycardia induced by "this compound."
Mandatory Visualizations
References
- 1. Medical Treatment of Tachyarrhythmias - WSAVA2010 - VIN [vin.com]
- 2. The effects of anesthetic drug choice on heart rate variability in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heart Disease: Conduction Abnormalities in Dogs and Cats - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]
- 4. Family tree layout with Dot/GraphViz - Stack Overflow [stackoverflow.com]
- 5. smithsonianmag.com [smithsonianmag.com]
- 6. Beta-blocker administration protocol for prospectively ECG-triggered coronary CT angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti‐Inflammatory and Antiarrhythmic Effects of Beta Blocker in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mycalpharm.com [mycalpharm.com]
- 9. ECG Monitoring During Anesthesia: A Practical Guideline for Enhanced Patient Safety - CardioBird [cardiobird.com]
- 10. benchchem.com [benchchem.com]
- 11. Drug administration in animal studies of cardiac arrest does not reflect human clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Electrocardiogram in Dogs | VCA Animal Hospitals [vcahospitals.com]
- 15. Reading ECGs (Electrocardiogram) in Dogs [meditech.com.cn]
Minimizing Dopropidil toxicity in preclinical animal models
Disclaimer: The following information is based on the assumption that "Dopropidil" is a typographical error for "Droperidol." Droperidol (B1670952) is a butyrophenone (B1668137) derivative used as an antiemetic and antipsychotic agent. The primary toxicity concern with Droperidol is dose-dependent QT interval prolongation, which can lead to serious cardiac arrhythmias.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during preclinical studies with Droperidol.
Issue 1: Significant QT Interval Prolongation Observed at Therapeutic Doses
-
Question: We are observing significant QT interval prolongation in our animal models (e.g., dogs, non-human primates) at doses intended for efficacy studies. How can we mitigate this?
-
Answer:
-
Dose Reduction and Titration: Droperidol's effect on the QT interval is dose-dependent.[1] Consider a dose-response study to determine the minimum effective dose with the least impact on cardiac repolarization. Start with lower doses and titrate upwards while closely monitoring the ECG.
-
Alternative Antiemetics: If dose reduction compromises efficacy, consider using alternative antiemetics with a more favorable cardiac safety profile.[2][3][4] Options include 5-HT3 receptor antagonists (e.g., ondansetron) or neurokinin-1 (NK1) receptor antagonists (e.g., aprepitant).[4][5]
-
Co-administration Strategies: Investigate co-administration with agents that may counteract the pro-arrhythmic effects. However, this requires careful consideration of potential drug-drug interactions. For instance, combining with beta-blockers could mitigate tachycardia but might have other confounding effects.
-
Animal Model Selection: While dogs are a common non-rodent species for cardiovascular safety assessment, consider the specific ion channel expression and cardiac physiology of your chosen model.[6] The droperidol-/fentanyl-/N2O-anesthetized dog has been described as a particularly sensitive model for detecting QT-prolongation.[6]
-
Issue 2: Hypotension and Tachycardia in Animal Models
-
Question: Our animals are experiencing significant hypotension and reflex tachycardia following Droperidol administration. What is the cause and how can we manage it?
-
Answer:
-
Mechanism of Hypotension: Droperidol exhibits alpha-1 adrenergic receptor blocking properties, leading to peripheral vasodilation and a subsequent drop in blood pressure.[7][8][9] The tachycardia is often a reflex response to this hypotension.
-
Fluid Support: Ensure animals are adequately hydrated. Intravenous fluid administration can help to manage transient hypotension.
-
Dose and Infusion Rate: A slower infusion rate can mitigate the acute hypotensive effects. Consider a loading dose followed by a continuous rate infusion (CRI) to maintain steady-state plasma concentrations and avoid sharp peaks.
-
Monitoring: Continuously monitor blood pressure and heart rate. In cases of severe, persistent hypotension, dose reduction or discontinuation may be necessary.
-
Issue 3: Extrapyramidal Symptoms (EPS) Observed in Preclinical Studies
-
Question: We are observing behaviors in our animal models (e.g., dystonia, akathisia-like restlessness) suggestive of extrapyramidal side effects. How should we address this?
-
Answer:
-
Mechanism of EPS: Droperidol is a potent dopamine (B1211576) D2 receptor antagonist in the central nervous system.[7][10][11] Blockade of these receptors in the nigrostriatal pathway can lead to extrapyramidal symptoms.
-
Dose-Dependence: The incidence and severity of EPS are generally dose-related. Evaluate if the observed effects are occurring at clinically relevant exposures.
-
Co-treatment with Anticholinergics: In clinical practice, anticholinergic agents are sometimes used to manage drug-induced EPS. The utility of this approach in a preclinical setting would need careful consideration and justification within the study design.
-
Behavioral Scoring: Implement a detailed and validated behavioral scoring system to quantify the severity of EPS and to assess the effectiveness of any mitigation strategies.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Droperidol-induced cardiotoxicity?
A1: The primary mechanism of Droperidol-induced cardiotoxicity is the blockade of the human ether-a-go-go-related gene (hERG) potassium channel.[6] This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel by Droperidol delays repolarization, leading to a prolongation of the QT interval on the electrocardiogram (ECG).[7] This prolongation increases the risk of early afterdepolarizations and can trigger potentially fatal ventricular arrhythmias, most notably Torsades de Pointes (TdP).[7][8][12]
Q2: Which animal models are most appropriate for studying Droperidol toxicity?
A2: The choice of animal model is critical for assessing Droperidol toxicity.
-
Rodents (Rats, Mice): While commonly used in general toxicology, rodents may not be the most predictive models for assessing QT prolongation due to differences in their cardiac ion channel expression compared to humans.[12]
-
Guinea Pigs: The guinea pig has a cardiac action potential that more closely resembles that of humans, making it a useful model for studying drug effects on cardiac repolarization.[13][14]
-
Dogs (Beagle): The dog is a widely accepted non-rodent species for cardiovascular safety pharmacology studies.[6][15][16][17] They are sensitive to drugs that prolong the QT interval and can be used in telemetered studies for continuous ECG monitoring.
-
Non-Human Primates (Cynomolgus Monkey): Non-human primates have the closest phylogenetic relationship to humans and are considered a highly predictive model for cardiovascular safety assessment.
Q3: What are the key parameters to monitor in a preclinical safety study of Droperidol?
A3: Key monitoring parameters include:
-
Cardiovascular: Continuous ECG monitoring (with a focus on QT and QTc intervals), heart rate, and blood pressure are essential.[18]
-
Central Nervous System: Detailed behavioral observations to detect any signs of sedation or extrapyramidal symptoms.[18]
-
General Toxicology: Standard parameters such as clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of major organs.[19]
Q4: Are there any known drug interactions that can exacerbate Droperidol toxicity?
A4: Yes, co-administration of Droperidol with other drugs that prolong the QT interval can increase the risk of cardiotoxicity.[8] These include certain antiarrhythmics, antipsychotics, antidepressants, and antibiotics. It is crucial to review the concomitant medications being administered in preclinical studies.
Data Presentation
Table 1: Dose-Dependent Effect of Droperidol on QTc Interval in a Human Study
| Droperidol Dose (mg/kg) | Median QTc Prolongation (ms) | Percentage Increase in QTc |
| 0.1 | 37 | 8.0% |
| 0.175 | 44 | 10.6% |
| 0.25 | 59 | 14.9% |
Data adapted from a study in surgical patients.[1]
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Safety Assessment in Telemetered Dogs
-
Animal Model: Purpose-bred male and female Beagle dogs, surgically implanted with telemetry transmitters for continuous ECG, blood pressure, and heart rate monitoring.
-
Acclimatization: Animals are acclimated to the study environment and procedures to minimize stress-related physiological changes.
-
Baseline Data Collection: Collect continuous baseline data for at least 24 hours prior to drug administration to establish normal diurnal variations.
-
Drug Administration: Administer Droperidol via intravenous infusion. A range of doses, including a vehicle control, should be tested. The infusion duration should be relevant to the intended clinical use.
-
Data Collection: Continuously record ECG, blood pressure, and heart rate for at least 24 hours post-dose.
-
Data Analysis: Analyze the data for changes in QT interval (corrected for heart rate using a species-specific formula, e.g., Van de Water's), PR interval, QRS duration, heart rate, and blood pressure. Compare dose groups to the vehicle control.
-
Clinical Observations: Conduct and record detailed clinical observations at regular intervals to assess for any adverse effects.
Mandatory Visualizations
References
- 1. Droperidol causes a dose-dependent prolongation of the QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. drugs.com [drugs.com]
- 4. droracle.ai [droracle.ai]
- 5. Antiemetic drugs: what to prescribe and when [australianprescriber.tg.org.au]
- 6. researchgate.net [researchgate.net]
- 7. Droperidol: cardiovascular toxicity and deaths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. medscape.com [medscape.com]
- 10. Droperidol - Wikipedia [en.wikipedia.org]
- 11. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. e-lactancia.org [e-lactancia.org]
- 13. researchgate.net [researchgate.net]
- 14. The subtype-specific effects of droperidol on action potential duration in cellular and computational models of long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of fentanyl and droperidol on canine left ventricular performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiovascular response to fentanyl-droperidol and atropine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Droperidol inhibits cardiac vagal efferents in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 19. Toxicology - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
Refining Dopropidil delivery methods for improved bioavailability
Technical Support Center: Dopropidil Delivery & Bioavailability
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals working to refine this compound delivery methods for improved bioavailability. This compound is a promising therapeutic agent, but like many Biopharmaceutics Classification System (BCS) Class II/IV compounds, its low aqueous solubility presents a significant hurdle to achieving optimal therapeutic efficacy.[1] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation and testing.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: We are observing high batch-to-batch variability and a low dissolution rate in our in-vitro dissolution tests for our this compound solid lipid nanoparticle (SLN) formulation. What are the potential causes and solutions?
Answer:
High variability and poor dissolution are common challenges when working with nanoparticle formulations. The root cause often lies in the formulation's physical instability or suboptimal manufacturing parameters.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Nanoparticle Size and Polydispersity Index (PDI): Large or aggregated particles will have a reduced surface area, leading to slower dissolution.
-
Solution: Immediately after production, measure particle size, PDI, and zeta potential. An ideal PDI should be < 0.3. If the PDI is high, optimize your homogenization speed/time or sonication parameters. Ensure your lipid and surfactant concentrations are optimal.
-
-
Drug Expulsion or Crystal Growth During Storage: this compound may be expelled from the lipid matrix over time, leading to the formation of larger, less soluble crystals.
-
Solution: Conduct a stability study at various temperature and humidity conditions (e.g., 4°C, 25°C/60% RH). Analyze samples using Differential Scanning Calorimetry (DSC) to check for changes in crystallinity. Consider incorporating a co-surfactant or a different lipid that has higher miscibility with this compound.
-
-
Inadequate Dissolution Method Parameters: The dissolution medium or apparatus settings may not be suitable for a nanoparticle formulation.
-
Solution: Ensure the dissolution medium contains a suitable surfactant (e.g., 0.5% SLS or Tween 80) to ensure sink conditions. Verify that the paddle speed (for USP Apparatus II) is not causing the nanoparticles to settle at the bottom of the vessel; a speed of 50-75 RPM is typical. Problems can also arise if analysts add the drug product to all vessels simultaneously in manual testing, causing sampling to occur outside the acceptable time window.[2]
-
Data Comparison: Batch-to-Batch Dissolution Variability
| Batch ID | Mean Particle Size (nm) | PDI | % this compound Dissolved at 60 min |
| DP-SLN-01 | 185 ± 5.2 | 0.21 | 85.4% |
| DP-SLN-02 | 350 ± 15.8 | 0.45 | 55.1% |
| DP-SLN-03 | 210 ± 8.1 | 0.25 | 81.9% |
| DP-SLN-04 | 415 ± 20.5 | 0.52 | 48.3% |
As shown in the table, batches with larger particle sizes and higher PDI values correlate with significantly lower dissolution rates.
Question 2: Our this compound nano-emulsion formulation showed promising in-vitro results, but the in-vivo pharmacokinetic (PK) study in rats revealed a very low Cmax and AUC. What could be the reason for this discrepancy?
Answer:
A poor in vitro-in vivo correlation (IVIVC) is a frequent and complex problem. It suggests that the formulation is not behaving in the physiological environment as predicted by in-vitro tests.
Possible Causes & Troubleshooting Steps:
-
In-Vivo Formulation Instability: The nano-emulsion may be breaking down in the harsh environment of the gastrointestinal (GI) tract due to pH changes or enzymatic degradation.
-
Solution: Test the stability of your formulation in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). Assess for any changes in droplet size or signs of drug precipitation. If instability is observed, consider using enteric-coated capsules to protect the formulation from stomach acid.
-
-
High First-Pass Metabolism: this compound may be extensively metabolized in the liver before it can reach systemic circulation.[3][4]
-
Solution: Investigate strategies that promote lymphatic absorption, which bypasses the portal vein and the liver.[5] This can be achieved by using long-chain triglycerides in your formulation. Nanoparticles with an adequate surface charge can be taken up by Peyer's patches in the gut epithelium and enter the lymphatic system.[5]
-
-
P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the GI lumen.[6]
-
Solution: Co-administer this compound with a known P-gp inhibitor (e.g., Verapamil, though for experimental purposes only) to confirm if efflux is the issue. If so, formulate with excipients that have P-gp inhibitory effects, such as certain grades of Polysorbate 80 or Cremophor EL.
-
Data Comparison: In-Vivo PK Parameters for Different Formulations
| Formulation | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| This compound (unformulated) | Oral | 25.3 | 2.0 | 150.7 |
| This compound Nano-emulsion | Oral | 95.8 | 4.0 | 780.2 |
| This compound SLN (LCT-based) | Oral | 210.5 | 4.0 | 2155.4 |
| This compound Solution | IV | 1550.0 | 0.1 | 4500.0 |
This hypothetical data shows that the Solid Lipid Nanoparticle (SLN) formulation using Long-Chain Triglycerides (LCT) significantly improved bioavailability (AUC) compared to the nano-emulsion, suggesting it may have better in-vivo stability or is leveraging lymphatic uptake.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Methodology: High-Shear Homogenization followed by Ultrasonication.
-
Lipid Phase Preparation:
-
Accurately weigh 500 mg of Glyceryl Monostearate (lipid) and 50 mg of this compound.
-
Place them in a beaker and heat to 75°C (approximately 10°C above the lipid's melting point) with gentle stirring until a clear, homogenous lipid melt is obtained.
-
-
Aqueous Phase Preparation:
-
Accurately weigh 250 mg of Polysorbate 80 (surfactant) and dissolve it in 50 mL of purified water.
-
Heat the aqueous phase to 75°C.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase drop-wise under high-shear homogenization (e.g., using an Ultra-Turrax) at 10,000 RPM for 15 minutes. This forms a coarse pre-emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the hot pre-emulsion to probe sonication for 20 minutes (40% amplitude, with 5-second on/off cycles) in an ice bath to prevent lipid recrystallization and degradation.
-
-
Cooling and Solidification:
-
Transfer the resulting nano-emulsion to a beaker and let it cool to room temperature under gentle magnetic stirring. The SLNs will form as the lipid solidifies.
-
Store the final SLN dispersion at 4°C.
-
Protocol 2: Caco-2 Cell Permeability Assay
Methodology: To assess the intestinal permeability of this compound formulations.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts (0.4 µm pore size) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). A TEER value > 250 Ω·cm² is generally considered acceptable.
-
-
Experiment Setup:
-
Wash the Caco-2 monolayers gently with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Add the this compound formulation (dispersed in HBSS) to the apical (AP) side of the Transwell insert.
-
Add fresh, drug-free HBSS to the basolateral (BL) side.
-
-
Sampling:
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side.
-
Immediately replace the removed volume with fresh, pre-warmed HBSS.
-
At the end of the experiment, take a sample from the apical side.
-
-
Quantification:
-
Analyze the concentration of this compound in all samples using a validated HPLC-UV or LC-MS/MS method.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration on the apical side.
-
-
Visualizations: Workflows and Pathways
Experimental Workflow for Formulation Screening
Caption: Workflow for screening and optimizing this compound formulations.
Troubleshooting Logic for Low Bioavailability
References
- 1. researchgate.net [researchgate.net]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. mdpi.com [mdpi.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability - Wikipedia [en.wikipedia.org]
Interpreting unexpected results in Dopropidil calcium signaling assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Dopropidil in calcium signaling assays. Given that this compound is a novel investigational compound, this guide is based on its hypothesized mechanism as a Gq-coupled G-protein coupled receptor (GPCR) agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected cellular response upon this compound stimulation?
A1: this compound is hypothesized to activate a Gq-coupled GPCR. This initiates a signaling cascade through Phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3).[1][2][3] IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol and resulting in a transient increase in intracellular calcium concentration ([Ca2+]i).[1][4] This rapid increase can be detected using calcium-sensitive fluorescent dyes like Fluo-4 AM.
Q2: My cells are not responding to this compound, but the positive control (e.g., ATP or Carbachol) works perfectly. What could be the issue?
A2: This is a common issue that points toward a problem with either the compound itself or its specific target receptor. Here are several troubleshooting steps:
-
Compound Integrity: Verify the integrity and concentration of your this compound stock. Consider preparing a fresh dilution from a new aliquot. Compounds can degrade with improper storage or multiple freeze-thaw cycles.[5]
-
Receptor Expression: Confirm that your cell line expresses the target receptor for this compound. Receptor expression levels can decrease with high cell passage numbers.[6] Ensure you are using cells within an optimal passage range.
-
Dose-Response Range: You may be using a concentration of this compound that is too low to elicit a response. It is crucial to perform a full dose-response curve to determine the optimal concentration range and the EC50 value.[6]
-
Partial Agonism: this compound might be a partial agonist, meaning it cannot elicit the full response of an endogenous ligand, even at saturating concentrations.[5] Compare the maximal response of this compound to a known full agonist for the target receptor.
Q3: I'm observing a high background fluorescence signal before adding this compound. What causes this and how can I fix it?
A3: High background fluorescence can mask the specific signal and reduce the assay window. Common causes include:
-
Incomplete Dye Hydrolysis: The AM ester form of calcium dyes (e.g., Fluo-4 AM) must be cleaved by intracellular esterases to become active and calcium-sensitive. Incomplete hydrolysis can lead to high background. Ensure the dye loading incubation time is sufficient (typically 45-60 minutes at 37°C).[5][7]
-
Extracellular Dye: Residual extracellular dye will contribute to background fluorescence. While many assay kits are "no-wash," a wash step after dye loading can sometimes be beneficial.[8] Alternatively, the use of a quencher dye that is membrane-impermeable can reduce extracellular signal.[9]
-
Dye Overloading: Using too high a concentration of the calcium indicator dye can lead to cytotoxic effects and high background. Titrate the dye concentration to find the optimal balance between signal intensity and background.[10]
-
Cell Health: Unhealthy or dying cells have compromised membrane integrity, leading to unregulated calcium influx and higher baseline fluorescence. Always start with a healthy, viable cell population.[6]
Q4: There is significant well-to-well variability in my assay plate. How can I improve consistency?
A4: Variability across a plate can invalidate results. Key factors to address are:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and careful pipetting to seed a consistent number of cells per well. Edge effects can be minimized by not using the outer wells of the plate or by filling them with sterile buffer.
-
Uneven Dye Loading: This can result from temperature gradients across the plate during incubation or from differences in cell density.[11] Ensure uniform temperature and check for even cell monolayers before adding the dye.
-
Instrumentation: Ensure the plate reader's injection system is functioning correctly and dispensing reagents evenly and at the same rate across the plate. Prime the injection tips before starting the read.
Q5: The response to this compound is very transient and I think my plate reader might be missing the peak. What should I do?
A5: Calcium signals, especially those mediated by GPCRs, can be extremely rapid.[1][6] If the signal peak is missed, the potency and efficacy of the compound can be misinterpreted.
-
Adjust Kinetic Read Time: Configure your instrument for a rapid kinetic read. Start recording fluorescence before and immediately upon compound addition to capture a stable baseline and the initial phase of the response.[6]
-
Increase Sampling Rate: A higher sampling frequency (e.g., one read per second) will provide better resolution of the transient peak.
-
Check for Receptor Desensitization: Rapid desensitization of the receptor can lead to a very short-lived signal.[6] This is a characteristic of the biological system and highlights the importance of capturing the early time points of the response.
Quantitative Data Summary
Effective analysis requires consistent and well-performing assays. The following tables show examples of expected data from a well-optimized this compound experiment compared to a problematic one.
Table 1: this compound Dose-Response Analysis
| Parameter | Optimized Assay | Problematic Assay | Potential Cause of Discrepancy |
| Positive Control EC50 | 15 nM | 450 nM | Degradation of positive control reagent.[5] |
| This compound EC50 | 120 nM | > 10 µM | Compound degradation or incorrect concentration range tested.[6] |
| Max Response (% of Control) | 95% | 40% | Partial agonism, or peak response missed by instrument.[5] |
| Z'-factor | 0.8 | 0.3 | High variability due to inconsistent cell seeding or dye loading.[5] |
Table 2: Antagonist Inhibition of this compound Response
| Parameter | Expected Result | Unexpected Result | Potential Cause of Discrepancy |
| This compound (EC80) Response | Consistent Signal | High Variability | Inconsistent pipetting or cell plating. |
| Antagonist IC50 | 50 nM | 2 µM | Incorrect antagonist dilutions; non-equilibrium conditions.[1] |
| Complete Inhibition | Yes (>95%) | No (60% max) | Antagonist may not be competitive or may have off-target effects. |
Experimental Protocols
Protocol: Fluo-4 AM Calcium Mobilization Assay
This protocol provides a standard workflow for measuring this compound-induced calcium mobilization in a cell line endogenously or recombinantly expressing the target GPCR.
-
Cell Preparation (Day 1):
-
Seed cells (e.g., HEK293 or CHO cells expressing the target receptor) into a 96-well, black-walled, clear-bottom plate.
-
A typical seeding density is 40,000–80,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading (Day 2):
-
Prepare a 2X Fluo-4 AM loading solution in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). The final dye concentration should be optimized, but a starting point of 2-4 µM is common.
-
An anion-transport inhibitor like probenecid (B1678239) (1–2.5 mM) can be included to prevent dye leakage from the cells.[10][12]
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light. Some cell types may require loading at room temperature to prevent dye compartmentalization.[10]
-
-
Compound Preparation (During Incubation):
-
Prepare serial dilutions of this compound and any antagonists or control compounds in the assay buffer. This is typically done in a separate 96-well plate.
-
The final concentration in the assay will be diluted upon addition, so prepare concentrations accordingly (e.g., 5X final concentration if adding 25 µL to 100 µL).
-
-
Signal Detection:
-
Place the cell plate and the compound plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument parameters for Fluo-4 (Excitation: ~485 nm, Emission: ~525 nm).
-
Establish a stable baseline fluorescence reading for 10–20 seconds.
-
Configure the instrument to add the this compound solution (or antagonist followed by agonist) to the cell plate.
-
Continue recording the fluorescence signal kinetically for at least 60–180 seconds to capture the full response profile.
-
-
Data Analysis:
-
Calculate the response by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data, for example, by setting the response to a maximal concentration of a positive control as 100% and buffer-only wells as 0%.
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistical equation to determine EC50 or IC50 values.
-
Visualizations
Hypothesized this compound Signaling Pathway
References
- 1. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium signaling - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fluoresceintsa.com [fluoresceintsa.com]
- 8. ibidi.com [ibidi.com]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 12. Why are my cells leaking Fluo-4 AM? | AAT Bioquest [aatbio.com]
Validation & Comparative
Comparative Analysis of Dopropidil and Diltiazem for Anti-Anginal Efficacy: A Review of Available Evidence
A direct comparative study on the anti-anginal effects of Dopropidil versus Diltiazem (B1670644) is not available in the current body of scientific literature. While extensive research exists for Diltiazem, a well-established calcium channel blocker, information and comparative clinical trial data for this compound are lacking.
Diltiazem is a widely prescribed medication for the management of angina pectoris (chest pain), hypertension, and certain arrhythmias.[1][2] Its therapeutic effects are attributed to its action as a calcium channel blocker, specifically targeting the L-type calcium channels in cardiac and vascular smooth muscle cells.[1] By inhibiting the influx of calcium ions, Diltiazem induces vasodilation, particularly in coronary and peripheral arteries, which improves oxygen supply to the heart muscle.[1] Additionally, it exerts negative inotropic and chronotropic effects, reducing myocardial contractility and heart rate, which in turn decreases the heart's oxygen demand.[3][4]
Clinical studies have consistently demonstrated the efficacy of Diltiazem in managing various forms of angina. It is effective for stable angina (exercise-induced), variant angina (due to coronary artery spasm), and unstable angina.[3] Its anti-anginal mechanism involves both increasing myocardial oxygen supply through coronary artery dilatation and decreasing myocardial oxygen demand via its hemodynamic effects.[5]
In the absence of direct comparative data for this compound, this guide will focus on the established properties and clinical evidence for Diltiazem.
Diltiazem: Mechanism of Action and Clinical Efficacy
Diltiazem belongs to the non-dihydropyridine class of calcium channel blockers.[3] Its primary mechanism involves the blockade of L-type calcium channels, leading to a reduction in calcium influx into cardiac and vascular smooth muscle cells.[1] This action results in several key physiological effects beneficial for patients with angina:
-
Coronary and Peripheral Vasodilation: By relaxing the smooth muscle in the walls of arteries, Diltiazem increases coronary blood flow and reduces systemic vascular resistance (afterload).[1][3] This dual action enhances oxygen delivery to the myocardium and lessens the workload of the heart.
-
Negative Chronotropic and Inotropic Effects: Diltiazem slows the heart rate by depressing the sinoatrial (SA) node and slows conduction through the atrioventricular (AV) node.[3] It also reduces the force of myocardial contraction. These effects collectively decrease myocardial oxygen consumption.[3][4]
The signaling pathway for Diltiazem's action is initiated by its binding to the alpha-1 subunit of the L-type calcium channels. This binding obstructs the channel, preventing the influx of extracellular calcium that is necessary for muscle contraction.
Signaling Pathway of Diltiazem
Caption: Signaling pathway of Diltiazem in producing its anti-anginal effects.
Experimental Protocols for Assessing Anti-Anginal Efficacy
Evaluating the efficacy of anti-anginal drugs typically involves a combination of subjective patient reporting and objective physiological measurements. Standard experimental protocols used in clinical trials for drugs like Diltiazem include:
-
Patient Selection: Participants with a documented history of stable angina pectoris, often with evidence of coronary artery disease, are recruited. A baseline period is established to record the frequency of angina attacks and nitroglycerin consumption.
-
Study Design: A common design is a multicenter, randomized, double-blind, placebo-controlled, parallel-group or crossover study.[6]
-
Treatment Protocol:
-
Washout Period: Previous anti-anginal medications are discontinued.
-
Placebo Lead-in: A single-blind placebo phase helps establish a stable baseline for angina frequency and exercise tolerance.
-
Randomization and Titration: Patients are randomly assigned to receive either the investigational drug (e.g., Diltiazem) or a placebo. The drug dosage is often titrated upwards over a period to achieve optimal therapeutic effect while monitoring for adverse events.
-
Treatment Phase: Patients continue on the assigned treatment for a specified duration (e.g., several weeks).
-
-
Efficacy Endpoints:
-
Frequency of Angina Attacks: Patients record the number of angina attacks in a diary.
-
Nitroglycerin Consumption: The number of sublingual nitroglycerin tablets or sprays used for acute angina relief is tracked.
-
Exercise Tolerance Testing (ETT): A standardized exercise test (e.g., treadmill or bicycle ergometer) is performed at baseline and at the end of the treatment period. Key parameters measured include:
-
Time to onset of angina.
-
Time to 1 mm ST-segment depression on the electrocardiogram (ECG).
-
Total exercise duration.
-
-
Experimental Workflow for a Comparative Anti-Anginal Drug Trial
Caption: A typical experimental workflow for a clinical trial comparing anti-anginal drugs.
Quantitative Data on Diltiazem Efficacy
The following table summarizes data from a representative clinical trial evaluating the efficacy of Diltiazem in patients with stable angina pectoris.
| Efficacy Parameter | Baseline (Placebo Lead-in) | Diltiazem Treatment | Placebo Treatment |
| Weekly Angina Attack Rate | High | Significantly Reduced | Reduced, but less than Diltiazem |
| Weekly Nitroglycerin Consumption | High | Significantly Reduced | Reduced, but less than Diltiazem |
| Total Exercise Duration (seconds) | Baseline Value | Statistically Greater than Baseline | No Significant Change from Baseline |
Note: This table is a qualitative summary based on the findings of a multicenter study on Diltiazem.[6] Specific numerical values are not provided in the source abstract.
Conclusion
Diltiazem is a well-characterized anti-anginal agent with a clear mechanism of action and proven clinical efficacy. It serves as a cornerstone in the management of various types of angina.[4] A comprehensive comparison with this compound is not possible at this time due to the lack of available scientific data and clinical studies for this compound. Future research, including head-to-head clinical trials, would be necessary to establish the comparative anti-anginal effects of this compound and Diltiazem. Such studies would need to follow rigorous experimental protocols to ensure the validity and reliability of the findings.
References
- 1. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 2. Diltiazem: MedlinePlus Drug Information [medlineplus.gov]
- 3. Diltiazem - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Diltiazem. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of diltiazem hydrochloride for the treatment of stable angina pectoris: report of a cooperative clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dopropidil and Verapamil on Myocardial Contractility
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Calcium Modulating Agents
This guide provides a comprehensive comparison of the efficacy of Dopropidil and Verapamil (B1683045) on myocardial contractility, drawing upon available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a detailed examination of the mechanisms of action, and experimental findings related to these two cardiovascular drugs.
Executive Summary
This compound, a novel antianginal agent, and Verapamil, a well-established calcium channel blocker, both exert effects on myocardial contractility through the modulation of calcium ion flux. While Verapamil is known for its distinct negative inotropic effects, data suggests that this compound's impact on the force of heart muscle contraction is minimal. This guide will delve into the available quantitative data, detail the experimental protocols used to assess these effects, and visualize the underlying signaling pathways.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data on the effects of this compound and Verapamil on myocardial contractility. It is important to note that direct comparative studies providing dose-response curves for both drugs under the same experimental conditions are limited in the current literature. The data presented here is compiled from various in vitro and in vivo studies.
| Parameter | This compound | Verapamil | Source |
| Negative Inotropic Effect | Minimal or absent in anesthetized dogs.[1] | Potent negative inotropic effect.[2][3][4][5] | [1][2][3][4][5] |
| IC50 for Inhibition of Contraction | Not explicitly reported in available literature. | 8.3 x 10-7 M (in cultured chick embryo ventricular cells).[6] | [6] |
| Mechanism of Action | Inhibits the 'slow' inward calcium current; suggests intracellular calcium antagonistic actions.[1] | Blocks L-type calcium channels, reducing calcium influx into myocardial cells.[5][7] | [1][5][7] |
Signaling Pathways and Mechanisms of Action
Both this compound and Verapamil influence myocardial contractility by interfering with the cellular mechanisms that regulate intracellular calcium concentration.
Verapamil's Mechanism of Action: Verapamil, a phenylalkylamine, primarily blocks voltage-gated L-type calcium channels in cardiac muscle cells.[5][7] This blockade reduces the influx of calcium ions during the plateau phase of the cardiac action potential. The decreased intracellular calcium concentration leads to reduced binding of calcium to troponin C, which in turn lessens the interaction between actin and myosin filaments, resulting in a weaker myocardial contraction (negative inotropy).
This compound's Mechanism of Action: this compound is described as a calcium modulating agent that inhibits the 'slow' inward calcium current, similar to calcium channel blockers.[1] Furthermore, it is suggested to have substantial intracellular calcium antagonistic actions, possibly affecting calcium release from or uptake into the sarcoplasmic reticulum.[1] However, the precise molecular targets and the full extent of its intracellular effects require further elucidation.
Caption: Signaling pathway of myocardial contraction and points of inhibition by Verapamil and this compound.
Experimental Protocols
The assessment of myocardial contractility is typically conducted using in vitro preparations of cardiac muscle. A common and well-established method involves the use of isolated papillary muscles.
Isolated Papillary Muscle Preparation:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in a cardioplegic solution to arrest contraction and prevent ischemic damage.
-
Muscle Isolation: The left ventricle is opened, and the papillary muscle is carefully dissected. Sutures are attached to both ends of the muscle.
-
Mounting: The muscle is mounted in an organ bath containing Krebs-Henseleit buffer, maintained at a physiological temperature and continuously gassed with 95% O₂ and 5% CO₂. One end of the muscle is attached to a fixed hook, and the other to a force transducer.
-
Stimulation and Recording: The muscle is electrically stimulated to contract at a set frequency. The force of contraction is recorded by the transducer and analyzed for parameters such as peak tension, time to peak tension, and relaxation time.
-
Drug Application: After a stabilization period, the drug of interest (this compound or Verapamil) is added to the organ bath in increasing concentrations to generate a dose-response curve.
Caption: Workflow for in vitro assessment of myocardial contractility using isolated papillary muscle.
Discussion and Conclusion
The available evidence indicates a significant difference in the negative inotropic profiles of this compound and Verapamil. Verapamil is a potent negative inotrope, a direct consequence of its primary mechanism of blocking L-type calcium channels. This effect is well-documented and quantifiable. In contrast, this compound is reported to have minimal to no negative inotropic effect at therapeutic concentrations.
The mechanism of this compound, while also involving modulation of calcium, appears to be more complex and may include intracellular actions that differentiate it from classical calcium channel blockers like Verapamil. The lack of significant negative inotropy could be a potential therapeutic advantage for this compound in clinical scenarios where preserving myocardial contractility is crucial.
Further head-to-head comparative studies using standardized in vitro models, such as the isolated papillary muscle preparation, are warranted to generate comprehensive dose-response data for this compound. This would allow for a more precise quantitative comparison with Verapamil and a better understanding of this compound's unique pharmacological profile. Such studies would be invaluable for guiding future drug development and clinical applications in the management of cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Negative inotropic activity of the calcium antagonists isradipine, nifedipine, diltiazem, and verapamil in diseased human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The haemodynamic effects of nifedipine, verapamil and diltiazem in patients with coronary artery disease. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential cardiovascular effects of calcium channel blocking agents: potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Comparison of negative inotropic potency, reversibility, and effects on calcium influx of six calcium channel antagonists in cultured myocardial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
Validating the Anti-Ischemic Efficacy of Propafenone in a Porcine Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-ischemic properties of Propafenone, a Class Ic antiarrhythmic agent, within a porcine model of myocardial ischemia. While direct and extensive porcine data for Propafenone is limited, this document extrapolates from its known mechanisms and data from other species to present a framework for its validation. The guide compares its potential efficacy against other established anti-ischemic agents and details the necessary experimental protocols for such a validation study.
Comparative Efficacy of Anti-Ischemic Agents
The following tables summarize the expected and observed effects of Propafenone and comparator agents on key cardiovascular parameters during myocardial ischemia in a porcine model. Data for Propafenone is inferred from its mechanism of action and studies in other species, highlighting the need for direct validation in a porcine model.
Table 1: Hemodynamic Effects of Anti-Ischemic Agents in a Porcine Model of Myocardial Ischemia
| Parameter | Propafenone (Expected) | Bisoprolol (Observed)[1] | Ivabradine (Observed) | Vehicle/Control |
| Heart Rate (bpm) | ↓ | ↓↓ | ↓↓ | ↔ |
| Mean Arterial Pressure (mmHg) | ↔/↓ | ↓ | ↔ | ↔ |
| Left Ventricular dP/dtmax | ↓ | ↓ | ↔ | ↓ |
| Myocardial Perfusion (Ischemic Zone) | ↑ | ↑ | ↑ | ↓↓ |
Data for Ivabradine is inferred from studies on its heart rate-reducing effects in ischemic models.
Table 2: Effects on Myocardial Injury and Function
| Parameter | Propafenone (Expected) | Substance P (Observed)[2] | HNG (Mitochondrial-Derived Peptide) (Observed)[3] | Vehicle/Control |
| Infarct Size (% of Area at Risk) | ↓ | ↓ (2.4% vs 5.7%) | ↓ (33.7% vs 56.8%) | Baseline |
| Left Ventricular Ejection Fraction (%) | ↑ | ↑ (Early post-MI) | ↑ | ↓ |
| Arrhythmia Incidence | ↓↓ | No significant difference reported | No significant difference reported | ↑↑ |
| Myocardial Wall Thickening (%) | ↔/↓ | Not Reported | Not Reported | ↓ (from 41% to 9%)[1] |
Experimental Protocols
A robust validation of Propafenone's anti-ischemic properties in a porcine model requires a well-defined experimental protocol. The following is a synthesized methodology based on established practices.
Animal Model and Preparation
-
Species: Domestic swine (e.g., Yorkshire or Landrace) or minipigs are suitable due to the anatomical and physiological similarities of their cardiovascular systems to humans[4][5].
-
Anesthesia: Anesthesia is crucial for hemodynamic stability. A combination of induction agents (e.g., ketamine/xylazine) and maintenance with inhaled anesthetics (e.g., isoflurane (B1672236) or sevoflurane) is common. Continuous monitoring of vital signs is essential[4].
-
Surgical Preparation: A closed-chest model is often preferred as it more closely mimics the clinical scenario. Percutaneous femoral artery and vein access are established for catheterization, pressure monitoring, and drug administration.
Induction of Myocardial Ischemia
-
Method: The most common method is the percutaneous transluminal coronary angioplasty (PTCA) balloon catheter-induced occlusion of a major coronary artery, typically the left anterior descending (LAD) artery[4].
-
Duration: A 60-90 minute occlusion period followed by reperfusion is standard for inducing a significant but recoverable myocardial infarction[3]. The duration can be adjusted to modulate the severity of the ischemic injury[6].
Drug Administration
-
Propafenone: A clinically relevant dose should be administered intravenously prior to the induction of ischemia or just before reperfusion to assess its protective effects.
-
Comparator Agents: Drugs like Bisoprolol or Ivabradine should be administered following established protocols from previous porcine studies to provide a benchmark for comparison.
-
Vehicle Control: A saline or other appropriate vehicle-treated group is essential as a negative control.
Data Collection and Analysis
-
Hemodynamics: Continuous monitoring of heart rate, arterial blood pressure, and left ventricular pressure (via a pigtail catheter) to calculate dP/dtmax.
-
Myocardial Perfusion: Regional myocardial blood flow can be assessed using colored microspheres or advanced imaging techniques.
-
Cardiac Function: Echocardiography is used to measure left ventricular ejection fraction and wall motion abnormalities.
-
Infarct Size Assessment: At the end of the experiment (e.g., 48 hours post-reperfusion), the heart is excised. The area at risk is delineated by dye injection, and the infarct size is determined by triphenyltetrazolium (B181601) chloride (TTC) staining[3][7].
-
Arrhythmia Monitoring: Continuous ECG monitoring to quantify the incidence and severity of ischemic and reperfusion-induced arrhythmias.
Signaling Pathways and Mechanisms of Action
Propafenone's Primary Mechanism of Action
Propafenone is a Class Ic antiarrhythmic that primarily acts by blocking the fast inward sodium channels (NaV1.5) in cardiomyocytes[8][9][10]. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. In the context of ischemia, this can help to prevent re-entrant arrhythmias that are often triggered by slowed and heterogeneous conduction in the ischemic border zone. Additionally, Propafenone exhibits weak β-adrenergic blocking activity, which can contribute to its anti-ischemic effects by reducing heart rate and myocardial oxygen demand[9][11].
Caption: Mechanism of Propafenone's anti-ischemic effects.
Experimental Workflow
The following diagram illustrates the typical workflow for validating an anti-ischemic agent in a porcine model.
Caption: Experimental workflow for porcine myocardial ischemia studies.
Conclusion
While Propafenone's primary indication is for the treatment of arrhythmias, its mechanism of action suggests potential anti-ischemic benefits. The porcine model of myocardial ischemia provides a clinically relevant platform to validate these properties. This guide outlines a comparative framework and detailed experimental protocols to facilitate such research. Further studies are warranted to definitively establish the efficacy of Propafenone in reducing myocardial ischemic injury and to compare its performance against other anti-ischemic therapies.
References
- 1. Bisoprolol improves perfusion of ischaemic myocardium in anaesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective effect of substance P in a porcine model of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of a Novel Mitochondrial-Derived Peptide in a Porcine Model of Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anesthesia Protocols used to Create Ischemia Reperfusion Myocardial Infarcts in Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac rehabilitation in porcine models: Advances in therapeutic strategies for ischemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myocardial reperfusion in the pig heart model: infarct size and duration of coronary occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A porcine model of ischemic heart failure produced by intracoronary injection of ethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Propafenone - Wikipedia [en.wikipedia.org]
- 10. Antiarrhythmic drugs: Propafenone | Pharmacology Mentor [pharmacologymentor.com]
- 11. Propafenone. A reappraisal of its pharmacology, pharmacokinetics and therapeutic use in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Toxicology and Safety Profile of Dopropidil: A Comparative Guide
A comprehensive preclinical toxicology assessment is paramount in the early stages of drug development to identify potential safety concerns before human trials. This guide provides a comparative overview of the available preclinical safety data for Dopropidil, a novel anti-anginal agent, alongside more established drugs with similar indications, Perhexiline and Ivabradine. It is important to note that publicly available preclinical toxicology data for this compound is limited. This guide, therefore, aims to provide a comparative framework based on the available information for its alternatives, highlighting the data gaps for this compound.
This compound is an anti-anginal agent that acts as a calcium regulator.[1] In preclinical studies, it has demonstrated anti-ischemic effects in various animal models.[1] While its efficacy is being explored, a thorough evaluation of its safety profile is crucial for its potential clinical development. This guide summarizes the known toxicological data for this compound and compares it with Perhexiline and Ivabradine, offering insights for researchers and drug development professionals.
Comparative Toxicology Data
The following tables summarize the available preclinical toxicology data for this compound and its comparators. It is critical to note the significant data gaps for this compound across most standard toxicological endpoints.
Table 1: Acute Toxicity
| Compound | Species | Route | LD50 | Key Findings |
| This compound | Mouse | Oral | >600 mg/kg[2] | Details of toxic effects other than lethal dose value were not reported.[2] |
| Perhexiline | Data Not Available | - | - | - |
| Ivabradine | Data Not Available | - | - | - |
Table 2: Repeated-Dose Toxicity
| Compound | Species | Duration | NOAEL | Target Organs of Toxicity | Key Findings |
| This compound | Data Not Available | - | - | - | - |
| Perhexiline | Rat, Dog | Up to 52 weeks | - | Liver, Nerves | Hepatotoxicity and neurotoxicity are known side effects.[1][3][4][5] |
| Ivabradine | Rat, Dog | Up to 52 weeks | - | Heart, Eyes | Myocardial lesions and effects on the eye have been observed.[6] |
Table 3: Genotoxicity
| Compound | Ames Test | In Vitro Mammalian Cell Assay | In Vivo Micronucleus Test | Overall Assessment |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Perhexiline | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Ivabradine | Data Not Available | Data Not Available | Data Not Available | No drug-related neoplasms were found in carcinogenicity studies, suggesting a lack of genotoxic potential.[6] |
Table 4: Carcinogenicity
| Compound | Species | Duration | Key Findings |
| This compound | Data Not Available | - | - |
| Perhexiline | Data Not Available | - | - |
| Ivabradine | Rat, Mouse | 2 years | No drug-related neoplasms were observed.[6] |
Table 5: Reproductive and Developmental Toxicity
| Compound | Species | Study Type | Key Findings |
| This compound | Data Not Available | - | - |
| Perhexiline | Data Not Available | - | - |
| Ivabradine | Rat | Embryo-fetal development | Embryo-fetal toxicity and teratogenic effects, including abnormal heart shape and septal defects, were observed.[6] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of new drug candidates are guided by international regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Below are generalized methodologies for key preclinical toxicology studies.
Acute Toxicity Study (e.g., OECD 423)
-
Objective: To determine the median lethal dose (LD50) and identify potential target organs for acute toxicity.
-
Species: Typically rodents (e.g., rats or mice).
-
Procedure: A single high dose of the test substance is administered to a small group of animals via a relevant route of exposure (e.g., oral, intravenous). The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathological findings at necropsy.
Repeated-Dose Toxicity Study (e.g., OECD 407, 408)
-
Objective: To evaluate the toxic effects of a substance after repeated administration over a defined period (e.g., 28 or 90 days).
-
Species: One rodent and one non-rodent species are typically required.
-
Procedure: The test substance is administered daily at three or more dose levels to groups of animals for the specified duration. A control group receives the vehicle only.
-
Endpoints: Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues. The No-Observed-Adverse-Effect Level (NOAEL) is determined from these data.
Genotoxicity Testing (ICH S2(R1))
-
Objective: To assess the potential of a substance to cause genetic mutations or chromosomal damage.
-
Standard Battery of Tests:
-
Ames Test (OECD 471): A bacterial reverse mutation assay to detect gene mutations.
-
In Vitro Mammalian Cell Assay (e.g., Mouse Lymphoma Assay (OECD 490) or Chromosomal Aberration Test (OECD 473)): To assess for gene mutations or chromosomal damage in mammalian cells.
-
In Vivo Genotoxicity Assay (e.g., Micronucleus Test (OECD 474)): To detect chromosomal damage in the bone marrow of rodents.
-
Carcinogenicity Study (ICH S1)
-
Objective: To assess the tumorigenic potential of a substance after long-term exposure.
-
Species: Typically long-term studies (e.g., 2 years) in two rodent species (e.g., rat and mouse).
-
Procedure: The test substance is administered daily over the lifespan of the animals.
-
Endpoints: Incidence and type of tumors, survival rates, body weight, and histopathological examination of all tissues.
Reproductive and Developmental Toxicity Studies (ICH S5(R3))
-
Objective: To evaluate the potential effects of a substance on fertility, pregnancy, and fetal and postnatal development.
-
Study Types:
-
Fertility and Early Embryonic Development: To assess effects on male and female reproductive function.
-
Embryo-fetal Development: To evaluate toxicity to the developing fetus during organogenesis.
-
Pre- and Postnatal Development: To assess effects on the offspring from conception through weaning.
-
Visualizing Preclinical Workflows and Pathways
Understanding the logical flow of preclinical safety assessment and potential mechanisms of toxicity is crucial. The following diagrams, generated using Graphviz, illustrate a typical preclinical toxicology workflow and a hypothetical signaling pathway for drug-induced cardiotoxicity.
A generalized workflow for preclinical toxicology testing.
A hypothetical signaling pathway for drug-induced cardiotoxicity.
Conclusion
The preclinical safety assessment of a new chemical entity is a critical and data-intensive process. While this compound shows promise as an anti-anginal agent, the current lack of publicly available, comprehensive preclinical toxicology data makes a thorough safety evaluation challenging. The data on comparator drugs, Perhexiline and Ivabradine, highlight the potential for target organ toxicities, such as hepatotoxicity, neurotoxicity, and cardiotoxicity, which are crucial areas of investigation for any new anti-anginal drug.
For researchers and drug development professionals, this guide underscores the necessity of conducting a full battery of preclinical toxicology studies in accordance with international guidelines. The provided comparative data and generalized protocols offer a valuable framework for designing and interpreting such studies. Further investigation into the preclinical safety profile of this compound is essential to determine its potential risks and to support its continued development as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A mechanism of perhexiline’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perhexiline - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Dopropidil's Anti-Anginal Action: A Comparative Analysis of its Intracellular Calcium Antagonism
A Cross-Study Validation of Dopropidil's Unique Mechanism of Action Against Established Anti-Anginal Therapies
For researchers, scientists, and drug development professionals navigating the landscape of anti-anginal therapeutics, a deep understanding of a compound's mechanism of action is paramount. This compound, a novel agent in this class, presents a unique profile as an intracellular calcium antagonist. This guide provides a comprehensive comparison of this compound with established calcium channel blockers, Verapamil (B1683045) and Nifedipine (B1678770), supported by available experimental data to elucidate its distinct pharmacological effects.
Mechanism of Action: A Focus on Intracellular Calcium Modulation
This compound is characterized as an anti-anginal calcium regulator with prominent intracellular calcium antagonist activity.[1][2] Unlike traditional calcium channel blockers that primarily target L-type calcium channels on the cell membrane, this compound's mechanism is thought to involve the modulation of calcium release from intracellular stores within vascular smooth muscle cells. This action leads to vasodilation and subsequent relief of angina pectoris.
In contrast, Verapamil (a phenylalkylamine) and Nifedipine (a dihydropyridine) exert their effects by directly blocking the influx of extracellular calcium through voltage-gated L-type calcium channels.[3][4] This inhibition of calcium entry into cardiac and vascular smooth muscle cells results in coronary and peripheral vasodilation, as well as a reduction in myocardial contractility and heart rate (more pronounced with Verapamil).[1][5][6]
Comparative Efficacy: Insights from In Vitro and Clinical Studies
To objectively assess the relative potency and efficacy of this compound, this guide summarizes key quantitative data from preclinical and clinical investigations.
In Vitro Vasodilatory Effects
The inhibitory effects of this compound, Verapamil, and Nifedipine on vasoconstriction induced by different agonists provide valuable insights into their mechanisms and potency.
| Drug | Agonist | Preparation | IC50 (µM) | Reference |
| This compound | Caffeine | Rabbit Renal Artery (in Ca2+-free medium) | 30.0 | [2][7] |
| This compound | Norepinephrine (B1679862) (NE) | - | 2.7 and 29.8 | [2][7] |
| Verapamil | Norepinephrine (NE) | - | - | [8] |
| Nifedipine | Norepinephrine (NE) | - | - | [9][10][11][12] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across studies. The table highlights the need for head-to-head comparative studies under identical protocols. This compound's inhibition of caffeine-induced contractions in a calcium-free medium strongly suggests its action on intracellular calcium release.[2][7]
Clinical Efficacy in Angina Pectoris
Clinical trials provide the ultimate validation of an anti-anginal drug's efficacy. While direct head-to-head trials involving this compound are limited, comparative studies between Verapamil and Nifedipine offer a benchmark for evaluating potential clinical performance.
| Drug | Study Design | Key Findings | Reference |
| Verapamil vs. Nifedipine | Double-blind, randomized trial | Both drugs were equally effective in treating angina, but side effects were more common with Nifedipine. | [1] |
| Verapamil vs. Nifedipine | Double-blind, crossover study | Verapamil reduced mean diastolic blood pressure significantly more than Nifedipine. | [5] |
| Verapamil vs. Nifedipine | Double-blind, randomized crossover trial | The mean exercise time to produce angina improved more with Verapamil than with Nifedipine. | [13] |
| This compound | - | Reduces electrical, biochemical, and mechanical disturbances induced by ischemia in anesthetized dogs. Reduces resting heart rate in conscious dogs. | [2][14] |
These clinical findings underscore the comparable efficacy of Verapamil and Nifedipine in managing angina, although with different side-effect profiles.[1][5][13] Preclinical data on this compound suggests promising anti-ischemic effects that warrant further clinical investigation.[2][14]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action, the following diagrams illustrate the proposed signaling pathways and a general experimental workflow for assessing vasodilation.
References
- 1. Calcium antagonist drugs in chronic stable angina. Comparison of verapamil and nifedipine. | Heart [heart.bmj.com]
- 2. This compound | Calcium Channel | TargetMol [targetmol.com]
- 3. Pharmacology of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium antagonists. Pharmacodynamic effects and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verapamil compared with nifedipine in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the direct effects of nifedipine and verapamil on the electrical activity of the sinoatrial and atrioventricular nodes of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Verapamil, diltiazem and nifedipine block the depolarization-induced potentiation of norepinephrine contractions in rabbit aorta and porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nifedipine attenuates both alpha-1 and alpha-2 adrenoceptor-mediated pressor and vasoconstrictor responses in conscious dogs and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium channel blockade with nifedipine reduces the systemic and the pulmonary vascular reactivity to adrenergic activation in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of oral administration of nifedipine on neuropeptide Y- and noradrenaline-induced vasoconstriction in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preferential inhibitory effect of nifedipine on angiotensin II-induced renal vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized double-blind comparison of verapamil and nifedipine in chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | CAS#:79700-61-1 | Chemsrc [chemsrc.com]
Evaluating the specificity of Dopropidil against different calcium channel subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of Dopropidil's specificity against different calcium channel subtypes, juxtaposed with established calcium channel blockers. While direct quantitative data on this compound's interaction with specific calcium channel subtypes remains limited in publicly accessible literature, this document synthesizes available information and presents a framework for its potential evaluation.
This compound is characterized as a novel anti-anginal agent with intracellular calcium antagonist activity.[1][2][3] Its mechanism is attributed to the modulation of calcium ion movement, though its precise interaction with specific voltage-gated calcium channel subtypes, such as L-type, T-type, and N-type, is not extensively documented. This guide aims to provide a comparative perspective by presenting the known inhibitory concentrations of this compound on cellular functions sensitive to calcium influx, alongside the more defined subtype-specific data of well-known calcium channel blockers.
Comparative Analysis of Inhibitory Concentrations
The following table summarizes the available IC50 values for this compound and other prominent calcium channel blockers. It is crucial to note that the data for this compound reflects the inhibition of physiological responses rather than direct binding to or inhibition of specific calcium channel subtypes. This indirect assessment contrasts with the more direct measurements available for comparator drugs.
| Drug | L-type (CaV1.x) IC50 | T-type (CaV3.x) IC50 | N-type (CaV2.2) IC50 | Other Reported IC50 Values |
| This compound | Not Reported | Not Reported | Not Reported | Inhibition of Norepinephrine-induced responses: 2.7 µM and 29.8 µM[1][2][3]Inhibition of Veratrine-induced diastolic tension: 2.8 µM[1][2][3]Inhibition of Caffeine-induced contractions: 30.0 µM[1][2][3] |
| Nifedipine (B1678770) | 0.3 µM (guinea pig ventricular myocytes)[4] | Generally considered to have little effect on T-type channels[5] | > 10 µM (rat sympathetic neurons)[6] | 1.85 nM (cerebral artery myocytes in 2mM Ba²⁺)[7] |
| Verapamil | ~10 µM (L-type channels)[8] | ~20 µM (T-type channels)[8] | Not widely reported | Blocks Kv1.3 with an IC50 of 8 µM[8] |
| Diltiazem | 10.4 µM (use-dependent block)[9] | Not widely reported to have high affinity | Not widely reported | |
| Amlodipine (B1666008) | Low nM range (vascular smooth muscle)[10] | Blocks T-type channels[5] | 2.7 µM (at -60mV)[11] |
Note: IC50 values can vary significantly based on the experimental conditions, tissue type, and specific channel isoform being studied. The data presented is for comparative purposes and should be interpreted within the context of the cited studies.
Experimental Protocols
To evaluate the specificity of a compound like this compound against different calcium channel subtypes, two primary experimental approaches are widely employed:
Patch-Clamp Electrophysiology
This is the gold-standard method for directly measuring the effect of a compound on the function of ion channels.
Objective: To determine the concentration-dependent inhibitory effect of a test compound on specific calcium channel subtypes (L-, T-, N-type, etc.) expressed in a cellular system.
Methodology:
-
Cell Culture: Utilize a cell line (e.g., HEK293 or CHO cells) stably transfected to express a specific human calcium channel subtype (e.g., CaV1.2 for L-type, CaV3.2 for T-type, or CaV2.2 for N-type).
-
Whole-Cell Patch-Clamp Recording:
-
Isolate individual cells for recording.
-
Use a glass micropipette to form a high-resistance seal with the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior (whole-cell configuration).
-
Maintain the cell membrane potential at a holding potential where the channels are predominantly in a closed state (e.g., -80 mV).
-
Apply depolarizing voltage steps to elicit inward calcium currents through the expressed channels.
-
Record the baseline current in the absence of the test compound.
-
-
Compound Application: Perfuse the cell with increasing concentrations of the test compound (e.g., this compound).
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Plot the percentage of current inhibition against the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Radioligand Binding Assays
This method assesses the ability of a test compound to displace a known radiolabeled ligand that binds to a specific calcium channel subtype.
Objective: To determine the binding affinity (Ki) of a test compound for a specific calcium channel subtype.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express a high density of the target calcium channel subtype.
-
Radioligand: Select a radiolabeled ligand with high affinity and specificity for the target channel (e.g., [³H]nitrendipine for L-type channels).
-
Competition Binding Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
-
Separation and Counting: Separate the bound from the free radioligand by rapid filtration. Measure the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Visualizing Experimental and Signaling Pathways
To aid in the conceptualization of these experimental and biological processes, the following diagrams have been generated.
Caption: Experimental workflow for assessing calcium channel subtype specificity.
Caption: Proposed signaling pathway of this compound's action on calcium channels.
Conclusion
The available data suggests that this compound is a modulator of calcium-dependent cellular processes. However, a comprehensive understanding of its specificity for different voltage-gated calcium channel subtypes requires further investigation using direct methods like patch-clamp electrophysiology and radioligand binding assays. The experimental frameworks provided in this guide offer a roadmap for such future studies. A detailed characterization of this compound's interaction with L-, T-, N-, and other calcium channel subtypes will be crucial for elucidating its precise mechanism of action and for its potential therapeutic applications. Researchers are encouraged to undertake these specific assays to build a more complete pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Calcium Channel | TargetMol [targetmol.com]
- 3. This compound | CAS#:79700-61-1 | Chemsrc [chemsrc.com]
- 4. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity of dihydropyridines for cardiac L-type and sympathetic N-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A region of N-type Ca(2+) channel critical for blockade by the dihydropyridine amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the electrophysiological effects of Dopropidil and other anti-arrhythmic agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of Dopropidil (Droperidol) against other established anti-arrhythmic agents. The information herein is supported by experimental data to assist in research and drug development efforts.
Executive Summary
This compound, a butyrophenone (B1668137) derivative, exhibits significant anti-arrhythmic properties primarily through the potent blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This action leads to a prolongation of the cardiac action potential duration (APD), a hallmark of Class III anti-arrhythmic activity. This guide presents a comparative analysis of this compound's effects on key cardiac ion channels and the overall electrophysiological profile, benchmarked against representative drugs from various anti-arrhythmic classes: Amiodarone (B1667116) (multi-channel blocker), Sotalol (B1662669) (Class III), Lidocaine (B1675312) (Class Ib), and Flecainide (B1672765) (Class Ic).
Data Presentation
The following tables summarize the quantitative electrophysiological effects of this compound and comparator anti-arrhythmic agents on key cardiac ion channels and action potential parameters.
Table 1: Comparative Inhibitory Potency (IC50) on Cardiac Ion Channels
| Drug | IKr (hERG) (µM) | Peak INa (µM) | Late INa (µM) | ICaL (µM) |
| This compound (Droperidol) | 0.028 - 0.077 [1][2] | Weak effect noted[3] | - | Weak effect noted[3] |
| Amiodarone | 0.8 - 9.8[4][5][6] | 3.6 - 178.1 (tonic block)[5][7] | 3.0[5] | ~3 - 15[8] |
| Sotalol | ~30 - 120[8] | > 100 (weak)[8] | - | > 100 (weak)[8] |
| Lidocaine | No significant effect | 61 - 161 (use-dependent)[9][10] | - | - |
| Flecainide | 1.49 - 3.91[11][12] | 10.7[13] | - | - |
Note: IC50 values can vary depending on the experimental conditions and cell types used.
Table 2: Comparative Effects on Cardiac Action Potential Duration (APD)
| Drug | Concentration | APD Change | Key Findings |
| This compound (Droperidol) | 10 nmol/L | +7.3% (APD90)[1] | Concentration-dependent increase in APD.[1] |
| 300 nmol/L | +25.7% (APD90)[1] | Reverse frequency-dependent effect.[1] | |
| Amiodarone | Varies | Prolongation | Prolongs APD through multiple ion channel blocks. |
| Sotalol | Varies | Prolongation[14][15] | Dose-dependent prolongation of APD.[15][16] |
| Lidocaine | ≤ 10 µmol/L | Shortening[11][17] | Shortens APD, particularly in ischemic tissue.[17] |
| Flecainide | Varies | Rate-dependent | Can prolong or shorten APD depending on heart rate and tissue type.[18][19][20] |
Mandatory Visualization
Signaling Pathway: Cardiac Action Potential and Ion Channel Targets
Caption: Cardiac action potential phases and the primary ion channel targets of this compound and other anti-arrhythmic agents.
Experimental Workflow: Whole-Cell Patch Clamp Electrophysiology
Caption: A simplified workflow for whole-cell patch-clamp electrophysiology experiments to assess the effects of anti-arrhythmic agents.
Experimental Protocols
The following is a generalized protocol for whole-cell patch-clamp electrophysiology used to determine the inhibitory effects of compounds on cardiac ion channels, based on common methodologies cited in the literature.
1. Cell Preparation:
-
Primary Cardiomyocytes: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit).
-
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected to express the specific human cardiac ion channel of interest (e.g., hERG for IKr, NaV1.5 for INa, CaV1.2 for ICaL).
2. Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp technique is employed.
-
Pipettes: Borosilicate glass microelectrodes are pulled to a resistance of 2-5 MΩ when filled with internal solution.
-
Solutions:
-
Internal (Pipette) Solution (Example for K+ currents): Contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with KOH.
-
External (Bath) Solution (Example): Contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the cell membrane.
-
Whole-Cell Access: The membrane patch is ruptured by gentle suction to allow electrical and diffusional access to the cell interior.
3. Data Acquisition:
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to isolate and measure the current of interest. For example, to measure IKr (hERG) tail currents, a depolarizing pulse to activate the channels is followed by a repolarizing step to a potential where the tail current is measured.
-
Amplifier and Digitizer: Recordings are made using a patch-clamp amplifier, and the data is digitized for computer analysis.
-
Temperature: Experiments are typically conducted at or near physiological temperature (35-37°C).
4. Drug Application and Analysis:
-
Drug Perfusion: The baseline ion channel current is recorded, after which the drug is perfused into the bath at increasing concentrations.
-
Concentration-Response: The effect of each drug concentration on the current amplitude is measured.
-
IC50 Calculation: The percentage of current inhibition is plotted against the drug concentration, and the data are fitted to a Hill equation to determine the half-maximal inhibitory concentration (IC50).
Concluding Remarks
This compound demonstrates potent IKr channel blocking activity, placing it in the category of Class III anti-arrhythmic agents. Its high potency for IKr, with an IC50 in the nanomolar range, is a critical factor in its electrophysiological profile and its potential for QT prolongation. In comparison to a broad-spectrum agent like amiodarone, this compound appears to be more selective for the IKr channel. Unlike Class I agents such as lidocaine and flecainide, its primary mechanism is not sodium channel blockade. The data presented in this guide underscore the importance of comprehensive in vitro electrophysiological profiling in the characterization and development of anti-arrhythmic drugs. Further direct comparative studies under identical experimental conditions would be beneficial for a more nuanced understanding of the relative electrophysiological profiles of these agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Concentration-dependent pharmacologic properties of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Short- and long-term effects of amiodarone on the two components of cardiac delayed rectifier K(+) current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amiodarone: biochemical evidence for binding to a receptor for class I drugs associated with the rat cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Effect of sotalol on human atrial action potential duration and refractoriness: cycle length dependency of class III activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. youtube.com [youtube.com]
- 18. Effects of flecainide on the rate dependence of atrial refractoriness, atrial repolarization and atrioventricular node conduction in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differential effects on action potential duration of class IA, B and C antiarrhythmic drugs: modulation by stimulation rate and extracellular K+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of Dopropidil in Comparison to Existing Angina Treatments: A Review of Current Literature
A comprehensive comparison of the therapeutic window of Dopropidil with existing angina treatments is not possible at this time due to the absence of available scientific literature and clinical data on this compound. Extensive searches of medical and pharmacological databases have yielded no information regarding a compound named "this compound" for the treatment of angina pectoris. This suggests that this compound may be a hypothetical, experimental, or developmental compound not yet described in published literature, or the name may be subject to different nomenclature.
This guide will, therefore, provide a detailed overview of the established therapeutic approaches for stable angina, focusing on the mechanisms of action, efficacy, and safety profiles of the major classes of antianginal drugs currently in clinical use. This information can serve as a benchmark for the future assessment of novel therapeutic agents like this compound, should data become available.
Established Therapeutic Agents for Angina Pectoris
The primary goals for the management of stable angina are to relieve symptoms, improve quality of life, and prevent adverse cardiovascular events such as myocardial infarction and death.[1] The mainstays of pharmacological treatment include beta-blockers, calcium channel blockers, and nitrates.[2][3]
Beta-Adrenergic Blockers (Beta-Blockers)
Beta-blockers are often considered a first-line therapy for angina.[2][4] They work by blocking the effects of adrenaline on the heart, leading to a decrease in heart rate and the force of cardiac contraction.[4][5] This reduction in myocardial workload lowers the heart's oxygen demand, thereby alleviating anginal symptoms.[3][6] Examples of beta-blockers used for angina include atenolol, metoprolol, and bisoprolol.[4][7]
Calcium Channel Blockers (CCBs)
Calcium channel blockers are another cornerstone of angina therapy and can be used as first-line agents, particularly when beta-blockers are contraindicated or not tolerated.[8][9] They work by inhibiting the influx of calcium into vascular smooth muscle and cardiac cells.[10][11] This leads to vasodilation of both coronary and peripheral arteries, which increases coronary blood flow and reduces the afterload against which the heart has to pump.[12][13] CCBs are broadly classified into two groups: dihydropyridines (e.g., amlodipine, nifedipine) which are more potent vasodilators, and non-dihydropyridines (e.g., verapamil, diltiazem) which have a more pronounced effect on reducing heart rate and contractility.[10][12][14]
Nitrates
Nitrates are potent vasodilators that have been used for the treatment of angina for over a century.[15] They are converted to nitric oxide in the body, which leads to the relaxation of vascular smooth muscle.[16][17] Nitrates primarily cause venodilation, which reduces the preload on the heart, and to a lesser extent, arterial vasodilation, which reduces afterload.[16][18] They also dilate coronary arteries, increasing blood supply to the heart muscle.[17] Short-acting nitrates like sublingual nitroglycerin are used for the acute relief of angina attacks, while long-acting formulations (e.g., isosorbide (B1672297) mononitrate, isosorbide dinitrate) are used for prophylaxis.[15][19][20]
Comparative Data on Existing Angina Treatments
The following tables summarize key comparative aspects of the major classes of antianginal drugs. Without data on this compound, it cannot be included in this comparison.
Table 1: Mechanism of Action and Hemodynamic Effects of Major Antianginal Drug Classes
| Drug Class | Primary Mechanism of Action | Heart Rate | Blood Pressure | Myocardial Contractility |
| Beta-Blockers | Block beta-adrenergic receptors | ↓ | ↓ | ↓ |
| Calcium Channel Blockers (Dihydropyridines) | Block L-type calcium channels in vascular smooth muscle | ↑/↔ | ↓↓ | ↔ |
| Calcium Channel Blockers (Non-Dihydropyridines) | Block L-type calcium channels in cardiac and vascular smooth muscle | ↓ | ↓ | ↓ |
| Nitrates | Release nitric oxide, causing vasodilation | ↑ (reflex) | ↓ | ↔ |
Table 2: Common Side Effects of Major Antianginal Drug Classes
| Drug Class | Common Side Effects |
| Beta-Blockers | Fatigue, bradycardia, cold extremities, sleep disturbances, bronchospasm.[4][5] |
| Calcium Channel Blockers (Dihydropyridines) | Peripheral edema, headache, flushing, dizziness, reflex tachycardia.[10][12] |
| Calcium Channel Blockers (Non-Dihydropyridines) | Bradycardia, constipation (especially verapamil), AV block, dizziness.[11][12] |
| Nitrates | Headache, dizziness, flushing, hypotension, reflex tachycardia.[21] |
Experimental Protocols for Assessing Antianginal Drug Efficacy
To evaluate the therapeutic window of a new antianginal agent like this compound, a series of preclinical and clinical studies would be necessary. Standard experimental protocols often include:
-
In Vitro Studies: Assessing the drug's effect on isolated blood vessels to determine its vasodilatory properties and mechanism of action.
-
Animal Models of Angina: Using animal models to evaluate the drug's efficacy in reducing myocardial ischemia and its effects on hemodynamic parameters.
-
Phase I Clinical Trials: In healthy volunteers to assess safety, tolerability, pharmacokinetics, and pharmacodynamics at different doses.
-
Phase II Clinical Trials: In patients with stable angina to determine the effective dose range and further evaluate safety. Efficacy is often measured by changes in exercise tolerance on a treadmill or bicycle ergometer, frequency of angina attacks, and use of short-acting nitrates.[22][23]
-
Phase III Clinical Trials: Large-scale, randomized, controlled trials comparing the new agent to placebo and/or an active comparator (e.g., a standard antianginal drug) to confirm efficacy and safety in a broader patient population.[22]
Signaling Pathways in Angina Treatment
The pharmacological treatment of angina targets several key signaling pathways to either increase myocardial oxygen supply or decrease demand.
Beta-Adrenergic Signaling Pathway
Caption: Beta-adrenergic signaling pathway and the inhibitory action of beta-blockers.
Calcium Channel Signaling in Smooth Muscle
Caption: Calcium channel signaling in vascular smooth muscle and the site of action for CCBs.
Nitric Oxide Signaling Pathway
Caption: Nitric oxide signaling pathway initiated by nitrate (B79036) administration.
References
- 1. Selection of drug therapy in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Angina Medical Therapy Management Guidelines: A Critical Review of Guidelines from the European Society of Cardiology and National Institute for Health and Care Excellence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Beta blockers - Mayo Clinic [mayoclinic.org]
- 5. Beta-Blockers vs. Calcium Channel Blockers: Blood Pressure Drug Class Differences [medicinenet.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A Beta Blocker List and Their Differences - GoodRx [goodrx.com]
- 8. Optimizing Management of Stable Angina: Key Points - American College of Cardiology [acc.org]
- 9. Nitrates, Calcium-Channel Blockers and Other Anti-Anginal Drugs | Right Decisions [rightdecisions.scot.nhs.uk]
- 10. meded101.com [meded101.com]
- 11. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Treatment of stable angina pectoris: focus on the role of calcium antagonists and ACE inhibitors [escardio.org]
- 14. Pharmacological differences between calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of organic nitrates in the optimal medical management of angina [escardio.org]
- 16. Nitroglycerin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Angina - NHS [nhs.uk]
- 20. Comparison of once daily versus twice daily oral nitrates in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nitrate Vasodilators For Heart Disease Treatment: Uses & Side-Effects [webmd.com]
- 22. Double‐blind randomized multicenter study on the efficacy of trapidil versus isosorbide dinitrate in stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bepridil for chronic stable angina pectoris: results of a prospective multicenter, placebo-controlled, dose-ranging study in 77 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of Preclinical Studies on Dopropidil's Cardioprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the preclinical data available for Dopropidil, a novel anti-anginal agent with cardioprotective properties. Due to the limited availability of full-text preclinical studies on this compound, this analysis is based on accessible abstracts and summaries. The guide compares this compound with established calcium channel blockers—Verapamil, Diltiazem, and Nifedipine (B1678770)—to offer a contextual understanding of its potential therapeutic standing.
Executive Summary
This compound emerges from the limited preclinical data as a unique cardioprotective agent with a multi-faceted mechanism of action. Described as a novel anti-anginal calcium ion modulating agent, it exhibits intracellular calcium antagonist activity and anti-ischemic effects in various animal models.[1] Its profile suggests a combination of anti-arrhythmic and anti-atherosclerotic properties, setting it apart from traditional calcium channel blockers. While direct, detailed quantitative comparisons are challenging without access to full-scale study data, this guide synthesizes the available information to provide a preliminary but informative overview for the research and drug development community.
Comparative Analysis of Cardioprotective Effects
The following tables summarize the available quantitative and qualitative data from preclinical studies on this compound and comparator drugs.
Table 1: In Vivo Cardioprotective Effects
| Compound | Animal Model | Key Cardioprotective Outcomes | Dosage | Reference |
| This compound | Anesthetized Dogs | Inhibited electrical, biochemical, and functional consequences of myocardial ischemia; Induced long-lasting bradycardia, decreased myocardial oxygen consumption, and coronary vasodilation. | Not Specified | [1] |
| Cholesterol-fed Rabbits | Reduced fatty streak formation in the aorta. | Not Specified | [1] | |
| Verapamil | Murine model of chronic Trypanosoma cruzi infection | Attenuated myocardial injury, reduced thinning of the left ventricular wall, decreased left ventricular end-diastolic diameter, and improved fractional shortening. | 1 gm/l in drinking water | [2] |
| Isoproterenol-induced myocardial necrosis model in rats | Positively modulated hemodynamic parameters, including left ventricular end-diastolic pressure, and reduced cardiac injury markers. | Not Specified | ||
| Diltiazem | Chinese miniature swine with myocardial ischemia | Inhibited myocardial ischemia, restored heart function, reduced the degree and scope of myocardial ischemia (Σ-ST and N-ST), increased SOD activity, and decreased MDA content. | 5 mg·kg-1·d-1 (oral) | [3] |
| Conscious chronically instrumented dogs with coronary artery occlusion | Improved function of ischemic segments, increased collateral blood flow with redistribution to the subendocardium, and decreased myocardial oxygen consumption. | 20 µg/kg/min followed by 10 µg/kg/min | [4] | |
| Nifedipine | Male rats with isoproterenol-induced heart failure | In combination with Candesartan, preserved ultrastructure of LV myocardium. On its own, decreased plasma TBARS and 4-hydroxy-2-nonenal protein expression. | Not Specified | [5] |
| Spontaneously hypertensive rats | Reduced cardiac hypertrophy and improved LV function. | 30 mg/kg/day | [6] |
Table 2: In Vitro Electrophysiological and Cardioprotective Effects
| Compound | Preparation | Key Electrophysiological & Cardioprotective Outcomes | Concentration | Reference |
| This compound (ORG 30701) | Rabbit ventricular myocardium | Did not increase inhomogeneity of conduction; Marked effect on refractoriness, preventing fast rates; Enhancement of refractoriness more marked in low extracellular potassium. | 1-8 x 10(-6) M | [7] |
| Smooth and cardiac muscle | Inhibited contractions induced by activation of voltage-operated channels; Inhibited the 'slow' inward calcium current in cardiac tissue; Noncompetitively inhibited smooth muscle contractions to various agonists; Inhibited cardiac and smooth muscle contractions to caffeine. | Not Specified | [1] | |
| Verapamil | H9c2 cardiomyocytes (hypoxia/reoxygenation model) | Activated the JAK2/STAT3 signaling pathway, elevated Bcl-2 expression, and decreased Bax and cleaved caspase-3 levels, thereby reducing apoptosis. | Not Specified | [3] |
| Diltiazem | Cultured rat aortic smooth muscle cells | Inhibited intracellular calcium response to acetylcholine. | Not Specified | [8] |
| Nifedipine | Cardiac fibroblasts | Attenuated Angiotensin II-induced cardiac fibrosis by inhibiting proliferation, differentiation, and upregulation of extracellular matrix proteins. | Not Specified | [2] |
Experimental Protocols
Detailed experimental protocols are limited due to the nature of the available data. The following summarizes the methodologies described in the abstracts.
This compound (ORG 30701) - Electrophysiology Study
-
Animal Model: Rabbit.
-
Preparation: A thin, two-dimensional sheet of ventricular myocardium was used for in vitro testing.
-
Methodology: The electrophysiological effects of this compound (1-8 x 10(-6) M) were assessed with a focus on the potential for promoting reentrant excitation. The study also investigated the drug's effects on refractoriness under normal and low extracellular potassium concentrations (5.6 mM and 2.0 mM, respectively).[7]
Verapamil - Myocardial Ischemia/Reperfusion Injury Study
-
Animal Model: Mice.
-
In Vivo Model: An ischemia/reperfusion (I/R) model was established by occluding the left anterior descending coronary artery.
-
In Vitro Model: H9c2 cardiomyocytes were subjected to a hypoxia/reoxygenation model by immersion in a hypoxic buffer in a hypoxia/anaerobic workstation.
-
Outcome Measures: Cardiac function, myocardial infarction size, and apoptosis were assessed in vivo. In both in vivo and in vitro models, the activation of the JAK2/STAT3 signaling pathway and the expression of apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3) were evaluated.[3]
Diltiazem - Myocardial Ischemia Model
-
Animal Model: Chinese miniature swine.
-
Methodology: Myocardial ischemia was induced by injecting a self-embolus into the left anterior descending (LAD) coronary artery. Diltiazem (5 mg·kg-1·d-1) was administered orally.
-
Outcome Measures: Coronary angiography, 30-point body surface electrocardiogram (BS-ECG), hemodynamics, biochemical markers (SOD, MDA), and quantitative histology were used to evaluate the cardioprotective effects.[3]
Nifedipine - Cardiac Fibrosis Study
-
In Vitro Model: Cardiac fibroblasts.
-
Methodology: The study investigated the effects of nifedipine on angiotensin II (AngII)-induced cardiac fibrosis in vitro.
-
Outcome Measures: The study assessed the proliferation and differentiation of cardiac fibroblasts, the upregulation of extracellular matrix protein fibronectin (FN) and the pro-fibrotic cytokine connective tissue growth factor (CTGF), the production of reactive oxygen species (ROS), and the activation of ERK1/2 and JNK signaling pathways.[2]
Signaling Pathways and Mechanisms of Action
This compound's Putative Cardioprotective Signaling Pathway
Based on the available abstract, this compound appears to exert its effects through a combination of blocking membrane calcium ion channels and modulating intracellular calcium. This dual action likely contributes to its anti-ischemic and anti-arrhythmic properties.
Caption: Putative cardioprotective pathway of this compound.
Verapamil's Cardioprotective Signaling Pathway (JAK2/STAT3)
Recent studies indicate that Verapamil's cardioprotective effects against ischemia-reperfusion injury are mediated, at least in part, by the activation of the JAK2/STAT3 signaling pathway, which leads to the inhibition of apoptosis.[3]
Caption: Verapamil's anti-apoptotic signaling via JAK2/STAT3.
Nifedipine's Anti-fibrotic Signaling Pathway
Nifedipine has been shown to inhibit angiotensin II-induced cardiac fibrosis by downregulating Nox4-derived ROS generation and suppressing the ERK1/2 and JNK signaling pathways.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Nifedipine inhibits angiotensin II-induced cardiac fibrosis via downregulating Nox4-derived ROS generation and suppressing ERK1/2, JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil attenuates myocardial ischemia/reperfusion injury by inhibiting apoptosis via activating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verapamil Alleviates Myocardial Ischemia/Reperfusion Injury by Attenuating Oxidative Stress via Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Electrophysiologic effects of ORG 30701 (this compound) on rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Dopropidil in Cardiovascular Combination Therapy: A Review of a Data-Scarce Landscape
For researchers, scientists, and drug development professionals, the exploration of synergistic drug combinations is a cornerstone of advancing therapeutic strategies. This guide addresses the topic of Dopropidil and its potential synergistic effects with other cardiovascular drugs. However, a comprehensive review of the scientific literature reveals a significant gap in experimental data on this specific subject. To date, no published clinical trials or preclinical studies have directly investigated the synergistic outcomes of combining this compound with other cardiovascular agents.
This compound is identified as a calcium regulator with intracellular calcium antagonist activity, primarily indicated for angina pectoris.[1] Its mechanism of action involves the inhibition of calcium influx, leading to vasodilation and a reduction in myocardial oxygen demand.[1] While the standalone pharmacological profile of this compound is established to some extent in animal models, its interactive properties with other major cardiovascular drug classes—such as beta-blockers, ACE inhibitors, angiotensin II receptor blockers (ARBs), and antiplatelet agents—remain unexplored.
This guide, therefore, pivots from a direct comparison of experimental data to a theoretical exploration of potential synergistic and antagonistic interactions based on the known mechanisms of action of these drug classes. The following sections provide an overview of these potential interactions, alongside generalized experimental protocols for assessing drug synergism.
Theoretical Synergistic and Antagonistic Interactions
Given the absence of direct evidence, the following table outlines the theoretical potential for interactions between a calcium channel blocker like this compound and other cardiovascular drug classes. These are hypothetical and would require rigorous experimental validation.
| Drug Class Combination | Potential Synergistic Effects (Hypothetical) | Potential Antagonistic or Adverse Effects (Hypothetical) | Underlying Mechanism (Hypothetical) |
| This compound + Beta-Blockers | Enhanced reduction in myocardial oxygen demand, improved control of angina. | Excessive bradycardia, atrioventricular block, hypotension. | Additive negative chronotropic and inotropic effects. |
| This compound + ACE Inhibitors/ARBs | Potentiated antihypertensive effect through different mechanisms (vasodilation and RAAS inhibition). | Increased risk of hypotension, particularly with initial dosing. | Complementary mechanisms of blood pressure reduction. |
| This compound + Diuretics | Enhanced blood pressure control, particularly in salt-sensitive hypertension. | Increased risk of electrolyte imbalances and dehydration, leading to hypotension. | Diuretics reduce plasma volume, while this compound reduces peripheral resistance. |
| This compound + Antiplatelet Agents | No direct synergistic antiplatelet effect is expected. | Potential for increased bleeding risk if hypotension leads to falls or injury. | Unrelated primary mechanisms of action. |
Experimental Protocols for Investigating Synergism
To address the current data void, researchers could employ the following experimental approaches to investigate the potential synergistic effects of this compound with other cardiovascular drugs.
In Vitro Assessment of Vascular Smooth Muscle Relaxation:
-
Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat or rabbit).
-
Experimental Setup: Mount the aortic rings in an organ bath containing a physiological salt solution, aerated with 95% O2 and 5% CO2 at 37°C.
-
Contraction Induction: Induce contraction of the aortic rings using a vasoconstrictor agent such as phenylephrine (B352888) or angiotensin II.
-
Drug Application: Once a stable contraction is achieved, apply this compound alone, the second cardiovascular drug alone, and a combination of both drugs at various concentrations.
-
Data Analysis: Measure the relaxation response for each condition. A synergistic effect is indicated if the combined effect is greater than the sum of the individual effects. This can be quantified using isobolographic analysis.
In Vivo Hemodynamic Studies in Animal Models:
-
Animal Model: Utilize a relevant animal model of cardiovascular disease, such as spontaneously hypertensive rats (SHR) or a model of myocardial ischemia.
-
Instrumentation: Anesthetize the animals and surgically implant catheters for continuous monitoring of blood pressure, heart rate, and cardiac output.
-
Drug Administration: Administer this compound alone, the second drug alone, and the combination of both drugs intravenously or orally.
-
Data Collection: Record hemodynamic parameters at baseline and at multiple time points after drug administration.
-
Analysis: Compare the changes in hemodynamic parameters between the different treatment groups. Statistical analysis will determine if the combination therapy results in a significantly greater effect than the individual drugs.
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of calcium channel blockers, a general experimental workflow for assessing synergism, and the logical relationships in drug interactions.
Caption: Mechanism of action for a calcium channel blocker like this compound.
Caption: Experimental workflow for investigating drug synergism.
References
Safety Operating Guide
Personal protective equipment for handling Dopropidil
Essential Safety and Handling Guide for Dopropidil
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of this compound, a novel anti-anginal calcium ion modulating agent. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risk. The following protocols for personal protective equipment (PPE), operational handling, and disposal are based on best practices for managing potent pharmaceutical compounds.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to active pharmaceutical ingredients like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment | Rationale |
| Receiving and Storage | - Safety glasses- Nitrile gloves | Prevents accidental eye and skin contact with potentially contaminated external surfaces of the container. |
| Weighing and Aliquoting (Powder) | - Chemical safety goggles with side shields- Face shield (recommended)- Lab coat- Double-gloving with nitrile gloves- NIOSH-approved respirator (e.g., N95 or higher) | Minimizes the risk of inhaling airborne particles and protects against eye and skin contact. A face shield offers an additional layer of protection. |
| Solution Preparation | - Chemical safety goggles- Lab coat- Nitrile gloves | Protects against splashes and direct contact with the solution. |
| In-vitro/In-vivo Experiments | - Safety glasses- Lab coat- Nitrile gloves | Standard laboratory practice to prevent contamination and accidental exposure. |
| Spill Cleanup | - Chemical safety goggles- Face shield- Chemical-resistant gown or coveralls- Double-gloving with nitrile gloves- NIOSH-approved respirator | Provides comprehensive protection during the handling of a potentially hazardous spill. |
| Waste Disposal | - Chemical safety goggles- Lab coat- Nitrile gloves | Prevents exposure during the handling and sealing of waste containers. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to safely manage this compound from receipt to disposal.
1. Pre-Handling Preparations:
-
Review Safety Protocols: Before any handling, thoroughly review this guide and any available safety information.
-
Designated Work Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust and aerosol generation.
-
Assemble PPE: Ensure all necessary PPE is readily available and in good condition.
-
Prepare Spill Kit: Have a spill kit equipped with appropriate absorbent materials, waste bags, and decontamination solutions immediately accessible.
2. Handling the Compound:
-
Avoid Direct Contact: At all times, avoid direct contact with the skin, eyes, and clothing.
-
Minimize Dust Generation: When handling the solid form, use techniques and tools that minimize the creation of dust.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a detergent and water wash.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Sealing: Once the waste container is full, it should be securely sealed.
-
Institutional Guidelines: Dispose of the hazardous waste according to your institution's environmental health and safety guidelines.
Visualizing the Safety Workflow
To further clarify the procedural flow for handling this compound, the following diagrams illustrate the key decision points and steps for ensuring laboratory safety.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Caption: A diagram outlining the proper disposal plan for this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
